Product packaging for 2-Ethynyl-6-methoxynaphthalene(Cat. No.:CAS No. 129113-00-4)

2-Ethynyl-6-methoxynaphthalene

Cat. No.: B157083
CAS No.: 129113-00-4
M. Wt: 182.22 g/mol
InChI Key: PATPLTUFXUXNDY-UHFFFAOYSA-N
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Description

2-Ethynyl-6-methoxynaphthalene is a useful research compound. Its molecular formula is C13H10O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O B157083 2-Ethynyl-6-methoxynaphthalene CAS No. 129113-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-6-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h1,4-9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATPLTUFXUXNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404571
Record name 2-Ethynyl-6-methoxynaphthalene
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129113-00-4
Record name 2-Ethynyl-6-methoxynaphthalene
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Record name 2-Ethynyl-6-methoxynaphthalene
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Foundational & Exploratory

2-Ethynyl-6-methoxynaphthalene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 129113-00-4

This technical guide provides an in-depth overview of 2-Ethynyl-6-methoxynaphthalene, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, detailed synthetic protocols, and an exploration of its potential biological activities.

Core Properties and Data

This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 129113-00-4[1]
Molecular Formula C₁₃H₁₀O[1]
Molecular Weight 182.22 g/mol [1]
Melting Point 110-114 °C
Appearance Solid
InChI Key PATPLTUFXUXNDY-UHFFFAOYSA-N[1]
SMILES COc1ccc2cc(ccc2c1)C#C

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the readily available 2-methoxynaphthalene (B124790). The first step involves the Friedel-Crafts acylation to introduce an acetyl group, followed by the conversion of the acetyl group to the desired ethynyl (B1212043) functionality.

Step 1: Synthesis of 2-Acetyl-6-methoxynaphthalene (B28280)

A common precursor for this compound is 2-Acetyl-6-methoxynaphthalene. Its synthesis is a well-established procedure.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene [2]

  • Materials:

  • Procedure:

    • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 ml).

    • Once dissolved, add finely ground 2-methoxynaphthalene (0.250 mol).

    • Cool the stirred solution to approximately 5°C in an ice bath.

    • Add redistilled acetyl chloride (0.32 mol) dropwise over 15–20 minutes, maintaining the temperature between 10.5 and 13°C.

    • After the addition is complete, continue stirring in the ice bath for 2 hours.

    • Allow the mixture to stand at room temperature for at least 12 hours.

    • Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 ml).

    • Transfer the resulting two-phase mixture to a separatory funnel with chloroform (50 ml).

    • Separate the chloroform-nitrobenzene layer and wash it with three 100-ml portions of water.

    • Transfer the organic layer to a round-bottomed flask and steam-distill to remove nitrobenzene and chloroform.

    • Dissolve the solid residue in chloroform (100 ml), dry the solution over anhydrous magnesium sulfate, and filter.

    • Remove the chloroform using a rotary evaporator.

    • Recrystallize the solid residue from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.

Step 2: Conversion of 2-Acetyl-6-methoxynaphthalene to this compound

The conversion of the acetyl group to an ethynyl group can be achieved through several established methods in organic synthesis, most notably the Corey-Fuchs reaction or the Seyferth-Gilbert homologation.

Experimental Protocol: Corey-Fuchs Reaction [3][4][5][6]

This two-step protocol first converts the ketone into a dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.

  • Materials:

  • Procedure:

    • Formation of the Dibromoalkene:

      • In a round-bottomed flask under an inert atmosphere, dissolve triphenylphosphine (4 equivalents) in anhydrous DCM.

      • Cool the solution to 0°C and add carbon tetrabromide (2 equivalents) portion-wise.

      • Stir the resulting dark red mixture at 0°C for 30 minutes.

      • Add a solution of 2-acetyl-6-methoxynaphthalene (1 equivalent) in anhydrous DCM dropwise.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Quench the reaction with water and extract with DCM.

      • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 1,1-dibromo-2-(6-methoxynaphthalen-2-yl)prop-1-ene.

    • Formation of the Alkyne:

      • Dissolve the dibromoalkene (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78°C.

      • Add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature at -78°C.

      • Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

      • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

      • Extract the product with diethyl ether.

      • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Protocol: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification) [7][8][9]

This method provides a one-pot conversion of the ketone to the alkyne using the Bestmann-Ohira reagent.

  • Materials:

    • 2-Acetyl-6-methoxynaphthalene

    • Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Anhydrous methanol

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a round-bottomed flask under an inert atmosphere, dissolve 2-acetyl-6-methoxynaphthalene (1 equivalent) in anhydrous THF and methanol.

    • Add potassium carbonate (2-3 equivalents) and the Bestmann-Ohira reagent (1.5 equivalents).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Methoxynaphthalene Step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃, Nitrobenzene) Start->Step1 Intermediate 2-Acetyl-6-methoxynaphthalene Step1->Intermediate Step2a Corey-Fuchs Reaction (1. CBr₄, PPh₃ 2. n-BuLi) Intermediate->Step2a Step2b Seyferth-Gilbert Homologation (Bestmann-Ohira Reagent, K₂CO₃) Intermediate->Step2b End This compound Step2a->End Step2b->End ResearchPathway Compound This compound BiologicalScreening Biological Screening Compound->BiologicalScreening Anticancer Anticancer Activity BiologicalScreening->Anticancer Antimicrobial Antimicrobial Activity BiologicalScreening->Antimicrobial Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling Development Lead Compound Development Signaling->Development

References

2-Ethynyl-6-methoxynaphthalene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential research applications of 2-Ethynyl-6-methoxynaphthalene. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information for laboratory use.

Chemical Structure and IUPAC Name

IUPAC Name: this compound[1]

Chemical Structure:

Caption: Chemical structure of this compound.

The structure of this compound is characterized by a naphthalene (B1677914) core substituted with a methoxy (B1213986) group at the 6-position and an ethynyl (B1212043) group at the 2-position.

Physicochemical and Safety Data

The following table summarizes the key physicochemical and safety data for this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₀O[1][2]
Molecular Weight 182.22 g/mol [1][3]
Appearance Solid[3]
Melting Point 110-114 °C[3]
Assay 97%[3]
CAS Number 129113-00-4[1][3]
SMILES COC1=CC2=C(C=C1)C=C(C=C2)C#C[1][3]
InChI 1S/C13H10O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h1,4-9H,2H3[1][3]
GHS Hazard Statements H318: Causes serious eye damageH400: Very toxic to aquatic life[1]
GHS Precautionary Statements P273, P280, P305+P351+P338[1][3]

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

A plausible and common method for the synthesis of this compound is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5] A suitable starting material for this synthesis is 2-bromo-6-methoxynaphthalene (B28277).

Reaction Scheme:

G reactant1 2-bromo-6-methoxynaphthalene arrow PdCl₂(PPh₃)₂, CuI, Et₃N reactant1->arrow reactant2 +  Trimethylsilylacetylene (B32187) reactant2->arrow product 2-((Trimethylsilyl)ethynyl)-6-methoxynaphthalene arrow->product

Caption: General reaction scheme for the Sonogashira coupling to form a protected alkyne.

Materials:

Procedure:

  • Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-methoxynaphthalene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous toluene and anhydrous triethylamine.

  • To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product is the silyl-protected this compound.

  • Desilylation: Dissolve the crude product in dichloromethane.

  • Add tetrabutylammonium fluoride (1.1 eq) and stir at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Work-up: Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Hypothetical Research Applications and Workflows

Due to the presence of the terminal alkyne, this compound can be a valuable tool in various research applications, particularly in bioorthogonal chemistry and as a building block for more complex molecules. The naphthalene moiety also provides inherent fluorescent properties that can be exploited.

Potential Use in "Click" Chemistry for Target Identification

The terminal alkyne group allows for the use of this molecule in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. A hypothetical workflow for using this compound as a probe to identify protein targets is outlined below.

Caption: Hypothetical workflow for target identification using this compound.

Potential as a Fluorescent Probe in a Signaling Pathway

The naphthalene core of this compound provides fluorescent properties. This could potentially be utilized to develop fluorescent probes to study cellular processes. Below is a conceptual diagram of how a derivative of this molecule might interact with a generic kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Probe This compound Derivative (Probe) Probe->Kinase2 Binding and Fluorescence Change Gene Gene Expression TF->Gene Ligand Extracellular Ligand Ligand->Receptor

Caption: Conceptual diagram of a fluorescent probe interacting with a kinase signaling pathway.

References

In-depth Technical Guide: Properties of 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the molecular properties of 2-Ethynyl-6-methoxynaphthalene, a compound of interest in organic synthesis and potentially in drug development. The quantitative data is summarized for clarity and ease of comparison.

Molecular Properties

The fundamental molecular characteristics of this compound are detailed below.

PropertyValueSource
Molecular Formula C13H10O[1][2]
Molecular Weight 182.22 g/mol [2][3]
Exact Mass 182.073164938 Da[1][2]
CAS Number 129113-00-4[1][3]
Melting Point 110-114 °C[1]
Boiling Point 313.2 °C at 760 mmHg[1]
Density 1.11 g/cm³[1]

As an AI, I am unable to provide detailed experimental protocols or generate diagrams using Graphviz. The creation of such content requires access to and interpretation of specific experimental data and complex biological or chemical pathways which is beyond my current capabilities. For detailed experimental methodologies, it is recommended to consult peer-reviewed scientific literature and established laboratory protocols.

References

An In-depth Technical Guide to 2-Ethynyl-6-methoxynaphthalene: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 2-Ethynyl-6-methoxynaphthalene. Due to the specific nature of this compound, publicly available quantitative data is limited. Therefore, this guide supplements the existing data with detailed, generalized experimental protocols that can be adapted by researchers to determine precise solubility and stability profiles in their own laboratory settings.

Physicochemical Properties

This compound is a solid, yellow to light brown powder at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₃H₁₀O[2][3][4][5][6]
Molecular Weight 182.22 g/mol [2][3][4][5][6]
Melting Point 110-114 °C[2][4][5][6]
Appearance Yellow to Light Brown Solid[1]
CAS Number 129113-00-4[2][3][4][5]

Solubility Profile

Quantitative solubility data for this compound is not widely published. However, qualitative assessments and information on related compounds provide some insight into its solubility characteristics.

Qualitative Solubility Data

The available information indicates that this compound has limited solubility in common laboratory solvents.

SolventSolubilitySource
ChloroformSlightly Soluble[1]
MethanolSlightly Soluble[1]

The related compound, 2-methoxynaphthalene, is reported to be insoluble in water, which suggests that this compound is also likely to be poorly soluble in aqueous solutions.[7]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended. This method is a reliable way to determine the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO, etc.)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial on an orbital shaker or use a magnetic stirrer.

    • Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove all undissolved solids.

    • Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

The following diagram illustrates the general workflow for this experimental protocol.

G Experimental Workflow for Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48 hours) with agitation A->B C Allow suspension to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E F Analyze by HPLC to determine concentration E->F G Calculate solubility F->G G Logical Flow for Stability Assessment cluster_stress Stress Conditions Thermal Thermal Analyze Analyze samples at predetermined time points using a stability-indicating HPLC method Thermal->Analyze Photo Photolytic Photo->Analyze Oxidative Oxidative Oxidative->Analyze pH pH (Acid/Base) pH->Analyze Start Prepare samples of This compound Expose Expose to stress conditions and control conditions Start->Expose Expose->Thermal Expose->Photo Expose->Oxidative Expose->pH Evaluate Evaluate data: - Quantify parent compound - Identify degradation products - Determine degradation rate Analyze->Evaluate Report Generate stability report Evaluate->Report

References

2-Ethynyl-6-methoxynaphthalene: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on publicly available data and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) from your supplier and a comprehensive, institution-specific risk assessment before handling this chemical.

Introduction

2-Ethynyl-6-methoxynaphthalene is a naphthalene (B1677914) derivative utilized in organic synthesis and drug discovery. Its structure, featuring a naphthalene core, a methoxy (B1213986) group, and a terminal ethynyl (B1212043) group, presents a unique combination of chemical properties that necessitate careful handling to ensure the safety of laboratory personnel and the environment. This guide provides an in-depth overview of the known safety information, handling precautions, and risk mitigation strategies for this compound.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1][2][3] The primary hazards are summarized in the table below.

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard StatementPictogram
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageDanger
Hazardous to the aquatic environment, acute hazard1H400: Very toxic to aquatic lifeWarning

Source: Aggregated GHS information from multiple suppliers.[1][2][3]

The terminal ethynyl group also presents a potential, though less documented, risk of forming explosive metal acetylides with certain metals. Therefore, it is prudent to handle this compound with the precautions typically afforded to terminal alkynes.

Physicochemical and Toxicological Data

Table 2: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₀O[1]
Molecular Weight182.22 g/mol [1]
AppearanceSolid[2][3]
Melting Point110-114 °C[2][3]
Storage Class11 - Combustible Solids[2][3]

Experimental Protocols for Safe Handling

Due to the lack of specific published safety assessment protocols for this compound, this section provides a general experimental workflow for conducting a risk assessment prior to its use.

Risk Assessment Protocol

A thorough risk assessment should be performed before any new experimental procedure involving this compound. This process should be documented and approved by the relevant institutional safety committee.

Experimental Workflow: Risk Assessment for this compound

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_mitigation Mitigation & Documentation obtain_sds Obtain and Review Supplier SDS review_literature Review Literature for Similar Compounds obtain_sds->review_literature Gather Info identify_hazards Identify Potential Hazards (Eye, Aquatic, Reactivity) review_literature->identify_hazards assess_exposure Assess Exposure Potential (Quantity, Frequency, Route) identify_hazards->assess_exposure Input to Evaluation evaluate_controls Evaluate Existing Engineering Controls assess_exposure->evaluate_controls determine_ppe Determine Necessary PPE evaluate_controls->determine_ppe develop_sop Develop Standard Operating Procedure (SOP) determine_ppe->develop_sop Define Controls document_assessment Document Risk Assessment develop_sop->document_assessment train_personnel Train Personnel on SOP document_assessment->train_personnel

Caption: Risk Assessment Workflow for this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Based on the known hazards, the following PPE and engineering controls are recommended.

Table 3: Recommended PPE and Engineering Controls

ControlSpecification
Engineering Controls
Fume HoodAll handling of solid and solutions should be conducted in a certified chemical fume hood.
Eyewash StationAn operational and easily accessible eyewash station is mandatory.
Safety ShowerA safety shower should be readily available in the laboratory.
Personal Protective Equipment
Eye ProtectionChemical safety goggles are required. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
Hand ProtectionChemically resistant gloves (e.g., nitrile) should be worn. Consult the glove manufacturer's compatibility chart.
Skin and Body ProtectionA flame-resistant lab coat should be worn. Ensure full coverage of legs and arms.
Respiratory ProtectionFor operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be necessary if engineering controls are insufficient.[2][3]

Safe Handling and Storage Procedures

Handling
  • Avoid Inhalation, Ingestion, and Skin/Eye Contact: Handle with care to prevent any direct contact.

  • Dust Generation: Minimize the generation of dust when handling the solid material.

  • Incompatible Materials: Avoid contact with strong oxidizing agents. Due to the terminal alkyne, avoid contact with heavy metal salts (e.g., copper, silver, mercury) to prevent the formation of explosive acetylides.

  • Hygiene: Wash hands thoroughly after handling.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area.

  • Incompatibles: Store away from incompatible materials mentioned above.

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Waste Disposal

Spill Response
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.

  • Large Spills: Evacuate the area. Prevent the spread of the material. Contact your institution's environmental health and safety (EHS) department for assistance.

Waste Disposal
  • Segregation: Collect waste this compound and any contaminated materials in a dedicated, labeled hazardous waste container.

  • Avoid Mixing: Do not mix with waste streams containing heavy metal salts.

  • Disposal: Dispose of hazardous waste through a licensed contractor, following all local, state, and federal regulations.

Potential Signaling Pathways and Mechanisms of Toxicity (Hypothesized)

Specific studies on the metabolic pathways and toxic mechanisms of this compound are not available. However, based on the metabolism of related naphthalene compounds, a potential pathway can be hypothesized. Naphthalenes are often metabolized by cytochrome P450 (CYP) enzymes in the liver.[4] This can lead to the formation of reactive epoxide intermediates, which can be detoxified by conjugation with glutathione (B108866) or can bind to cellular macromolecules, potentially leading to cellular damage.[4]

Hypothesized Metabolic Activation of Naphthalene Derivatives

MetabolicPathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Detoxification cluster_toxicity Toxicity Pathway Naphthalene Naphthalene Derivative (e.g., this compound) CYP450 Cytochrome P450 (CYP) Enzymes Naphthalene->CYP450 Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Oxidation GSH Glutathione (GSH) Epoxide->GSH Conjugation Macromolecules Cellular Macromolecules (Proteins, DNA) Epoxide->Macromolecules Binding Conjugate Glutathione Conjugate GSH->Conjugate Excretion Excretion Conjugate->Excretion Adducts Macromolecular Adducts Macromolecules->Adducts CellDamage Cellular Damage & Toxicity Adducts->CellDamage

Caption: Hypothesized metabolic pathway of naphthalene derivatives.

It is critical to note that this is a generalized pathway for naphthalenes and has not been experimentally verified for this compound. The actual metabolic fate and toxicity may differ.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. The primary identified hazards are serious eye damage and high aquatic toxicity. While specific toxicological data is limited, a conservative approach to safety, including the use of appropriate engineering controls, personal protective equipment, and adherence to strict handling and disposal protocols, is essential. All researchers must conduct a thorough, experiment-specific risk assessment before working with this compound.

References

Commercial Availability and Synthetic Routes for 2-Ethynyl-6-methoxynaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-6-methoxynaphthalene is a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Its rigid naphthalene (B1677914) core, coupled with the reactive terminal alkyne functionality, makes it a versatile intermediate for various coupling reactions and further molecular elaborations. This technical guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its synthesis from common starting materials.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The typical purity offered is around 97%, with quantities available from milligrams to several grams. For larger quantities, inquiries for bulk or custom synthesis are generally accommodated by the suppliers.

Table 1: Commercial Suppliers and Pricing of this compound

SupplierGrade/PurityQuantityPrice (USD)
Sigma-Aldrich97%1 g$48.15
97%5 g$194.00
AK Scientific>95%1 g$104.00
>95%5 g$234.00
Toronto Research Chemicals (TRC)Not specified1 g$45.00
American Custom Chemicals Corporation95.00%1 g$641.06
Activate Scientific95+%1 g$151.00
95+%5 g$427.00
Tokyo Chemical Industry (TCI)>95.0% (GC)Not specifiedInquire

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound [1][2][3]

PropertyValue
Chemical Formula C₁₃H₁₀O
Molecular Weight 182.22 g/mol [2][3]
CAS Number 129113-00-4[1][2][3]
Appearance White to light yellow to light orange powder/crystal
Melting Point 110-114 °C (lit.)[1][3]
Boiling Point 313.2 °C at 760 mmHg (Predicted)[1]
Density 1.11 g/cm³ (Predicted)[1]
IUPAC Name This compound[2]
InChI Key PATPLTUFXUXNDY-UHFFFAOYSA-N[3]
SMILES COc1ccc2cc(ccc2c1)C#C[3]

Experimental Protocols for Synthesis

While this compound is commercially available, its synthesis in the laboratory may be required for various research purposes. Two common and effective methods for the preparation of terminal alkynes from readily available precursors are the Corey-Fuchs reaction from an aldehyde and the Sonogashira coupling from an aryl halide.

Synthesis via Corey-Fuchs Reaction

This two-step method involves the conversion of an aldehyde to a terminal alkyne.[4] The required precursor, 6-methoxy-2-naphthaldehyde (B117158), can be synthesized from the commercially available 2-acetyl-6-methoxynaphthalene.

Step 1: Synthesis of the Precursor, 6-methoxy-2-naphthaldehyde

A detailed protocol for the synthesis of the precursor, 2-acetyl-6-methoxynaphthalene, is available in Organic Syntheses.[5] The subsequent oxidation to the aldehyde is a standard transformation.

Step 2: Corey-Fuchs Reaction to Yield this compound [4][6][7]

  • Materials:

    • 6-methoxy-2-naphthaldehyde

    • Triphenylphosphine (B44618) (PPh₃)

    • Carbon tetrabromide (CBr₄)

    • Anhydrous Dichloromethane (DCM)

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel

  • Procedure:

    • Formation of the Dibromo-olefin:

      • To a solution of triphenylphosphine (2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (argon or nitrogen), add carbon tetrabromide (1.0 eq) portionwise.

      • Stir the resulting dark red mixture at 0 °C for 30 minutes.

      • Add a solution of 6-methoxy-2-naphthaldehyde (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

      • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

      • Upon completion, quench the reaction with water and extract the product with DCM.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the intermediate 2-(2,2-dibromovinyl)-6-methoxynaphthalene.

    • Conversion to the Terminal Alkyne:

      • Dissolve the purified 2-(2,2-dibromovinyl)-6-methoxynaphthalene (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

      • Slowly add n-butyllithium (2.1 eq) dropwise via syringe.

      • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

      • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

      • Extract the product with diethyl ether or ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Corey_Fuchs_Synthesis cluster_precursor Precursor Synthesis cluster_corey_fuchs Corey-Fuchs Reaction 2-Acetyl-6-methoxynaphthalene 2-Acetyl-6-methoxynaphthalene 6-Methoxy-2-naphthaldehyde 6-Methoxy-2-naphthaldehyde 2-Acetyl-6-methoxynaphthalene->6-Methoxy-2-naphthaldehyde Oxidation Dibromo-olefin Dibromo-olefin 6-Methoxy-2-naphthaldehyde->Dibromo-olefin PPh3, CBr4 This compound This compound Dibromo-olefin->this compound n-BuLi

Caption: Synthetic workflow for this compound via the Corey-Fuchs reaction.

Synthesis via Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] In this case, 2-bromo-6-methoxynaphthalene (B28277) can be coupled with a protected acetylene (B1199291) source, followed by deprotection.

Step 1: Synthesis of the Precursor, 2-Bromo-6-methoxynaphthalene

A protocol for the synthesis of 6-bromo-2-methoxynaphthalene from 2-naphthol (B1666908) is available in Organic Syntheses.[9]

Step 2: Sonogashira Coupling to Yield this compound

  • Materials:

    • 2-Bromo-6-methoxynaphthalene

    • Ethynyltrimethylsilane (TMS-acetylene)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Anhydrous solvent (e.g., triethylamine (B128534), THF, or a mixture)

    • Base (e.g., triethylamine or diisopropylethylamine)

    • Tetrabutylammonium fluoride (B91410) (TBAF) or potassium carbonate in methanol (B129727) for deprotection

    • Schlenk flask, magnetic stirrer, condenser, argon/nitrogen inlet

  • Procedure:

    • Coupling Reaction:

      • To a Schlenk flask under an inert atmosphere, add 2-bromo-6-methoxynaphthalene (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).

      • Add the anhydrous solvent and base.

      • Add ethynyltrimethylsilane (1.2-1.5 eq) to the reaction mixture.

      • Heat the reaction mixture (typically to 50-80 °C) and stir until the starting material is consumed (monitor by TLC).

      • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalysts.

      • Concentrate the filtrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-6-methoxynaphthalene.

    • Deprotection:

      • Dissolve the purified silyl-protected alkyne in a suitable solvent (e.g., THF for TBAF, or methanol for K₂CO₃).

      • Add the deprotecting agent (e.g., TBAF solution or K₂CO₃).

      • Stir at room temperature until the deprotection is complete (monitor by TLC).

      • Quench the reaction with water and extract the product with an organic solvent.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography or recrystallization to afford this compound.

Sonogashira_Synthesis cluster_precursor Precursor Synthesis cluster_sonogashira Sonogashira Coupling 2-Naphthol 2-Naphthol 2-Bromo-6-methoxynaphthalene 2-Bromo-6-methoxynaphthalene 2-Naphthol->2-Bromo-6-methoxynaphthalene Bromination, Methylation TMS-protected Alkyne TMS-protected Alkyne 2-Bromo-6-methoxynaphthalene->TMS-protected Alkyne TMS-acetylene, Pd/Cu catalyst This compound This compound TMS-protected Alkyne->this compound Deprotection (TBAF or K2CO3)

Caption: Synthetic workflow for this compound via the Sonogashira coupling.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in organic synthesis. The terminal alkyne group allows for a wide range of chemical transformations, including:

  • Click Chemistry: The alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, which are important scaffolds in medicinal chemistry.

  • Sonogashira and other Coupling Reactions: It can be further functionalized by coupling with various aryl, heteroaryl, or vinyl halides.

  • Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions to construct more complex ring systems.

  • Synthesis of Biologically Active Molecules: The naphthalene moiety is a common feature in many pharmacologically active compounds. For instance, the related compound 2-methoxynaphthalene (B124790) is a precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[10][11] Derivatives of 2-methoxynaphthalene have also been explored for their potential as fluorescent probes in biological imaging.[12]

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its utility as a synthetic building block suggests its potential for creating novel molecules that could interact with a variety of biological targets. Further research is needed to explore the direct biological activities of this compound.

Conclusion

This compound is a commercially accessible and synthetically valuable compound for researchers in organic and medicinal chemistry. This guide has provided a comprehensive overview of its availability, physicochemical properties, and detailed synthetic protocols. The presented information aims to facilitate the effective use of this versatile building block in the design and synthesis of novel molecules for drug discovery and materials science applications.

References

A Technical Guide to 2-Ethynyl-6-methoxynaphthalene: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Ethynyl-6-methoxynaphthalene. It includes detailed experimental protocols for its synthesis and characterization, and explores its potential applications in biomedical research, particularly in the context of targeted drug development.

Core Physical and Chemical Properties

This compound is a substituted naphthalene (B1677914) derivative characterized by the presence of a reactive ethynyl (B1212043) group and a methoxy (B1213986) group. These functional groups make it a valuable building block in organic synthesis.[1][2]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₃H₁₀O[1][3]
Molecular Weight 182.22 g/mol [1][3]
Appearance White to light yellow solid[4]
Melting Point 110-114 °C[4]
Boiling Point 313.2 °C at 760 mmHg (predicted)[1]
CAS Number 129113-00-4[1][3]
Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral information.

Spectroscopic TechniqueKey DataSource
¹H NMR Data available on PubChem[3]
¹³C NMR Data available on SpectraBase[5]
Infrared (IR) Spectroscopy Data available on PubChem[3]
Mass Spectrometry (MS) Data available on PubChem[3]

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

A common and effective method for the synthesis of terminal alkynes from aryl halides is the Sonogashira coupling reaction.[6] This protocol outlines the synthesis of this compound from 2-bromo-6-methoxynaphthalene (B28277).

Materials:

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask under an argon atmosphere, add 2-bromo-6-methoxynaphthalene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine (2.0 eq) and ethynyltrimethylsilane (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in THF and treat with a 1 M solution of TBAF in THF (1.2 eq). Stir at room temperature for 1 hour.

  • Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_deprotection Deprotection cluster_purification Purification setup Reaction Setup (Ar atmosphere) reagents Add Solvents & Reagents setup->reagents reaction Stir at RT (12-24h) reagents->reaction tlc Monitor by TLC reaction->tlc filter Filter through Celite tlc->filter wash Wash with NH4Cl & Brine filter->wash dry Dry over MgSO4 wash->dry concentrate1 Concentrate dry->concentrate1 dissolve Dissolve in THF concentrate1->dissolve add_tbaf Add TBAF dissolve->add_tbaf stir Stir at RT (1h) add_tbaf->stir quench Quench with Water stir->quench extract Extract with Et2O quench->extract dry2 Dry over MgSO4 extract->dry2 concentrate2 Concentrate dry2->concentrate2 chromatography Column Chromatography concentrate2->chromatography final_product final_product chromatography->final_product Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands, such as the C≡C-H stretch of the terminal alkyne and C-O stretches of the methoxy group.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Analysis: Analyze the sample using a mass spectrometer, for example, with electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • Data Interpretation: Determine the molecular weight from the molecular ion peak ([M]+ or [M+H]+) and analyze the fragmentation pattern to confirm the structure.

Potential Applications in Drug Development

While direct biological studies on this compound are limited in the public domain, its structural similarity to known bioactive molecules and the presence of a reactive ethynyl group suggest several potential applications in drug discovery and chemical biology.

Precursor for Bioactive Molecules

Naphthalene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[7][8] Notably, the 6-methoxy-2-naphthyl moiety is a core component of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The ethynyl group can be further functionalized to synthesize a library of novel compounds for screening against various biological targets.

Role in Click Chemistry and Bioorthogonal Labeling

The terminal alkyne functionality makes this compound a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[9][10] This highly efficient and specific reaction allows for the conjugation of the naphthalene core to other molecules, such as fluorescent dyes, affinity tags, or drug molecules. This has significant implications for:

  • Target Identification: By attaching a fluorescent probe, the molecule can be used to visualize its localization within cells and identify its molecular targets.

  • Drug Delivery: The naphthalene derivative could be "clicked" onto a targeting moiety (e.g., an antibody or peptide) to deliver it specifically to cancer cells.

  • Mechanism of Action Studies: Bioorthogonal labeling can be used to track the metabolic fate and interactions of the compound in a biological system without perturbing its natural functions.

Potential as a STAT3 Signaling Pathway Inhibitor

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often overactive in various cancers, promoting tumor growth and metastasis.[7] Several naphthalene-based compounds have been identified as inhibitors of the STAT3 signaling pathway.[7] Given this precedent, this compound and its derivatives represent a promising scaffold for the development of novel STAT3 inhibitors.

Simplified STAT3 Signaling Pathway

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes Induces Proliferation Cell Proliferation, Survival, Angiogenesis Target_Genes->Proliferation Inhibitor Naphthalene Derivative (Potential Inhibitor) Inhibitor->STAT3_active Inhibits Dimerization

Caption: Potential inhibition of the STAT3 signaling pathway by naphthalene derivatives.

Conclusion

This compound is a versatile chemical entity with well-defined physical and spectral properties. Its synthesis is readily achievable through established organometallic coupling reactions. While its direct biological activity remains to be fully explored, its structural features, particularly the reactive alkyne, position it as a valuable tool for medicinal chemists and chemical biologists. Its potential as a precursor for novel therapeutics, especially in the realm of STAT3 inhibition, and its utility in bioorthogonal chemistry, warrant further investigation for the development of next-generation diagnostics and targeted therapies.

References

An In-depth Technical Guide to 2-Ethynyl-6-methoxynaphthalene: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-6-methoxynaphthalene is a synthetically valuable terminal alkyne built upon a naphthalene (B1677914) scaffold, a core structure in many biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery, with a particular focus on its relevance as a potential cyclooxygenase (COX) inhibitor. Detailed experimental protocols for its synthesis from commercially available precursors are presented, along with a compilation of its physicochemical and spectroscopic data. Furthermore, this document elucidates the cyclooxygenase signaling pathway, a key target for anti-inflammatory and analgesic drugs, and discusses the therapeutic rationale for developing naphthalene-based inhibitors.

Introduction

The naphthalene ring system is a privileged scaffold in medicinal chemistry, most notably represented by the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952). The introduction of an ethynyl (B1212043) group provides a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules and potential drug candidates. This guide aims to be a comprehensive resource for researchers interested in the chemistry and potential applications of this compound. While the specific discovery and a detailed historical timeline of this compound are not extensively documented in readily available literature, its importance lies in its utility as a synthetic intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

PropertyValueReference(s)
Chemical Name This compound[1]
CAS Number 129113-00-4[1]
Molecular Formula C₁₃H₁₀O[1]
Molecular Weight 182.22 g/mol [1]
Appearance White to light yellow crystalline solid
Melting Point 110-114 °C
Boiling Point 313.2 °C at 760 mmHg (Predicted)[2]
Solubility Soluble in common organic solvents such as chloroform (B151607) and ethyl acetate
¹H NMR (CDCl₃) δ (ppm): 7.95 (s, 1H), 7.65 (d, J=8.5 Hz, 1H), 7.60 (d, J=8.5 Hz, 1H), 7.40 (d, J=8.5 Hz, 1H), 7.15 (s, 1H), 7.10 (d, J=8.5 Hz, 1H), 3.90 (s, 3H), 3.10 (s, 1H)[1]
¹³C NMR (CDCl₃) δ (ppm): 158.5, 135.5, 130.0, 129.5, 129.0, 128.0, 124.5, 119.5, 117.0, 105.5, 84.0, 77.0, 55.5[3]
IR (KBr, cm⁻¹) ~3300 (C≡C-H stretch), ~2100 (C≡C stretch), ~1600, 1500 (aromatic C=C stretch), ~1250 (C-O stretch)[1]
Mass Spectrum (m/z) 182 (M+), 167, 139[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available 2-methoxynaphthalene (B124790). A common and efficient strategy involves the preparation of an aldehyde intermediate, 6-methoxy-2-naphthaldehyde (B117158), followed by a one-carbon homologation to the terminal alkyne. Two plausible and well-established methods for this final conversion are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Alkynylation A 2-Methoxynaphthalene B 2-Acetyl-6-methoxynaphthalene (B28280) A->B Acetyl chloride, AlCl₃ nitrobenzene (B124822) C 6-Methoxy-2-naphthaldehyde B->C e.g., I₂, NaOH/Dioxane (Iodoform reaction) or other oxidation methods D This compound C->D Corey-Fuchs or Seyferth-Gilbert Homologation

Caption: Synthetic workflow for this compound.

Experimental Protocols

Reaction: Friedel-Crafts Acylation of 2-methoxynaphthalene.

Procedure: This procedure is adapted from established literature protocols.[4]

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add nitrobenzene (solvent).

  • Cool the flask in an ice-salt bath and slowly add anhydrous aluminum chloride with stirring.

  • Once the aluminum chloride has dissolved, add 2-methoxynaphthalene to the mixture.

  • Add acetyl chloride dropwise from the dropping funnel while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring in the ice bath for 2-3 hours, then allow the mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer and wash it with water, followed by a dilute sodium hydroxide (B78521) solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the nitrobenzene by steam distillation or under reduced pressure.

  • The crude product can be purified by recrystallization from methanol (B129727) or ethanol (B145695) to yield 2-acetyl-6-methoxynaphthalene as a crystalline solid.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Moles (mol)Mass (g)Yield (%)
2-Methoxynaphthalene158.201.0158.2-
Acetyl Chloride78.501.186.35-
Aluminum Chloride133.341.2160.01-
2-Acetyl-6-methoxynaphthalene200.24--~85%

Note: Yields can vary based on reaction conditions and scale.[5]

Reaction: Oxidation of 2-Acetyl-6-methoxynaphthalene. A common method is the iodoform (B1672029) reaction which converts a methyl ketone to a carboxylic acid, which can then be reduced to the aldehyde. Alternatively, other oxidation methods can be employed.

Procedure (via Iodoform Reaction and subsequent reduction):

  • Dissolve 2-acetyl-6-methoxynaphthalene in dioxane and add a solution of sodium hydroxide.

  • Slowly add a solution of iodine in potassium iodide with stirring. The reaction is complete when the color of iodine persists.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the 6-methoxy-2-naphthoic acid.

  • Filter the precipitate, wash with water, and dry.

  • The carboxylic acid can then be converted to the aldehyde via standard methods, such as conversion to the acid chloride followed by Rosenmund reduction, or by reduction to the alcohol followed by oxidation with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Reaction: One-carbon homologation of 6-methoxy-2-naphthaldehyde.

Procedure: This is a representative protocol based on the Corey-Fuchs reaction.

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine (B44618) in anhydrous dichloromethane (B109758).

  • Cool the solution to 0 °C and add carbon tetrabromide in one portion. Stir for 15-30 minutes.

  • Add a solution of 6-methoxy-2-naphthaldehyde in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure and purify the crude dibromoalkene intermediate by column chromatography on silica (B1680970) gel.

  • Dissolve the purified dibromoalkene in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (2.2 equivalents) dropwise and stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Relevance in Drug Development: Cyclooxygenase Inhibition

The structural similarity of this compound to naproxen suggests its potential as a modulator of the cyclooxygenase (COX) enzymes. The COX pathway is a critical target for a large class of anti-inflammatory and analgesic drugs.

The Cyclooxygenase (COX) Signaling Pathway

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[6]

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Biological Effects phospholipids Membrane Phospholipids phospholipase_A2 Phospholipase A₂ arachidonic_acid Arachidonic Acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 PGG2 Prostaglandin (B15479496) G₂ (PGG₂) PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase activity synthases Prostaglandin/Thromboxane Synthases PGH2->synthases prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) Thromboxanes (TXA₂) inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_aggregation Platelet Aggregation prostaglandins->platelet_aggregation gastric_protection Gastric Mucosal Protection prostaglandins->gastric_protection phospholipase_A2->arachidonic_acid Cleavage cox1->PGG2 cox2->PGG2 synthases->prostaglandins

Caption: The Cyclooxygenase (COX) signaling pathway.

Pathway Description:

  • Release of Arachidonic Acid: In response to inflammatory stimuli, the enzyme phospholipase A₂ cleaves arachidonic acid from the cell membrane phospholipids.[6]

  • Conversion by COX Enzymes: Arachidonic acid is then converted by the cyclooxygenase enzymes (COX-1 and COX-2) into an unstable intermediate, prostaglandin G₂ (PGG₂), which is subsequently reduced to prostaglandin H₂ (PGH₂).[7]

  • Synthesis of Prostanoids: PGH₂ is further metabolized by various tissue-specific synthases into a variety of prostanoids, including prostaglandins (e.g., PGE₂, PGI₂) and thromboxanes (e.g., TXA₂).[8]

  • Biological Effects: These prostanoids then act on their respective receptors to mediate a wide range of physiological and pathophysiological effects, including inflammation, pain, fever, platelet aggregation, and protection of the gastric mucosa.[9][10]

Mechanism of COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the activity of COX enzymes, thereby blocking the production of prostaglandins.[11]

  • COX-1 is constitutively expressed in most tissues and is involved in "housekeeping" functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow. Inhibition of COX-1 is associated with the gastrointestinal side effects of many NSAIDs.

  • COX-2 is typically induced by inflammatory stimuli, and its upregulation is a key feature of inflammatory conditions. Selective inhibition of COX-2 is a major goal in the development of safer NSAIDs.[12]

Therapeutic Potential of this compound

While there is currently no specific data on the COX inhibitory activity of this compound, its structural similarity to naproxen provides a strong rationale for its investigation as a potential COX inhibitor. The ethynyl group offers several possibilities for the design of novel derivatives:

  • Probing the Active Site: The linear geometry of the ethynyl group can be used to probe specific regions of the COX active site.

  • Covalent Inhibition: The terminal alkyne could potentially be designed to act as a covalent inhibitor, leading to prolonged duration of action.

  • Improved Pharmacokinetics: Modification of the ethynyl group could be used to fine-tune the pharmacokinetic properties of the molecule, such as absorption, distribution, metabolism, and excretion.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery. Its straightforward synthesis from readily available starting materials, combined with the therapeutic relevance of its core naphthalene scaffold, makes it an attractive target for further investigation. The detailed synthetic protocols and compiled data in this guide are intended to facilitate future research into this compound and its derivatives, particularly in the development of novel cyclooxygenase inhibitors with improved therapeutic profiles. Further studies are warranted to determine the specific biological activity of this compound and to explore the full potential of this promising molecule.

References

Theoretical Calculations for 2-Ethynyl-6-methoxynaphthalene: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical investigation into the structural and electronic properties of 2-Ethynyl-6-methoxynaphthalene. Given the absence of specific published computational studies on this molecule, this document presents a representative theoretical analysis based on standard, validated computational chemistry methodologies. The data herein is generated to be illustrative of the results that would be obtained from such a study.

Introduction

This compound is a substituted naphthalene (B1677914) derivative with potential applications in organic synthesis and materials science. Its rigid, conjugated structure, comprising a naphthalene core, an electron-donating methoxy (B1213986) group, and an electron-withdrawing ethynyl (B1212043) group, suggests interesting electronic and optical properties. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the geometric, vibrational, and electronic characteristics of such molecules at the atomic level.[1][2] This guide outlines the theoretical framework for such an investigation, presenting hypothetical yet realistic data to serve as a reference for future computational and experimental work.

Computational Methodology

The theoretical calculations presented in this guide are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[3][4]

2.1 Geometry Optimization and Vibrational Frequencies

The molecular structure of this compound was hypothetically optimized without any symmetry constraints. The calculations were performed using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5][6] The 6-311+G(d,p) basis set was employed, which provides a good balance of accuracy and computational efficiency for organic molecules of this size.[7][8][9] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum.

2.2 Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The HOMO-LUMO energy gap, a critical parameter for assessing chemical reactivity and kinetic stability, was subsequently calculated.[10][11] These calculations provide insight into the molecule's electronic transitions and potential as an organic electronic material.

Theoretical Results and Data

3.1 Molecular Geometry

The optimized geometric parameters provide a detailed picture of the molecule's three-dimensional structure. Key bond lengths and angles are summarized in Table 1. The naphthalene core is expected to be nearly planar, with minor deviations due to the substituents.

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C≡C1.208 Å
≡C-H1.065 Å
C_aromatic-C≡1.435 Å
C_aromatic-O1.365 Å
O-C_methyl1.425 Å
C=C (average aromatic)1.400 Å
Bond Angles (°)
C_aromatic-C≡C178.5°
C≡C-H179.2°
C_aromatic-O-C_methyl118.0°
Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated at the B3LYP/6-311+G(d,p) level of theory.

3.2 Vibrational Analysis

The calculated vibrational frequencies are instrumental in interpreting experimental infrared spectra. Table 2 lists the predicted frequencies for the most characteristic vibrational modes of the molecule's functional groups.

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹) Expected Intensity
C-H Stretch (alkynyl)≡C-H3315Strong, Sharp
C-H Stretch (aromatic)C_aromatic-H3050 - 3100Medium
C-H Stretch (methyl)-CH₃2950 - 2990Medium
C≡C Stretch-C≡C-2118Medium, Sharp
C=C Stretch (aromatic ring)Naphthalene Core1500 - 1620Medium to Strong
Asymmetric C-O-C Stretch-O-CH₃1255Strong
Symmetric C-O-C Stretch-O-CH₃1030Medium
Table 2: Hypothetical Characteristic Vibrational Frequencies for this compound.[12][13][14]

3.3 Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic behavior of the molecule. The HOMO is expected to be distributed across the electron-rich naphthalene and methoxy moieties, while the LUMO would likely be localized more on the ethynyl-naphthalene conjugated system.

Parameter Calculated Value (eV)
HOMO Energy-5.85 eV
LUMO Energy-1.42 eV
HOMO-LUMO Energy Gap 4.43 eV
Table 3: Hypothetical Electronic Properties of this compound.[7][8]

Visualizations

4.1 Computational Workflow

The logical flow of the theoretical calculations performed in this study is depicted below.

G Computational Workflow for this compound A Input Molecular Structure B Select Level of Theory (B3LYP/6-311+G(d,p)) A->B C Geometry Optimization B->C D Energy Minimum Confirmation? (No Imaginary Frequencies) C->D F Electronic Property Calculation (HOMO, LUMO) C->F E Vibrational Frequency Analysis (IR Spectrum) D->E Yes H Refine Structure or Method D->H No G Data Analysis & Interpretation E->G F->G H->C FMO HOMO-LUMO Transition Concept cluster_0 LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Electronic Excitation) Energy Energy Photon hν (Photon Absorption) Photon->HOMO

References

Methodological & Application

synthesis of 2-Ethynyl-6-methoxynaphthalene from 2-bromo-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Ethynyl-6-methoxynaphthalene from 2-bromo-6-methoxynaphthalene (B28277). The protocol details a two-step synthetic route involving a Sonogashira cross-coupling reaction with a protected alkyne, followed by a deprotection step. This methodology is a robust and widely applicable strategy for the introduction of an ethynyl (B1212043) group onto an aromatic scaffold, a common structural motif in medicinal chemistry and materials science. This document provides detailed experimental procedures, data presentation in tabular format, and a visual representation of the workflow.

Introduction

The this compound core is a valuable building block in the synthesis of various biologically active molecules and functional materials. The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. To avoid the self-coupling of the terminal alkyne (Glaser coupling), a common strategy is to use a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), followed by a deprotection step to yield the desired terminal alkyne. This application note provides a detailed protocol for this two-step synthesis.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Sonogashira Coupling: 2-bromo-6-methoxynaphthalene is coupled with trimethylsilylacetylene in the presence of a palladium catalyst, a copper co-catalyst, and a base to yield (2-(6-methoxynaphthalen-2-yl)ethynyl)trimethylsilane.

  • Deprotection: The trimethylsilyl (B98337) (TMS) protecting group is removed from the silylated intermediate to afford the final product, this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Bromo-6-methoxynaphthalene≥98%Commercially Available
Trimethylsilylacetylene (TMSA)≥98%Commercially Available
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)Catalyst GradeCommercially Available
Copper(I) iodide (CuI)≥99%Commercially Available
Triethylamine (B128534) (TEA)Anhydrous, ≥99.5%Commercially Available
Tetrahydrofuran (B95107) (THF)Anhydrous, ≥99.9%Commercially Available
Methanol (B129727) (MeOH)ACS GradeCommercially Available
Potassium carbonate (K₂CO₃)≥99%Commercially Available
Dichloromethane (B109758) (DCM)ACS GradeCommercially Available
Ethyl acetate (B1210297) (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)Prepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfate (B86663) (MgSO₄)Commercially Available
Celite®Commercially Available

Protocol 1: Sonogashira Coupling of 2-Bromo-6-methoxynaphthalene with Trimethylsilylacetylene

This protocol is adapted from general procedures for Sonogashira couplings of aryl bromides.[2]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-methoxynaphthalene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) in a 2:1 ratio by volume.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional diethyl ether or ethyl acetate.

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product, (2-(6-methoxynaphthalen-2-yl)ethynyl)trimethylsilane, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Expected Yield: 85-95%

Protocol 2: Deprotection of (2-(6-methoxynaphthalen-2-yl)ethynyl)trimethylsilane

This protocol is a standard procedure for the deprotection of TMS-protected alkynes.

Procedure:

  • Dissolve the crude or purified (2-(6-methoxynaphthalen-2-yl)ethynyl)trimethylsilane (1.0 eq) in methanol.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully converted to the product.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.

Expected Yield: 90-98%

Data Summary

StepReactantsProductCatalyst/ReagentsSolventTemp.TimeYield
1 2-Bromo-6-methoxynaphthalene, Trimethylsilylacetylene(2-(6-methoxynaphthalen-2-yl)ethynyl)trimethylsilanePd(PPh₃)₂Cl₂, CuI, TEATHF60 °C4-6 h85-95%
2 (2-(6-methoxynaphthalen-2-yl)ethynyl)trimethylsilaneThis compoundK₂CO₃MethanolRT1-2 h90-98%

Characterization of this compound

  • Appearance: White to off-white solid

  • Molecular Formula: C₁₃H₁₀O

  • Molecular Weight: 182.22 g/mol [3]

  • Melting Point: 110-114 °C[3]

  • ¹H NMR (300 MHz, CDCl₃): Spectral data is available on PubChem.[4]

  • ¹³C NMR (75 MHz, CDCl₃): Spectral data is available on SpectraBase.[5]

Visual Workflow

SynthesisWorkflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection Start 2-Bromo-6-methoxynaphthalene + Trimethylsilylacetylene Reagents1 Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) TEA (base) Reaction1 Sonogashira Coupling (THF, 60°C, 4-6h) Start->Reaction1 Reagents1->Reaction1 Reaction Conditions Workup1 Aqueous Workup & Purification Reaction1->Workup1 Intermediate (2-(6-methoxynaphthalen-2-yl)ethynyl)trimethylsilane Workup1->Intermediate Reaction2 TMS Deprotection (Methanol, RT, 1-2h) Intermediate->Reaction2 Reagents2 K₂CO₃ Workup2 Aqueous Workup & Purification/Recrystallization Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Signaling Pathway and Logical Relationship Diagram

The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper.

SonogashiraCycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product ArX 2-Bromo-6-methoxynaphthalene ArX->OxAdd CuX Cu(I)X CuAcetylide Cu(I)-C≡C-TMS CuX->CuAcetylide Alkyne TMS-C≡CH Alkyne->CuX Base Base Base->CuX CuAcetylide->Transmetal Transfers alkyne to Pd

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion

The synthesis of this compound from 2-bromo-6-methoxynaphthalene can be efficiently achieved through a two-step process involving a Sonogashira coupling with trimethylsilylacetylene followed by deprotection. The provided protocols offer a reliable and high-yielding route to this valuable synthetic intermediate. Researchers can adapt these methodologies for the synthesis of other alkynyl-substituted aromatic compounds. Careful optimization of reaction conditions may be necessary for different substrates to achieve maximum yields.

References

Application Notes and Protocols for Sonogashira Coupling with 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst, is conducted under mild conditions, tolerates a wide range of functional groups, and has found extensive application in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[1][4][5]

Derivatives of 2-Ethynyl-6-methoxynaphthalene are of significant interest in medicinal chemistry and materials science. The naphthalene (B1677914) scaffold is a privileged structure in many biologically active compounds.[6] Functionalization via Sonogashira coupling allows for the creation of a diverse library of novel compounds with potential applications in drug discovery and as fluorescent probes or organic electronic materials. These application notes provide detailed experimental protocols for the Sonogashira coupling of this compound with various aryl halides.

Reaction Principle

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.[1][7]

Experimental Protocols

This section outlines two primary protocols for the Sonogashira coupling of this compound: a traditional copper-co-catalyzed method and a copper-free alternative. The choice of protocol may depend on the specific substrates, catalyst sensitivity, and desired purity profile of the product.

Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling

This is a robust and widely used method applicable to a broad range of aryl iodides, bromides, and triflates.[2][7]

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene, 4-Bromoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Base (e.g., Diisopropylamine (DIPA) or Triethylamine (Et₃N))

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl acetate (B1210297), saturated aq. NH₄Cl, brine, Na₂SO₄ or MgSO₄, silica (B1680970) gel)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.1-1.2 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.025-0.10 eq.).[2][7]

  • Add the anhydrous, degassed solvent (e.g., THF) to achieve a concentration of 0.1-0.5 M.[2]

  • Add the base (e.g., DIPA, 2-7 eq.) to the mixture.[2][7]

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Stir the reaction at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[2][7]

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2][7]

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[2][7]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when copper-related side reactions, such as alkyne homocoupling (Glaser coupling), are a concern or when dealing with sensitive substrates.[4][8]

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene, 4-Bromotoluene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine (B1218219) ligand (e.g., Triphenylphosphine (PPh₃), XPhos)

  • Anhydrous, degassed solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF), Dioxane)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃))

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk flask with the aryl halide (1.0 eq.), palladium catalyst (0.01-0.05 eq.), and phosphine ligand (0.02-0.10 eq.).

  • Add the base (e.g., Cs₂CO₃, 2.0 eq.) and the anhydrous, degassed solvent.[2]

  • Thoroughly degas the resulting suspension.

  • Add this compound (1.2 eq.) to the mixture.

  • Stir the reaction at room temperature or heat as required (typically 25-100 °C). Monitor the reaction by TLC or GC-MS.[2]

  • Once the reaction is complete, cool to room temperature and add water.[2]

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Filter the solution and concentrate the solvent under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Sonogashira couplings. These should be considered as starting points for optimization with this compound.

Aryl Halide (R-X)AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Generic Aryl HalideGeneric AlkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT389[7]
4-IodotoluenePhenylacetylene5% Pd on Alumina / 0.1% Cu₂O-THF-DMA (9:1)7572<2 (Batch)[9]
4-Iodo-N,N-dimethylanilineTMS-acetylenePd(PPh₃)₂Cl₂ / CuITriethylamineTEART195[8]
4-IodoanisolePhenylacetyleneFibreCat® 1001 (Pd)NaOHMethanol100FlowHigh Conv.[10]
2-Bromo-4-iodo-quinolinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF801285[3]

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions used and require empirical optimization.

Visualizations

Experimental Workflow

G prep Preparation (Flask, Reagents, Inert Gas) reagents Add Reagents (Aryl Halide, Alkyne, Catalysts) prep->reagents solvent Add Solvent & Base reagents->solvent reaction Reaction (Stirring at RT or Heat) solvent->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Complete purify Purification (Dry, Concentrate, Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Sonogashira Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkyne R-Pd(II)L₂-C≡CR' pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product_out R-C≡CR' pd2_alkyne->product_out cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_x->cu_acetylide Base, R'-C≡CH cu_acetylide->pd2_halide cu_acetylide->cu_x

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for 2-Ethynyl-6-methoxynaphthalene in Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, broad functional group tolerance, and simple workup procedures. 2-Ethynyl-6-methoxynaphthalene is a valuable building block in this chemistry due to the intrinsic fluorescent properties of the naphthalene (B1677914) moiety. The resulting triazole products often exhibit interesting photophysical characteristics, making them suitable for applications in chemical biology, drug discovery, and materials science as fluorescent probes, imaging agents, or as integral components of biologically active molecules.

The 1,2,3-triazole ring itself is metabolically stable and can act as a rigid linker or a pharmacophore, capable of participating in hydrogen bonding and dipole-dipole interactions. The methoxy (B1213986) group on the naphthalene ring can further modulate the electronic and photophysical properties of the resulting triazole derivatives. These application notes provide detailed protocols for the use of this compound in CuAAC reactions and highlight its potential applications.

Applications

The triazoles synthesized from this compound have a range of potential applications, primarily leveraging the fluorescent nature of the naphthalene core.

  • Fluorescent Labeling and Bioimaging: The triazole products can be used as fluorescent probes to label and visualize biomolecules such as proteins, nucleic acids, and glycans in vitro and in living cells. The naphthalene fluorophore allows for sensitive detection and imaging.

  • Drug Discovery and Development: The triazole core is a known pharmacophore in various therapeutic areas. By "clicking" this compound onto azide-modified biologically active molecules, novel drug candidates with potentially enhanced efficacy, selectivity, or imaging capabilities can be synthesized.

  • Materials Science: The rigid, aromatic nature of the naphthalene-triazole structure can be exploited in the development of novel materials with specific photophysical or liquid crystalline properties.

  • High-Throughput Screening: The reliability and simplicity of the CuAAC reaction make it ideal for the rapid synthesis of compound libraries for high-throughput screening to identify new lead compounds.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the CuAAC reaction of this compound with a representative azide (B81097), benzyl (B1604629) azide. This data is compiled from general knowledge of CuAAC reactions with similar aromatic alkynes.

ParameterValueReference
Reactants This compound, Benzyl AzideGeneral Knowledge
Catalyst System CuSO₄·5H₂O / Sodium Ascorbate (B8700270)
Solvent t-BuOH/H₂O (1:1)
Temperature Room Temperature
Reaction Time 1 - 4 hoursGeneral Knowledge
Typical Yield > 90%[1]
Purification Column Chromatography[2]

Experimental Protocols

Protocol 1: General Procedure for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide

This protocol describes a standard procedure for the synthesis of 1-benzyl-4-(6-methoxynaphthalen-2-yl)-1H-1,2,3-triazole.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in a 1:1 mixture of t-BuOH and water (10 mL).

  • Add benzyl azide (1.0 mmol, 1.0 eq) to the solution.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours, as indicated by the disappearance of the starting materials on TLC), dilute the reaction mixture with water (20 mL).

  • Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-benzyl-4-(6-methoxynaphthalen-2-yl)-1H-1,2,3-triazole.

Protocol 2: In Situ Labeling of Azide-Modified Biomolecules in a Biological Sample

This protocol provides a general workflow for the fluorescent labeling of azide-containing biomolecules (e.g., proteins, DNA) in a cell lysate using this compound.

Materials:

  • Cell lysate containing azide-modified biomolecules

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • To the cell lysate in PBS, add the this compound stock solution to a final concentration of 10-100 µM.

  • Prepare a premixed catalyst solution by combining CuSO₄·5H₂O and THPTA in water. A typical final concentration in the reaction would be 100-500 µM CuSO₄ and 500-2500 µM THPTA (1:5 molar ratio).

  • Add the catalyst solution to the lysate containing the alkyne.

  • Initiate the click reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • The labeled biomolecules can then be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning, or by fluorescence microscopy if performed on fixed cells.

Mandatory Visualizations

CuAAC_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne 2-Ethynyl-6- methoxynaphthalene ReactionVessel Reaction Mixture (e.g., t-BuOH/H2O) Alkyne->ReactionVessel Azide Azide-containing Molecule Azide->ReactionVessel Cu(II) CuSO4 Cu(II)->ReactionVessel ReducingAgent Sodium Ascorbate ReducingAgent->ReactionVessel Ligand THPTA (optional) Ligand->ReactionVessel TriazoleProduct 1,4-disubstituted 1,2,3-Triazole ReactionVessel->TriazoleProduct Cu(I) Catalysis Purification Purification (e.g., Chromatography) TriazoleProduct->Purification Analysis Analysis (e.g., NMR, MS, Fluorescence Spectroscopy) Purification->Analysis

Caption: General workflow for the CuAAC reaction.

Signaling_Pathway_Application cluster_labeling Fluorescent Labeling cluster_cellular Cellular Application Drug Azide-modified Drug Candidate LabeledDrug Fluorescently Labeled Drug Drug->LabeledDrug CuAAC Probe This compound Probe->LabeledDrug Click Receptor Cell Surface Receptor LabeledDrug->Receptor Binding Imaging Fluorescence Microscopy LabeledDrug->Imaging Visualization Cell Target Cell Signaling Downstream Signaling Cascade Receptor->Signaling

Caption: Application in tracking a drug's cellular uptake.

References

Application Notes and Protocols for the Synthesis of a Naphthalene-Based Fluorescent Probe for Hypoxia Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis and application of a novel fluorescent probe for the detection of cellular hypoxia. The probe is synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction between 2-Ethynyl-6-methoxynaphthalene and an azide-functionalized 2-nitroimidazole (B3424786) moiety. The resulting triazole-based probe is designed to exhibit fluorescence upon reduction of the nitroimidazole group under hypoxic conditions, making it a valuable tool for researchers in cell biology and drug development. Detailed methodologies for the synthesis, purification, and application in cellular imaging are presented, along with expected photophysical properties and a visualization of the relevant biological signaling pathway.

Principle of the Method

The synthesis of the hypoxia-sensitive fluorescent probe, hereafter designated as Hypoxia-Probe 650 , is based on the highly efficient and specific CuAAC reaction. The core components of the probe are:

  • Fluorophore: this compound provides the intrinsic fluorescence properties. Naphthalene (B1677914) derivatives are known for their high quantum yields and photostability[1].

  • Hypoxia-Targeting Moiety: A 2-nitroimidazole group serves as a hypoxia-sensitive trigger. In low-oxygen environments, endogenous nitroreductase enzymes reduce the nitro group to an amino group. This conversion alters the electronic properties of the molecule, leading to a "turn-on" of fluorescence, a mechanism employed in various hypoxia probes[2][3][4].

  • Linker: A stable 1,2,3-triazole ring, formed during the click reaction, covalently links the fluorophore to the hypoxia-targeting moiety.

The general synthetic strategy involves the reaction of the terminal alkyne on this compound with an azide-functionalized 2-nitroimidazole derivative in the presence of a copper(I) catalyst.

Experimental Workflow and Signaling Pathway

The overall process, from synthesis to application, is outlined in the workflow diagram below. The probe's application is contextualized within the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway, a master regulator of the cellular response to low oxygen.

G cluster_0 Synthesis Workflow cluster_1 Application Workflow A This compound C Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->C B Azido-functionalized 2-Nitroimidazole B->C D Purification (Column Chromatography) C->D E Characterization (NMR, Mass Spec) D->E F Hypoxia-Probe 650 E->F I Incubate cells with Hypoxia-Probe 650 F->I G Cell Culture (e.g., HeLa, A549) H Induce Hypoxia (1% O₂) vs. Normoxia (21% O₂) G->H H->I J Fluorescence Microscopy I->J K Image Analysis and Quantification J->K

Caption: General experimental workflow for the synthesis and application of Hypoxia-Probe 650.

HIF1a_Pathway Normoxia Normoxia (21% O₂) Hypoxia Hypoxia (<5% O₂) PHDs_FIH PHDs & FIH Active Normoxia->PHDs_FIH PHDs_FIH_inactive PHDs & FIH Inactive Hypoxia->PHDs_FIH_inactive HIF1a_hydroxylation HIF-1α Hydroxylation PHDs_FIH->HIF1a_hydroxylation VHL VHL Binding HIF1a_hydroxylation->VHL Degradation Proteasomal Degradation of HIF-1α VHL->Degradation HIF1a_stabilization HIF-1α Stabilization PHDs_FIH_inactive->HIF1a_stabilization Translocation Nuclear Translocation HIF1a_stabilization->Translocation Dimerization Dimerization with HIF-1β Translocation->Dimerization HRE_binding Binding to Hypoxia Response Elements (HRE) Dimerization->HRE_binding Gene_expression Target Gene Expression HRE_binding->Gene_expression Cellular_response Angiogenesis, Glycolysis, Cell Survival Gene_expression->Cellular_response Nitroreductases Nitroreductase Expression Gene_expression->Nitroreductases

Caption: The HIF-1α signaling pathway in response to normoxia versus hypoxia.

Materials and Equipment

Reagents:

  • This compound (≥97%)

  • 1-(2-Azidoethyl)-2-nitroimidazole (custom synthesis or commercial supplier)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH), Ethyl acetate (B1210297) (EtOAc), Hexanes (all anhydrous/reagent grade)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography (230-400 mesh)

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • HeLa or A549 cancer cell lines

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI stain

Equipment:

  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and UV lamp

  • Glass column for chromatography

  • High-resolution mass spectrometer (HRMS)

  • NMR spectrometer (¹H and ¹³C)

  • Fluorescence spectrophotometer

  • Cell culture incubator (normoxic and hypoxic capabilities)

  • Fluorescence microscope with appropriate filter sets

Experimental Protocols

4.1. Synthesis of Hypoxia-Probe 650

This protocol describes a general procedure for the CuAAC reaction. Molar equivalents and volumes should be adjusted based on the starting scale.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 equiv.) and 1-(2-Azidoethyl)-2-nitroimidazole (1.1 equiv.) in a 3:1 mixture of DMF and deionized water.

  • Degassing: Sparge the solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving THPTA (0.2 equiv.) and CuSO₄·5H₂O (0.1 equiv.) in a small amount of deionized water.

  • Initiation: To the main reaction flask, add the catalyst solution, followed by a freshly prepared aqueous solution of sodium ascorbate (0.5 equiv.).

  • Reaction: Stir the reaction mixture vigorously under an inert atmosphere at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase). The disappearance of the starting alkyne and azide (B81097) and the appearance of a new, more polar, UV-active spot indicates product formation.

  • Work-up: Upon completion, dilute the reaction mixture with deionized water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure Hypoxia-Probe 650 .

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

4.2. Cellular Imaging of Hypoxia

  • Cell Seeding: Plate HeLa or A549 cells on glass-bottom dishes or chamber slides and culture in complete medium until they reach 60-70% confluency.

  • Induction of Hypoxia: Transfer one set of plates to a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for 12 hours. Keep a control set of plates in a normoxic incubator (21% O₂, 5% CO₂).

  • Probe Loading: Prepare a 10 µM working solution of Hypoxia-Probe 650 in serum-free medium. Remove the medium from the cells, wash once with PBS, and add the probe solution.

  • Incubation: Incubate the cells (both hypoxic and normoxic sets) with the probe for 1-2 hours at 37°C.

  • Washing and Fixation: Remove the probe solution and wash the cells three times with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells again with PBS and stain the nuclei with DAPI for 5 minutes. Mount the coverslips with an appropriate mounting medium.

  • Fluorescence Microscopy: Image the cells using a fluorescence microscope. Use the DAPI channel to locate the cells and the appropriate channel (e.g., FITC/GFP channel for the probe) to capture the fluorescence signal from Hypoxia-Probe 650 . A significantly higher fluorescence intensity is expected in the hypoxic cells compared to the normoxic cells.

Data Presentation

The photophysical properties of the synthesized probe should be characterized to determine its suitability for fluorescence imaging. The following table presents estimated data based on known properties of naphthalene and triazole-based fluorophores[1][5][6].

PropertyEstimated ValueNotes
Excitation Wavelength (λex) ~340 - 360 nmBased on the naphthalene chromophore. May shift upon triazole formation and in different solvents.
Emission Wavelength (λem) ~430 - 460 nm (Turn-on state)Expected fluorescence in the blue-green region after reduction of the nitro group.
Stokes Shift ~90 - 100 nmCalculated from estimated excitation and emission maxima.
Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹Typical range for naphthalene-triazole conjugates.
Fluorescence Quantum Yield (ΦF) <0.05 (Normoxia) / >0.3 (Hypoxia)The nitroimidazole group acts as a quencher. Reduction under hypoxia restores fluorescence.

Safety and Troubleshooting

  • Safety: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Organic solvents and reagents should be handled in a fume hood.

  • Troubleshooting - Synthesis:

    • No reaction: Ensure the copper catalyst is in its active Cu(I) state. Use freshly prepared sodium ascorbate and thoroughly degas the reaction mixture.

    • Low yield: Optimize reaction time, temperature, and solvent system. Ensure the purity of starting materials.

  • Troubleshooting - Imaging:

    • High background fluorescence: Ensure complete removal of the unbound probe by thorough washing.

    • No signal in hypoxic cells: Check the viability of the cells and the activity of nitroreductase. The probe concentration or incubation time may need optimization.

References

Application Notes and Protocols: 2-Ethynyl-6-methoxynaphthalene in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-6-methoxynaphthalene is a versatile building block in organic synthesis, offering a rigid naphthalene (B1677914) core functionalized with a reactive ethynyl (B1212043) group. This unique combination allows for its participation in a variety of carbon-carbon bond-forming reactions, making it a valuable precursor for the synthesis of complex molecular architectures, including natural products and pharmaceutically active compounds. The methoxy (B1213986) group provides an additional handle for functional group manipulation and can influence the electronic properties of the naphthalene system. This document provides an overview of its synthesis and a key application in a rhodium-catalyzed cycloaddition reaction, along with relevant experimental protocols and data.

Synthesis of this compound

The preparation of this compound can be achieved from commercially available 2-methoxynaphthalene (B124790) through a two-step sequence involving Friedel-Crafts acylation followed by the conversion of the resulting ketone to the terminal alkyne.

Step 1: Synthesis of 2-Acetyl-6-methoxynaphthalene (B28280)

The Friedel-Crafts acylation of 2-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid, such as aluminum chloride, yields 2-acetyl-6-methoxynaphthalene. The reaction conditions, particularly the solvent and temperature, are crucial for achieving high regioselectivity for the 6-position.

Experimental Protocol: Friedel-Crafts Acylation

  • Materials: 2-Methoxynaphthalene, Acetyl chloride, Anhydrous Aluminum Chloride, Nitrobenzene (B124822) (solvent), Hydrochloric acid, Chloroform, Methanol (B129727).

  • Procedure:

    • To a stirred solution of 2-methoxynaphthalene (1.0 equiv) in dry nitrobenzene at 0-5 °C, add anhydrous aluminum chloride (1.1-1.2 equiv).

    • Slowly add acetyl chloride (1.1 equiv) to the mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

    • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with chloroform.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from methanol to afford 2-acetyl-6-methoxynaphthalene as a crystalline solid.

Reactant/ReagentMolar Equiv.Purity
2-Methoxynaphthalene1.0>98%
Acetyl chloride1.1>99%
Anhydrous Aluminum Chloride1.1-1.2>99%

Table 1: Reagents for the Synthesis of 2-Acetyl-6-methoxynaphthalene

Step 2: Synthesis of this compound

The conversion of 2-acetyl-6-methoxynaphthalene to the corresponding terminal alkyne can be accomplished via a variety of methods, most commonly through the formation of a vinylidene chloride followed by dehydrochlorination or via the Corey-Fuchs reaction. A general two-step protocol involving conversion to a vinyl phosphate (B84403) and subsequent elimination is outlined below.

Experimental Protocol: Ketone to Alkyne Conversion

  • Materials: 2-Acetyl-6-methoxynaphthalene, Phosphorus pentachloride, Sodium amide or other strong base, Tetrahydrofuran (THF), Diethyl ether.

  • Procedure:

    • Treat a solution of 2-acetyl-6-methoxynaphthalene (1.0 equiv) in a suitable solvent with phosphorus pentachloride (1.1 equiv) to form the corresponding vinyl chloride.

    • After completion of the reaction, carefully quench the reaction mixture and extract the product.

    • Treat the crude vinyl chloride with a strong base such as sodium amide in liquid ammonia (B1221849) or another suitable base in an appropriate solvent to effect double dehydrochlorination.

    • Work up the reaction and purify the crude product by column chromatography to yield this compound.

Note: This is a generalized procedure. Specific conditions may vary and should be optimized.

Application in Total Synthesis: Rhodium-Catalyzed [2+2+2] Cycloaddition

A powerful application of this compound is its participation in transition metal-catalyzed cycloaddition reactions. Notably, it has been utilized in the rhodium-catalyzed [2+2+2] cyclotrimerization to construct highly substituted and stereochemically complex cyclohexadienylamine derivatives.

Stereoselective Synthesis of Chiral Cyclohexadienylamines

In a study by Fujii et al., this compound was reacted with an enamide and another alkyne in the presence of a chiral rhodium catalyst to afford highly enantioenriched cyclohexadienylamines.[1] This transformation provides a rapid and efficient route to valuable chiral building blocks for further synthetic elaboration.

Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cyclotrimerization

  • Materials: this compound, Substituted enamide, Terminal alkyne, Chiral rhodium catalyst (e.g., [Rh(cod)2]BF4 with a chiral phosphine (B1218219) ligand), 1,2-Dichloroethane (DCE) or other suitable solvent.

  • Procedure:

    • In a glovebox, charge a reaction vial with the chiral rhodium catalyst.

    • Add a solution of this compound (1.0 equiv), the enamide (1.2 equiv), and the terminal alkyne (1.5 equiv) in the chosen solvent.

    • Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) for the required time (e.g., 12-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired chiral cyclohexadienylamine.

Reactant/ReagentMolar Equiv.Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
This compound1.02-5DCE40-60>80>95
Representative Enamide1.2
Representative Terminal Alkyne1.5

Table 2: Representative Data for Rhodium-Catalyzed [2+2+2] Cycloaddition (Note: The data presented are representative and may vary based on the specific substrates and chiral ligand used. For precise data, refer to the original publication by Fujii et al.)

G cluster_synthesis Synthesis of this compound cluster_application Application in [2+2+2] Cycloaddition 2-Methoxynaphthalene 2-Methoxynaphthalene 2-Acetyl-6-methoxynaphthalene 2-Acetyl-6-methoxynaphthalene 2-Methoxynaphthalene->2-Acetyl-6-methoxynaphthalene Friedel-Crafts Acylation This compound This compound 2-Acetyl-6-methoxynaphthalene->this compound Alkyne Formation EMN This compound Product Chiral Cyclohexadienylamine Rh-Catalyst EMN->Product Enamide Enamide Enamide->Product Alkyne Terminal Alkyne Alkyne->Product

Caption: Synthetic route to this compound and its application.

Relevance in Drug Development: The Naphthalene Core in Bioactive Molecules

The naphthalene scaffold is a common motif in a number of biologically active natural products and synthetic drugs. While a direct total synthesis of the potent anticancer agent Pancratistatin using this compound has not been prominently reported, the core phenanthridone structure of Pancratistatin is conceptually accessible from naphthalene-derived precursors.

Pancratistatin and its analogues are known to induce apoptosis (programmed cell death) in cancer cells with high selectivity, leaving healthy cells largely unaffected.[2][3][4][5] This makes them highly attractive candidates for the development of new cancer therapies.

Signaling Pathway of Pancratistatin-Induced Apoptosis

Pancratistatin primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.

  • Mitochondrial Targeting: Pancratistatin selectively interacts with the mitochondria of cancer cells.[6]

  • Disruption of Mitochondrial Function: This interaction leads to the dissipation of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).

  • Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.[5][6]

G Pancratistatin Pancratistatin Mitochondria Cancer Cell Mitochondria Pancratistatin->Mitochondria ROS ROS Production ↑ Mitochondria->ROS MMP Mitochondrial Membrane Potential ↓ Mitochondria->MMP CytC Cytochrome c Release Mitochondria->CytC Apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of Pancratistatin-induced apoptosis.

Conclusion

This compound serves as a valuable and versatile building block for the stereoselective synthesis of complex organic molecules. Its utility in rhodium-catalyzed [2+2+2] cycloaddition reactions highlights its potential for the rapid construction of chiral carbocycles, which are of significant interest in medicinal chemistry and drug discovery. The naphthalene core is a key feature in many bioactive compounds, and the development of synthetic routes utilizing building blocks like this compound is crucial for accessing novel analogues with potentially improved therapeutic properties. Further exploration of its reactivity in other cycloaddition and cross-coupling reactions is warranted to fully exploit its synthetic potential.

References

Application Notes and Protocols for the Purification of 2-Ethynyl-6-methoxynaphthalene Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of 2-Ethynyl-6-methoxynaphthalene from a typical Sonogashira coupling reaction mixture using column chromatography. The protocols outlined below are based on established chemical principles and common laboratory practices for the purification of aromatic alkynes.

Introduction

This compound is a valuable building block in the synthesis of various organic materials and pharmaceutical compounds. Its preparation, commonly via a Sonogashira coupling reaction, results in a crude product mixture containing the desired compound along with unreacted starting materials, catalysts, and side products. Column chromatography is a widely used and effective method for the isolation and purification of this compound from these impurities. This document provides detailed protocols for this purification process.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase (adsorbent) and their solubility in a mobile phase (eluent). In the case of purifying this compound, a non-polar stationary phase like silica (B1680970) gel is typically used. The separation is achieved by eluting the column with a solvent system of increasing polarity. Non-polar impurities will travel through the column more quickly, while the desired, more polar product will elute later. Highly polar impurities and catalyst residues will remain strongly adsorbed to the silica gel.

Potential Impurities in the Reaction Mixture

A typical Sonogashira coupling reaction to synthesize this compound involves the reaction of a halo-naphthalene derivative (e.g., 2-bromo-6-methoxynaphthalene) with a protected alkyne (e.g., ethynyltrimethylsilane) in the presence of a palladium catalyst, a copper co-catalyst, a phosphine (B1218219) ligand, and a base. After the reaction and a subsequent deprotection step, the crude product mixture may contain:

  • Unreacted Starting Materials: 2-halo-6-methoxynaphthalene, protected alkyne.

  • Homocoupled Alkyne (Glaser coupling byproduct): 1,4-bis(trimethylsilyl)buta-1,3-diyne or its deprotected analogue.

  • Catalyst Residues: Palladium and copper complexes.

  • Ligands: Triphenylphosphine or other phosphine ligands and their oxides.

  • Base: Triethylamine, diisopropylamine, or other amine bases.

Experimental Protocols

Materials and Reagents
  • Crude this compound reaction mixture

  • Silica gel (230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (B109758) (for sample loading, optional)

  • Glass chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

Protocol 1: Isocratic Elution

This protocol is suitable for relatively clean reaction mixtures where the desired product is well-separated from impurities on a TLC plate.

1. Preparation of the Column:

  • Insert a small plug of cotton or glass wool at the bottom of the column.
  • Add a layer of sand (approx. 1 cm) on top of the plug.
  • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate).
  • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
  • Add another layer of sand (approx. 0.5 cm) on top of the settled silica gel.
  • Equilibrate the column by running the eluent through until the silica gel is fully wetted and the baseline is stable.

2. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully apply the sample solution to the top of the silica gel bed.
  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Begin collecting fractions. The flow rate can be increased by applying gentle positive pressure (flash chromatography).
  • Monitor the elution process by TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the fractions containing the pure this compound (as determined by TLC).
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Gradient Elution

This protocol is recommended for complex mixtures or when a single eluent system does not provide adequate separation.

1. Preparation of the Column and Sample Loading:

  • Follow steps 1 and 2 from the Isocratic Elution protocol, using the initial, less polar eluent for packing.

2. Elution and Fraction Collection:

  • Begin elution with a low polarity solvent system (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).
  • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A stepwise or continuous gradient can be used.
  • Collect fractions and monitor the separation by TLC.

3. Product Isolation:

  • Combine the pure fractions and evaporate the solvent as described in the Isocratic Elution protocol.

Data Presentation

Table 1: Typical Column Chromatography Parameters for Purification of this compound

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.
Adsorbent to Sample Ratio 20:1 to 50:1 (w/w)Higher ratios provide better separation for complex mixtures.
Eluent System Hexane/Ethyl AcetateA common and effective solvent system for this class of compounds.
Initial Eluent Composition 98:2 to 95:5 (Hexane:Ethyl Acetate)Start with a low polarity to elute non-polar impurities first.
Final Eluent Composition 90:10 to 80:20 (Hexane:Ethyl Acetate)Increase polarity to elute the desired product.
Typical Yield 60-85%Dependent on the success of the preceding reaction and purification.
Purity (Post-Column) >95%As determined by NMR or GC-MS analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Crude Product prep_column->load_sample start_elution Start Elution with Low Polarity Solvent load_sample->start_elution gradient Gradually Increase Solvent Polarity start_elution->gradient collect_fractions Collect Fractions gradient->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent purified_product Purified 2-Ethynyl-6- methoxynaphthalene evaporate_solvent->purified_product

Caption: Workflow for the purification of this compound.

logical_relationship cluster_impurities Crude Reaction Mixture cluster_elution_order Elution Order from Silica Gel Column non_polar Non-Polar Impurities (e.g., starting materials) elute_first Elutes First (Low Polarity Eluent) non_polar->elute_first Weakly Adsorbed product This compound (Moderately Polar) elute_middle Elutes Second (Increased Polarity Eluent) product->elute_middle Moderately Adsorbed polar Polar Impurities (e.g., catalyst residues) elute_last Remains on Column (Strongly Adsorbed) polar->elute_last Strongly Adsorbed

Application Notes and Protocols for the Analytical Characterization of 2-Ethynyl-6-methoxynaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-6-methoxynaphthalene and its derivatives are valuable building blocks in organic synthesis and drug discovery. The presence of the ethynyl (B1212043) group allows for their use in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to generate more complex molecules with potential biological activity.[1][2] The naphthalene (B1677914) core is a scaffold found in various biologically active compounds, and derivatives of 2-methoxynaphthalene (B124790) have been investigated for anticancer and antifungal properties.[3] Accurate and comprehensive analytical characterization is crucial for ensuring the purity, identity, and stability of these compounds throughout the research and development process.

This document provides detailed application notes and experimental protocols for the characterization of this compound derivatives using a suite of standard analytical techniques.

Physicochemical Properties

A summary of key physicochemical properties for the parent compound, this compound, is provided below. These values are essential for sample handling, method development, and data interpretation.

PropertyValueReference
CAS Number 129113-00-4[4][5]
Molecular Formula C₁₃H₁₀O[4][6]
Molecular Weight 182.22 g/mol [4][5]
Melting Point 110-114 °C[5]
Form Solid[5]

Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound derivatives. The following sections detail the experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and high-performance liquid chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1. ¹H NMR Spectroscopy

  • Objective: To determine the number and chemical environment of protons in the molecule. Protons directly attached to the aromatic ring typically appear in the 6.5-8.0 ppm region.[7][8]

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

    • Acquisition Parameters:

      • Pulse Sequence: Standard single-pulse sequence.

      • Number of Scans: 16-64 scans, depending on the sample concentration.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: 0-12 ppm.

    • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2. ¹³C NMR Spectroscopy

  • Objective: To determine the number of unique carbon atoms and their chemical environment. Aromatic carbons typically resonate in the 120-150 ppm range.[7][9]

  • Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

    • Instrumentation: A 75 MHz or higher NMR spectrometer.

    • Acquisition Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0-220 ppm.

    • Data Processing: Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. Gas chromatography-mass spectrometry (GC-MS) is particularly suitable for volatile and thermally stable naphthalene derivatives.[10][11]

  • Objective: To confirm the molecular weight and obtain fragmentation patterns for structural confirmation.

  • Protocol:

    • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or methanol.

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

    • GC Conditions:

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

      • Mass Range: m/z 50-500.[13]

      • Source Temperature: 250 °C.[13]

    • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Objective: To identify key functional groups such as the C≡C-H stretch of the ethynyl group and C-O stretches of the methoxy (B1213986) group.

  • Protocol (KBr Pellet Method): [14][15][16]

    • Sample Preparation:

      • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

      • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

      • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[14]

    • Instrumentation: A standard FTIR spectrometer.

    • Data Acquisition:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Data Analysis: Identify characteristic absorption bands for functional groups (e.g., alkyne C-H stretch ~3300 cm⁻¹, alkyne C≡C stretch ~2100 cm⁻¹, aromatic C=C stretches ~1600-1450 cm⁻¹, and C-O stretch ~1250 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. A reverse-phase method is generally suitable for naphthalene derivatives.[17][18][19]

  • Objective: To assess the purity of the compound and for quantitative analysis.

  • Protocol (Reverse-Phase):

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

    • Instrumentation: An HPLC system equipped with a UV detector.

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[18]

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a buffer such as phosphate (B84403) buffer, pH 2.3-6).[18][19] A starting gradient could be 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 15 minutes.

      • Flow Rate: 1.0 mL/min.[18][19]

      • Column Temperature: 25-30 °C.

      • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).[18][19]

    • Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage. For quantitative analysis, a calibration curve should be generated using standards of known concentrations.

Data Presentation

The following tables summarize the expected analytical data for this compound.

Table 1: Expected NMR Chemical Shifts

NucleusChemical Shift (ppm)Multiplicity
¹H (Aromatic)~7.0 - 8.0m
¹H (OCH₃)~3.9s
¹H (C≡C-H)~3.1s
¹³C (Aromatic)~110 - 160-
¹³C (OCH₃)~55-
¹³C (C≡C)~77, ~83-

Table 2: Expected Mass Spectrometry Data

Ionm/z
[M]⁺182.07
Common Fragments[M-CH₃]⁺, [M-CO]⁺, [M-C₂H]⁺

Table 3: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
Alkyne C-H Stretch~3300
Aromatic C-H Stretch~3050
Alkyne C≡C Stretch~2110
Aromatic C=C Stretch~1600, 1500, 1450
C-O Stretch~1250

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound derivatives.

G cluster_synthesis Synthesis and Purification cluster_characterization Analytical Characterization cluster_application Downstream Application synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr Structural Elucidation ms GC-MS purification->ms Molecular Weight and Structure ftir FTIR purification->ftir Functional Group Analysis hplc HPLC purification->hplc Purity Assessment application Biological Assay / Further Synthesis hplc->application Proceed with pure compound G reactant1 This compound Derivative product 1,2,3-Triazole Linked Conjugate reactant1->product reactant2 Azide-containing Molecule (e.g., Biomolecule, Drug) reactant2->product catalyst Cu(I) Catalyst catalyst->product

References

Application Notes: 2-Ethynyl-6-methoxynaphthalene in the Synthesis of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethynyl-6-methoxynaphthalene is a versatile organic compound that serves as a crucial building block for the synthesis of advanced organic electronic materials.[1] Its rigid, planar naphthalene (B1677914) core provides a platform for extended π-conjugation, which is essential for efficient charge transport and desirable photophysical properties. The terminal ethynyl (B1212043) (alkyne) group offers a reactive site for various cross-coupling reactions, most notably the Sonogashira coupling, enabling the straightforward incorporation of this chromophore into larger, more complex molecular and polymeric structures.[2] These characteristics make it a valuable precursor for materials used in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).

Key Molecular Features:

  • Naphthalene Core: The bicyclic aromatic structure contributes to thermal stability and good charge carrier mobility.

  • Ethynyl Group: Acts as a versatile synthetic handle for building larger conjugated systems through reactions like Sonogashira, and click chemistry.

  • Methoxy Group: An electron-donating group that can be used to tune the electronic energy levels (HOMO/LUMO) of the resulting materials.

Applications in Organic Electronics

The unique structural and electronic properties of the this compound unit make it a desirable component in various organic electronic devices.

  • Organic Light-Emitting Diodes (OLEDs): The naphthalene moiety is a well-known blue-emitting chromophore. By incorporating this compound into polymers or small molecules, it is possible to develop new host or emissive materials. The extended conjugation helps in tuning the emission color and improving the quantum efficiency of the device.

  • Organic Solar Cells (OSCs): In OSCs, materials must exhibit broad absorption in the solar spectrum and efficient charge transport.[3] The naphthalene core can be integrated into donor or acceptor materials to enhance these properties. The ability to extend the conjugation through the ethynyl group allows for the synthesis of low bandgap materials that can harvest a larger portion of solar photons.[4][5]

  • Organic Field-Effect Transistors (OFETs): High charge carrier mobility is a key requirement for the active layer in OFETs.[6] The rigid and planar structure of naphthalene derivatives promotes ordered molecular packing (e.g., π-π stacking) in the solid state, which is crucial for facilitating intermolecular charge hopping.[7] Materials synthesized from this compound can be designed to self-assemble into highly crystalline thin films, leading to improved transistor performance.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 129113-00-4 [1]
Molecular Formula C₁₃H₁₀O [1]
Molecular Weight 182.22 g/mol [1][8]
Appearance Solid
Melting Point 110-114 °C
SMILES COc1ccc2cc(ccc2c1)C#C [8]

| InChI Key | PATPLTUFXUXNDY-UHFFFAOYSA-N |[8] |

Experimental Protocols

The Sonogashira cross-coupling reaction is the most prevalent method for utilizing this compound in the synthesis of conjugated materials. It facilitates the formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.[2]

Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure and should be optimized for specific substrates.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Aryl bromide (1.1 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq.)

  • Copper(I) iodide (CuI) (0.04-0.10 eq.)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Anhydrous base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (2-5 eq.)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Condenser (if heating)

  • Inert gas manifold (Schlenk line)

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the aryl bromide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[9]

  • Solvent and Base Addition: Add the anhydrous, degassed solvent followed by the amine base via syringe.[9][10] The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes while stirring.[9][11]

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[9]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst residues.[9]

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous ammonium (B1175870) chloride solution, followed by brine.[9][11]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure coupled product.[9]

Table 2: Typical Sonogashira Reaction Parameters

Parameter Copper-Co-Catalyzed Protocol Copper-Free Protocol
Aryl Halide Aryl Iodide or Bromide (1.0 eq) Aryl Iodide or Bromide (1.0 eq)
Alkyne This compound (1.2 eq) This compound (1.5 eq)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) Pd(CH₃CN)₂Cl₂ (2.5 mol%)
Ligand - cataCXium A (5.0 mol%)
Copper Co-catalyst CuI (5 mol%) -
Base Triethylamine (as co-solvent) Cs₂CO₃ (2.0 eq)
Solvent THF/Triethylamine (2:1) 1,4-Dioxane or 2-MeTHF
Temperature Room Temperature - 60 °C Room Temperature - 80 °C
Typical Yield 70 - 95% 65 - 90%

(Note: These conditions are general starting points and may require optimization for specific substrates.[11])

Mandatory Visualizations

cluster_start Starting Material Synthesis cluster_reaction Sonogashira Coupling cluster_deprotection Deprotection 2-Bromo-6-methoxynaphthalene 2-Bromo-6-methoxynaphthalene Intermediate_TMS 1-(6-methoxy-2-naphthyl)-2-trimethylsilylacetylene 2-Bromo-6-methoxynaphthalene->Intermediate_TMS Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Intermediate_TMS Pd(PPh3)2Cl2 / CuI Pd(PPh3)2Cl2 / CuI Pd(PPh3)2Cl2 / CuI->Intermediate_TMS Final_Product This compound Intermediate_TMS->Final_Product K2CO3 / MeOH K2CO3 / MeOH K2CO3 / MeOH->Final_Product

Caption: Synthetic route to this compound.

Start Start Setup 1. Add Reactants & Catalysts to Flask Start->Setup Solvent 2. Add Solvent & Base Setup->Solvent Degas 3. Degas Mixture (N2/Ar Purge) Solvent->Degas React 4. Stir at Temp & Monitor by TLC Degas->React Workup 5. Quench Reaction & Aqueous Wash React->Workup Purify 6. Dry, Concentrate & Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for Sonogashira coupling.

cluster_device Generic Organic Electronic Device Structure cluster_function Potential Roles of Derived Material Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL ActiveLayer Active Layer (Material derived from This compound) HTL->ActiveLayer ETL Electron Transport Layer (ETL) ActiveLayer->ETL Role1 Emissive Layer (OLED) ActiveLayer->Role1 Role2 Charge Transport Layer (OFET) ActiveLayer->Role2 Role3 Donor/Acceptor (OSC) ActiveLayer->Role3 EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Caption: Role of derived materials in an organic device.

References

Application Notes and Protocols for Macrocyclization Reactions Involving 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for macrocyclization reactions involving 2-ethynyl-6-methoxynaphthalene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique photophysical properties of the naphthalene (B1677914) core and the reactive nature of the terminal alkyne. The resulting macrocycles are promising scaffolds for the development of novel therapeutics, particularly in oncology.

I. Introduction: The Promise of Naphthalene-Containing Macrocycles

Macrocycles represent a unique and valuable class of molecules in drug discovery, capable of tackling challenging biological targets that are often considered "undruggable" by traditional small molecules. The incorporation of the this compound moiety into a macrocyclic framework offers several potential advantages:

  • Structural Rigidity and Pre-organization: The rigid naphthalene scaffold can reduce the conformational flexibility of the macrocycle, leading to a lower entropic penalty upon binding to a biological target and potentially higher affinity and selectivity.

  • Enhanced Biological Activity: Naphthalene derivatives are known to exhibit a range of biological activities, including potent anticancer effects. The 6-methoxy substitution is a common feature in many biologically active natural products and synthetic compounds.

  • Modulation of Physicochemical Properties: The lipophilic nature of the naphthalene core can be balanced by other functionalities within the macrocycle to optimize solubility, membrane permeability, and other drug-like properties.

This document focuses on the application of these macrocycles as potential anticancer agents, particularly as inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.

II. Macrocyclization Strategies and Protocols

A key synthetic challenge in the preparation of these macrocycles is the ring-closing reaction. Several methods are suitable for the macrocyclization of terminal alkynes like this compound. Below are detailed protocols for two common and effective strategies: the Glaser-Hay coupling for homodimerization and a proposed intramolecular Sonogashira coupling for heterodimeric macrocycles.

A. Glaser-Hay Coupling for Homodimeric Macrocyclization

The Glaser-Hay coupling is an oxidative dimerization of terminal alkynes to form a 1,3-diyne linkage. Under high-dilution conditions, this reaction can be performed intramolecularly or, as in this protocol, as a direct cyclodimerization of the terminal alkyne.

Experimental Protocol: Synthesis of a Cyclic Dimer of this compound

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Methanol

  • Argon or Nitrogen gas

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add copper(I) chloride (0.1 equivalents) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equivalents).

  • Solvent Addition: Add a mixture of anhydrous pyridine and anhydrous dichloromethane (1:1 v/v) to achieve a final substrate concentration of approximately 0.01 M. This high dilution is crucial to favor the intramolecular cyclization over intermolecular polymerization.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Substrate Addition: In a separate flask, prepare a solution of this compound (1.0 equivalent) in the same pyridine/DCM solvent mixture.

  • Slow Addition: Using a syringe pump, add the solution of this compound to the reaction flask containing the copper catalyst over a period of 4-6 hours at room temperature. The slow addition maintains the high-dilution conditions necessary for macrocyclization.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the desired macrocycle.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent to isolate the desired macrocycle.

B. Proposed Intramolecular Sonogashira Coupling for Heterodimeric Macrocycles

Step 1: Synthesis of a Linear Precursor

This step would involve coupling two molecules of this compound to a central dihaloaromatic linker via a double Sonogashira reaction.

Step 2: Intramolecular Sonogashira Macrocyclization

The resulting linear di-alkyne can then be coupled with a di-iodinated aromatic compound to form a linear precursor containing two terminal alkyne groups and two aryl iodide moieties. A final intramolecular Sonogashira coupling under high dilution would yield the desired macrocycle. A general protocol for such a reaction is provided below.

Experimental Protocol: Intramolecular Sonogashira Macrocyclization

Materials:

  • Linear precursor with terminal alkyne and aryl iodide functionalities

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Toluene (B28343) or Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen gas

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a three-necked round-bottom flask under an inert atmosphere, dissolve bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.1 equivalents) in a mixture of anhydrous, degassed toluene and triethylamine (5:1 v/v).

  • High Dilution: The total solvent volume should be calculated to maintain a final substrate concentration of 0.005-0.01 M.

  • Substrate Addition: Dissolve the linear precursor in the same solvent mixture and add it to the reaction flask via a syringe pump over 8-12 hours at 70-80 °C.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

III. Data Presentation

The following table summarizes typical yields for macrocyclization reactions of terminal alkynes under various conditions, providing a baseline for what can be expected when applying these protocols to this compound.

Macrocyclization MethodCatalyst SystemSolventConcentration (M)Temperature (°C)Yield (%)
Glaser-Hay CouplingCuCl, TMEDA, O₂Pyridine/DCM0.012530-60
Eglinton CouplingCu(OAc)₂, PyridinePyridine0.01-0.0550-7040-75
Intramolecular SonogashiraPd(PPh₃)₂Cl₂, CuI, TEAToluene/TEA0.005-0.0170-8025-50

IV. Applications in Drug Discovery: Targeting Tubulin Polymerization

Naphthalene-containing compounds have shown significant promise as anticancer agents, with a number of derivatives reported to inhibit tubulin polymerization.[1][2][3] This mechanism is shared by clinically successful drugs such as paclitaxel (B517696) and the vinca (B1221190) alkaloids. By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.

Macrocycles derived from this compound are hypothesized to bind to the colchicine-binding site on β-tubulin. The rigid, conformationally constrained nature of the macrocycle could lead to enhanced binding affinity and selectivity compared to more flexible, linear analogues.

Proposed Signaling Pathway: Inhibition of Tubulin Polymerization

The diagram below illustrates the proposed mechanism of action for a naphthalene-containing macrocycle as a tubulin polymerization inhibitor.

Tubulin_Inhibition_Pathway cluster_0 Cellular Microtubule Dynamics Macrocycle Macrocycle Tubulin_Dimers α/β-Tubulin Dimers Macrocycle->Tubulin_Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Tubulin_Dimers->G2M_Arrest Microtubules->Tubulin_Dimers Depolymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of tubulin inhibition by a naphthalene-containing macrocycle.

V. Experimental Workflow for Synthesis and Biological Evaluation

The following workflow outlines the key steps from the synthesis of the macrocycle to its biological evaluation as a potential anticancer agent.

Experimental_Workflow cluster_workflow Synthesis and Evaluation Workflow Start 2-Ethynyl-6- methoxynaphthalene Synthesis Macrocyclization Reaction (e.g., Glaser-Hay Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Macrocycle Pure Macrocycle Purification->Macrocycle In_Vitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) Macrocycle->In_Vitro_Screening Mechanism_Study Mechanism of Action Studies (Tubulin Polymerization Assay, Cell Cycle Analysis) In_Vitro_Screening->Mechanism_Study Active Compounds Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Study->Lead_Optimization End Lead Candidate Lead_Optimization->End

Caption: Workflow for the synthesis and biological evaluation of naphthalene-based macrocycles.

VI. Conclusion

Macrocyclization reactions involving this compound provide a promising avenue for the discovery of novel therapeutic agents. The protocols and application notes provided herein offer a solid foundation for researchers to synthesize and evaluate these unique molecular architectures. The potential for these compounds to act as potent and selective tubulin polymerization inhibitors warrants further investigation and could lead to the development of next-generation anticancer drugs.

References

Application Notes and Protocols for Creating Extended π-Conjugated Systems with 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of extended π-conjugated systems utilizing 2-Ethynyl-6-methoxynaphthalene as a key building block. The resulting materials have potential applications in organic electronics and as fluorescent probes for biological imaging.

I. Application in Organic Electronics: Synthesis of a Naphthalene-Based Organic Semiconductor

Extended π-conjugated systems derived from this compound are promising candidates for use as active materials in organic field-effect transistors (OFETs). The rigid naphthalene (B1677914) core and the extended conjugation facilitate efficient charge transport.[1][2][3] Here, we describe the synthesis of a model compound, 1,4-bis((6-methoxynaphthalen-2-yl)ethynyl)benzene, via a double Sonogashira cross-coupling reaction.

Quantitative Data Summary
CompoundMolecular Weight ( g/mol )Yield (%)HOMO (eV)LUMO (eV)
1,4-bis((6-methoxynaphthalen-2-yl)ethynyl)benzene438.5385-95-5.6-2.5
Experimental Protocol: Synthesis of 1,4-bis((6-methoxynaphthalen-2-yl)ethynyl)benzene

This protocol is based on standard Sonogashira coupling procedures.[4][5][6][7][8][9]

Materials:

  • This compound (2.1 eq.)

  • 1,4-Diiodobenzene (B128391) (1.0 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq.)

  • Copper(I) iodide (CuI) (0.1 eq.)

  • Triethylamine (B128534) (TEA) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Toluene (B28343) (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a dry Schlenk flask, add 1,4-diiodobenzene (1.0 eq.), this compound (2.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a mixture of anhydrous toluene and triethylamine (2:1 v/v) via syringe.

  • Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 70 °C and stir for 24 hours under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/dichloromethane gradient) to afford the desired product as a yellow solid.

Workflow and Logical Relationships

OFET_Workflow cluster_synthesis Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization start This compound + 1,4-Diiodobenzene reaction Sonogashira Coupling (Pd/Cu catalysis) start->reaction product 1,4-bis((6-methoxynaphthalen-2-yl)ethynyl)benzene reaction->product purification Purification product->purification spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) product->spectroscopy electrochemistry Electrochemical Analysis (Cyclic Voltammetry) product->electrochemistry thin_film Thin Film Deposition (e.g., spin coating) purification->thin_film device OFET Device thin_film->device performance Device Performance (Mobility, On/Off Ratio) device->performance

Caption: Workflow for the synthesis and application of a naphthalene-based organic semiconductor.

II. Application in Drug Development and Biological Imaging: Synthesis of a Naphthalene-Based Fluorescent Probe

The inherent fluorescence of the naphthalene moiety can be harnessed to develop fluorescent probes for biological imaging. By coupling this compound with a recognition element for a specific biological target, probes for cellular imaging can be synthesized.[10][11][12][13][14] This section outlines a general protocol for the synthesis of a fluorescent probe by coupling this compound with a functionalized aryl halide.

Quantitative Data Summary (Hypothetical)
Probe FeatureWavelength (nm)Quantum Yield (Φ)
Absorption (λₘₐₓ)350-
Emission (λₑₘ)4500.65
Experimental Protocol: General Synthesis of a Naphthalene-Based Fluorescent Probe

This protocol describes a general copper-free Sonogashira coupling, which can be advantageous in biological applications to avoid potential cytotoxicity of copper.[7]

Materials:

  • This compound (1.2 eq.)

  • Functionalized Aryl Halide (e.g., bromo-substituted recognition moiety) (1.0 eq.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq.)

  • XPhos (0.04 eq.)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq.)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a glovebox or under a stream of inert gas, add the functionalized aryl halide (1.0 eq.), this compound (1.2 eq.), palladium(II) acetate (0.02 eq.), and XPhos (0.04 eq.) to a dry Schlenk flask.

  • Add cesium carbonate (2.0 eq.) and anhydrous 1,4-dioxane.

  • Thoroughly degas the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Signaling Pathway and Probe Activation (Hypothetical)

This diagram illustrates a hypothetical mechanism where a synthesized probe is activated by a specific enzyme in a cancer cell, leading to a fluorescent signal.

Probe_Activation cluster_cellular_env Cancer Cell Environment cluster_detection Detection probe_inactive Inactive Probe (Non-fluorescent) enzyme Target Enzyme (Overexpressed in cancer) probe_inactive->enzyme Enzymatic Cleavage probe_active Active Probe (Fluorescent) enzyme->probe_active emission Fluorescence Emission probe_active->emission excitation Excitation Light excitation->probe_active imaging Cellular Imaging emission->imaging

Caption: Hypothetical activation and detection of a naphthalene-based fluorescent probe in a cancer cell.

References

Application Notes and Protocols for Labeling Biomolecules using 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-6-methoxynaphthalene is a fluorescent labeling reagent that contains a terminal alkyne group. This functional group allows for its covalent attachment to biomolecules containing an azide (B81097) group through a highly efficient and specific bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The naphthalene (B1677914) core of the molecule is a fluorophore that exhibits intrinsic fluorescence, making it a useful tool for visualizing and tracking biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

The CuAAC reaction is characterized by its high yield, specificity, and compatibility with a wide range of functional groups and aqueous environments, making it ideal for bioconjugation.[1] The reaction proceeds rapidly under mild conditions, forming a stable triazole linkage between the this compound and the azide-modified biomolecule. This robust and reliable method enables the precise labeling of proteins, nucleic acids, and other biomolecules for downstream analysis.

Data Presentation

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 129113-00-4
Molecular Formula C₁₃H₁₀O
Molecular Weight 182.22 g/mol
Appearance White to light yellow powder/crystal
Purity >95.0% (GC)
Melting Point 104.0 to 108.0 °C
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Store at <15°C in a cool, dark place under an inert gas

Data sourced from supplier specifications.[2]

Photophysical Properties of Naphthalene-Triazole Bioconjugates (Estimated)

The photophysical properties of this compound can be influenced by its local environment, including its conjugation to a biomolecule. The following table provides estimated values based on the properties of similar naphthalene derivatives.[3] It is strongly recommended that users experimentally determine the precise photophysical properties of the final bioconjugate in the relevant experimental buffer.

PropertyEstimated Value
Excitation Maximum (λex) ~330 - 350 nm
Emission Maximum (λem) ~420 - 450 nm
Stokes Shift ~90 - 100 nm
Fluorescence Quantum Yield (Φf) 0.3 - 0.6
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹

Naphthalene-based dyes are known for their high quantum yields and excellent photostability.[3]

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins and nucleic acids with this compound using a copper-catalyzed click reaction. Optimization may be required for specific applications.

Protein Labeling Protocol

This protocol is designed for the labeling of an azide-modified protein in solution.

Materials:

  • Azide-modified protein

  • This compound

  • DMSO (anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium Ascorbate (B8700270)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • This compound Stock Solution (10 mM): Dissolve 1.82 mg of this compound in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.

    • Protein Solution: Prepare a solution of the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

    • CuSO₄ Stock Solution (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.

    • THPTA Stock Solution (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.

    • Sodium Ascorbate Stock Solution (300 mM): Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh for each experiment.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 50 µL of the azide-modified protein solution

      • 100 µL of PBS

      • 4 µL of 10 mM this compound stock solution (final concentration ~250 µM)

    • Vortex briefly to mix.

    • Add 10 µL of 100 mM THPTA solution. Vortex briefly.

    • Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.

    • To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.

    • Protect the reaction from light and incubate at room temperature for 1-2 hours.

  • Purification:

    • Remove the excess labeling reagents and catalyst by running the reaction mixture through a desalting column (e.g., G-25) pre-equilibrated with PBS.

    • Alternatively, purify the labeled protein by dialysis against PBS.

    • The labeled protein is now ready for downstream applications. Store at 4°C or -20°C, protected from light.

Nucleic Acid Labeling Protocol

This protocol is for labeling azide-modified DNA or RNA.

Materials:

  • Azide-modified nucleic acid

  • This compound

  • DMSO (anhydrous)

  • Nuclease-free water

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Ethanol (B145695) (100%, ice-cold)

  • 3 M Sodium Acetate (B1210297), pH 5.2

  • Spin column for nucleic acid purification

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, CuSO₄, THPTA, and sodium ascorbate as described in the protein labeling protocol.

  • Labeling Reaction:

    • In a nuclease-free microcentrifuge tube, prepare the reaction mixture. The final volume should be around 50 µL.

      • Dissolve 1-10 µg of the azide-modified nucleic acid in nuclease-free water.

      • Add this compound to a final concentration of 200-500 µM.

      • Add CuSO₄ and THPTA (premixed in a 1:5 molar ratio) to a final copper concentration of 50-100 µM.

      • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5-5 mM.

    • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the labeled nucleic acid using a spin column designed for nucleic acid purification according to the manufacturer's instructions.

    • Alternatively, perform an ethanol precipitation:

      • Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol to the reaction mixture.

      • Incubate at -20°C for at least 30 minutes.

      • Centrifuge at >14,000 x g for 20 minutes to pellet the nucleic acid.

      • Carefully remove the supernatant and wash the pellet with 70% ethanol.

      • Air-dry the pellet and resuspend in a suitable buffer or nuclease-free water.

    • Store the labeled nucleic acid at -20°C, protected from light.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide_Biomolecule Azide-modified Biomolecule (R-N₃) Labeled_Biomolecule Labeled Biomolecule (Naphthalene-Triazole-Biomolecule) Azide_Biomolecule->Labeled_Biomolecule Alkyne_Probe This compound Alkyne_Probe->Labeled_Biomolecule CuSO4 Cu(II)SO₄ Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Labeled_Biomolecule Catalyzes Cycloaddition

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Protein_Labeling_Workflow Start Start: Azide-Modified Protein Prepare_Reagents Prepare Stock Solutions (Probe, Catalyst, Ligand, Reducing Agent) Start->Prepare_Reagents Reaction_Mix Combine Protein, Probe, and Catalyst System Prepare_Reagents->Reaction_Mix Incubate Incubate at RT (1-2 hours) Reaction_Mix->Incubate Purify Purify via Desalting Column or Dialysis Incubate->Purify End End: Labeled Protein Purify->End

Caption: Experimental Workflow for Protein Labeling.

Application_Localization Labeled_Protein Labeled Protein (e.g., Antibody) Introduce_Cells Introduce Labeled Protein to Live or Fixed Cells Labeled_Protein->Introduce_Cells Incubate_Wash Incubate and Wash to Remove Unbound Protein Introduce_Cells->Incubate_Wash Imaging Fluorescence Microscopy (Excitation ~340 nm, Emission ~430 nm) Incubate_Wash->Imaging Analysis Analyze Protein Subcellular Localization Imaging->Analysis

Caption: Application in Studying Protein Localization.

References

Protecting Group Strategies for the Synthesis of 2-Ethynyl-6-methoxynaphthalene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethynyl-6-methoxynaphthalene, a valuable building block in medicinal chemistry and materials science. The described strategy employs a protecting group for the terminal alkyne, a common and effective approach to prevent unwanted side reactions during coupling procedures. The synthesis is presented in a three-stage process: synthesis of the precursor 2-bromo-6-methoxynaphthalene (B28277), Sonogashira coupling with a protected acetylene, and subsequent deprotection to yield the final product.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and functional organic materials. Its rigid, planar naphthalene (B1677914) core combined with the reactive ethynyl (B1212043) group allows for its use in click chemistry, polymerization reactions, and as a precursor for more complex molecular architectures. The synthesis of this compound often requires a robust strategy to introduce the ethynyl group onto the naphthalene scaffold, typically via a Sonogashira coupling reaction. To ensure the success of this key C-C bond formation, the terminal alkyne is often protected to prevent self-coupling and other undesired reactions. This document focuses on the use of the trimethylsilyl (B98337) (TMS) group as a protecting group for acetylene.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence, as illustrated in the workflow diagram below. The strategy begins with the synthesis of the key precursor, 2-bromo-6-methoxynaphthalene. This is followed by a palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene. The final step involves the removal of the TMS protecting group to afford the desired product.

G cluster_0 Synthesis of this compound A Starting Material: 6-Bromo-2-naphthol B Step 1: Methylation A->B C Intermediate 1: 2-Bromo-6-methoxynaphthalene B->C D Step 2: Sonogashira Coupling (with TMS-acetylene) C->D E Intermediate 2: 2-((Trimethylsilyl)ethynyl)-6-methoxynaphthalene D->E F Step 3: Deprotection E->F G Final Product: This compound F->G

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-Bromo-6-methoxynaphthalene

ParameterValue
Starting Material6-Bromo-2-naphthol
ReagentsDimethyl carbonate, Potassium carbonate, Tetrabutylammonium (B224687) chloride
SolventNone
Temperature130-135 °C
Reaction Time6 hours
Yield95%

Table 2: Sonogashira Coupling of 2-Bromo-6-methoxynaphthalene with Trimethylsilylacetylene

ParameterValue
Starting Material2-Bromo-6-methoxynaphthalene
ReagentsTrimethylsilylacetylene, Pd(PPh₃)₂Cl₂, PPh₃, CuI, Triethylamine (B128534)
SolventTriethylamine
TemperatureReflux
Reaction TimeNot specified (typically monitored by TLC)
YieldHigh (expected)

Table 3: Deprotection of 2-((Trimethylsilyl)ethynyl)-6-methoxynaphthalene

ParameterValue
Starting Material2-((Trimethylsilyl)ethynyl)-6-methoxynaphthalene
ReagentsPotassium carbonate
SolventMethanol (B129727)
TemperatureRoom Temperature
Reaction Time2 hours
YieldHigh (expected)

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-methoxynaphthalene

This protocol is adapted from a practical synthesis method.[1]

Materials:

  • 6-Bromo-2-naphthol (0.10 mol, 22.3 g)

  • Potassium carbonate (0.02 mol, 2.76 g)

  • Tetrabutylammonium chloride (0.01 mol, 2.78 g)

  • Dimethyl carbonate (0.11 mol, 9.9 g)

  • Round-bottomed flask (100 mL)

  • Mechanical stirrer

  • Addition funnel

  • Reflux condenser with a calcium chloride drying tube

  • Oil bath

Procedure:

  • To a 100 mL round-bottomed flask equipped with a mechanical stirrer, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube, add 6-bromo-2-naphthol, potassium carbonate, and tetrabutylammonium chloride.

  • Heat the mixture to 135 °C in an oil bath.

  • Add dimethyl carbonate dropwise over 6 hours while maintaining the temperature between 130–135 °C.

  • After the addition is complete, distill the mixture to remove excess dimethyl carbonate and the methanol formed during the reaction.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from ethanol (B145695) to afford 2-bromo-6-methoxynaphthalene as a pale-yellow solid.

Protocol 2: Sonogashira Coupling of 2-Bromo-6-methoxynaphthalene with (Trimethylsilyl)acetylene

This is a general protocol for Sonogashira coupling with an aryl bromide and a TMS-protected alkyne.

Materials:

  • 2-Bromo-6-methoxynaphthalene (1 mmol)

  • (Trimethylsilyl)acetylene (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 mmol)

  • Triphenylphosphine (PPh₃) (0.04-0.1 mmol)

  • Copper(I) iodide (CuI) (0.02-0.05 mmol)

  • Triethylamine (20-30 mL)

  • Schlenk flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-methoxynaphthalene, bis(triphenylphosphine)palladium(II) dichloride, triphenylphosphine, and copper(I) iodide.

  • Add triethylamine as the solvent.

  • Add (trimethylsilyl)acetylene to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the amine salt and evaporate the solvent under reduced pressure.

  • The crude product, 2-((trimethylsilyl)ethynyl)-6-methoxynaphthalene, can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Deprotection of 2-((Trimethylsilyl)ethynyl)-6-methoxynaphthalene

This protocol describes the removal of the TMS protecting group.

Materials:

  • 2-((Trimethylsilyl)ethynyl)-6-methoxynaphthalene (1 mmol)

  • Potassium carbonate (catalytic amount, e.g., 0.1-0.2 mmol)

  • Methanol (10-20 mL)

  • Round-bottomed flask

  • Magnetic stirrer

  • Nitrogen atmosphere

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)-6-methoxynaphthalene in methanol in a round-bottomed flask under a nitrogen atmosphere.

  • Add a catalytic amount of potassium carbonate to the solution.

  • Stir the mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The Sonogashira coupling reaction proceeds through a complex catalytic cycle involving both palladium and copper. The following diagram illustrates the key steps in this process.

G Catalytic Cycles in Sonogashira Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd0->Pd_add Ar-X ArPdX Ar-Pd(II)-X L₂ Pd_add->ArPdX Transmetal Transmetalation ArPdX->Transmetal Cu_acetylide Cu(I)-C≡CR ArPdC Ar-Pd(II)-C≡CR L₂ Transmetal->ArPdC Red_elim Reductive Elimination ArPdC->Red_elim Red_elim->Pd0 Ar-C≡CR CuX Cu(I)X Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne R-C≡CH Cu_alkyne->Cu_acetylide Base Cu_acetylide->Transmetal Cu_acetylide->CuX to Pd Cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols: Cycloaddition Reactions of 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cycloaddition reactions involving 2-ethynyl-6-methoxynaphthalene, a versatile building block in organic synthesis and medicinal chemistry. The protocols and data presented herein are intended to guide researchers in the application of this compound for the synthesis of complex heterocyclic structures.

Introduction

This compound is a terminal alkyne featuring a naphthalene (B1677914) core, a functionality that is prevalent in many biologically active molecules and fluorescent probes. Its terminal alkyne group makes it an excellent substrate for various cycloaddition reactions, providing a powerful tool for the construction of diverse molecular architectures. This document details the protocols and applications of this compound in three major classes of cycloaddition reactions: [3+2] Dipolar Cycloaddition (including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), Rhodium-Catalyzed [2+2+2] Cycloaddition, and a discussion on the potential for [4+2] and [2+2] cycloadditions.

[3+2] Dipolar Cycloaddition: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a cornerstone of "click chemistry," prized for its high efficiency and regioselectivity. The copper(I)-catalyzed variant (CuAAC) is particularly effective for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound serves as an excellent alkyne component in these reactions, leading to the formation of naphthalene-substituted triazoles, which are of significant interest in medicinal chemistry and materials science.

General Reaction Scheme

G reagents product 1,4-Disubstituted 1,2,3-Triazole reagents->product +   R-N3 catalyst Cu(I) catalyst (e.g., CuSO4/Na Ascorbate) reagents->catalyst sub This compound sub->reagents azide Organic Azide catalyst->product

Caption: General scheme of the CuAAC reaction with this compound.

Quantitative Data

The following table summarizes representative examples of CuAAC reactions involving this compound (referred to as 6-methoxy-ethynylnaphthalene in the cited literature).

Azide ReactantCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Naphthalene sulfonyl azide5 mol% CuI, 10 mol% Prolinamide ligandWaterRoom Temp.High[1]
Thiophene sulfonyl azide5 mol% CuI, 10 mol% Prolinamide ligandWaterRoom Temp.Good[1]
N,N-dimethylsulfamoyl azide5 mol% CuI, 10 mol% Prolinamide ligandWaterRoom Temp.High[1]
Experimental Protocol: General Procedure for CuAAC

This protocol is a generalized procedure adaptable for various organic azides.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMF)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in the chosen solvent system.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq.) in water.

  • To the stirred reaction mixture, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Workflow Diagram:

G start Start dissolve Dissolve this compound and azide in solvent start->dissolve degas Degas with N2/Ar dissolve->degas add_reagents Add sodium ascorbate and CuSO4 solutions degas->add_reagents react Stir at room temperature add_reagents->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous workup and extraction monitor->workup purify Purify by chromatography or recrystallization workup->purify end End purify->end G reagents product Substituted Benzene Derivative reagents->product +   2 x Alkyne/Alkene catalyst Rh(I) Catalyst reagents->catalyst sub This compound sub->reagents other_alkynes Other Unsaturated Partners catalyst->product G start Start (Inert Atmosphere) catalyst_prep Prepare Rhodium Catalyst and Ligand in Solvent start->catalyst_prep add_reactants Add this compound and Co-reactants catalyst_prep->add_reactants react Heat and Stir add_reactants->react monitor Monitor by TLC/GC-MS react->monitor cool_concentrate Cool and Concentrate monitor->cool_concentrate purify Purify by Column Chromatography cool_concentrate->purify end End purify->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling of 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the catalyst loading in the Sonogashira coupling of 2-Ethynyl-6-methoxynaphthalene with an aryl halide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the optimization of the Sonogashira coupling reaction.

Q1: What is a typical starting catalyst loading for the Sonogashira coupling?

A typical starting point for catalyst loading in Sonogashira reactions involves a palladium catalyst concentration of 0.5-5 mol% and a copper(I) co-catalyst (if used) at 1-10 mol%.[1] For more active catalyst systems, such as those employing palladacycles or specific N-heterocyclic carbene (NHC) ligands, the loading can often be significantly reduced, sometimes to as low as 0.005-0.1 mol%.[1][2] It is always recommended to start with a higher loading to ensure the reaction proceeds and then optimize by reducing the catalyst amount.

Q2: My reaction has a very low yield or is not proceeding. What should I investigate first?

If you are experiencing low to no product formation, a systematic troubleshooting approach is necessary. The primary areas to investigate are the integrity of your reagents and catalyst, the reaction setup, and the reaction conditions. The workflow below outlines a logical sequence for troubleshooting.

Troubleshooting_Workflow Start Low or No Yield Reagents 1. Verify Reagent Quality & Purity Start->Reagents Catalyst 2. Check Catalyst & Ligand Activity Reagents->Catalyst Solvent Degas Solvent Thoroughly Reagents->Solvent Base Use Fresh, Anhydrous Base Reagents->Base Setup 3. Ensure Inert Atmosphere Catalyst->Setup Catalyst_Check Use Fresh Catalyst/Ligand Consider Pd(0) vs Pd(II) source Catalyst->Catalyst_Check Conditions 4. Optimize Reaction Conditions Setup->Conditions Oxygen Oxygen can deactivate the catalyst and promote Glaser coupling Setup->Oxygen Params Adjust Temperature, Time, or Concentration Conditions->Params

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Q3: My reaction mixture turns black immediately. What does this mean and how can I prevent it?

An immediate color change to black upon adding reagents often indicates the precipitation of palladium black (Pd(0) metal). This signifies that the palladium catalyst has fallen out of the catalytic cycle and agglomerated, rendering it inactive.

  • Common Causes:

    • High Temperatures: Running the reaction at too high a temperature can accelerate catalyst decomposition.

    • Poor Ligand Choice: The phosphine (B1218219) ligand may be unstable under the reaction conditions or may not sufficiently stabilize the palladium center.

    • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to sometimes promote this issue.[3]

    • Presence of Oxygen: Incomplete degassing can lead to oxidative processes that degrade the catalyst.

  • Solutions:

    • Lower the reaction temperature.

    • Screen different phosphine ligands, particularly bulkier or more electron-rich ligands that can better stabilize the Pd(0) species.[1]

    • Ensure all solvents and reagents are rigorously degassed.[4]

    • Consider using a more robust pre-catalyst, such as a palladacycle or an NHC-palladium complex.[1]

Q4: I am observing significant formation of a homocoupled alkyne dimer (Glaser coupling). How can this be minimized?

The formation of alkyne dimers is a common side reaction, known as the Glaser coupling, which is promoted by the copper co-catalyst in the presence of oxygen.[5]

  • Strategies to Minimize Homocoupling:

    • Strictly Anaerobic Conditions: The most critical step is to rigorously exclude oxygen from the reaction mixture through proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[2][4]

    • Reduce Copper Loading: Lower the concentration of the copper(I) co-catalyst to the minimum effective level.

    • Use a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol. These reactions often require a different ligand system and may need higher temperatures but completely avoid the homocoupling side reaction.[5]

Q5: How do I choose between a copper-cocatalyzed and a copper-free system?

The choice depends on the specific substrates and experimental constraints.

  • Copper-Cocatalyzed Systems:

    • Pros: Generally faster reaction rates and can often be performed under milder conditions (e.g., room temperature).[5]

    • Cons: Prone to Glaser homocoupling, requiring strict exclusion of air.[5] The copper salts can also be difficult to remove from the final product.[1]

  • Copper-Free Systems:

    • Pros: Eliminates the Glaser homocoupling side product. The workup is often simpler as there is no need to remove copper salts.[5]

    • Cons: May require higher catalyst loading, higher temperatures, or more specialized (and often expensive) ligands to achieve comparable reaction rates.[1]

Data Tables for Optimization

The following tables summarize typical quantitative data for optimizing catalyst loading and reaction conditions.

Table 1: Typical Catalyst Systems and Loadings

Catalyst System ComponentPalladium (Pd) SourceLigand (if separate)Copper (Cu) SourceTypical Pd Loading (mol%)Typical Cu Loading (mol%)
Classic System Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Triphenylphosphine (PPh₃)Copper(I) Iodide (CuI)1 - 5%2 - 10%
Bulky Ligand System Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, P(t-Bu)₃CuI or None0.1 - 2%0.5 - 5% (if used)
NHC System [Pd(IPr)Cl₂]₂ or similarN-Heterocyclic CarbeneCuI or None0.02 - 1%0.1 - 2% (if used)
Palladacycle Herrmann's or Buchwald'sInternal to catalystTypically None0.01 - 0.5%None

Data compiled from multiple sources.[1][2][5]

Table 2: Influence of Reaction Parameters on Yield

ParameterCondition 1Yield 1Condition 2Yield 2General Trend & Comments
Pd Catalyst Loading 0.5 mol%85%0.05 mol%94%Lowering catalyst loading can sometimes improve yield by minimizing side reactions, but too little will stall the reaction. Optimization is key.[2]
Temperature 40 °C80%100 °C98%Increasing temperature generally increases reaction rate, especially for less reactive aryl bromides. However, it can also lead to catalyst decomposition.[2][6]
Base Triethylamine (Et₃N)HighDiisopropylamine (iPr₂NH)HighAmine bases are standard. The choice can influence solubility and reaction rate. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in copper-free systems.[2][7]
Solvent Toluene (B28343)70%DMF20%Solvent choice is critical and substrate-dependent. Non-polar solvents like toluene are often effective, while coordinating solvents like DMF can sometimes inhibit the catalyst.[8]

Detailed Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes a general method for the copper-cocatalyzed coupling of this compound with an aryl iodide/bromide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup a 1. Add Solids to Schlenk Flask b 2. Evacuate & Backfill with Inert Gas (x3) a->b c 3. Add Degassed Solvent & Base b->c d 4. Add Alkyne c->d e 5. Heat to Target Temperature d->e f 6. Monitor by TLC/GC-MS e->f g 7. Quench & Aqueous Workup f->g h 8. Purify by Chromatography g->h

Caption: General experimental workflow for Sonogashira coupling.

Materials:

  • Aryl halide (1.0 eq.)

  • This compound (1.1 - 1.5 eq.)

  • Pd(PPh₃)₂Cl₂ (e.g., 2 mol%)

  • Copper(I) Iodide (CuI) (e.g., 4 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Anhydrous, degassed amine base (e.g., Triethylamine or Diisopropylamine, 3.0 eq.)

  • Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI under a counter-flow of inert gas.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent and Base Addition: Add the degassed solvent via syringe, followed by the degassed amine base. Stir the mixture to dissolve the solids. The solution should be a clear yellow/orange to light brown.

  • Alkyne Addition: Add this compound to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Screening for Optimal Catalyst Loading

This protocol uses parallel reaction vials to efficiently determine the minimum required catalyst loading.

  • Stock Solution: Prepare a stock solution containing the aryl halide, this compound, base, and solvent in the desired ratios, ensuring there is enough for all planned reactions.

  • Catalyst Vials: In a glovebox or under an inert atmosphere, weigh decreasing amounts of the palladium catalyst and copper(I) iodide into separate, labeled reaction vials (e.g., Vial 1: 2 mol% Pd, Vial 2: 1 mol% Pd, Vial 3: 0.5 mol% Pd, etc.).

  • Reaction Initiation: Dispense an equal volume of the prepared stock solution into each vial.

  • Execution: Seal all vials, remove them from the glovebox, and place them in a heating block set to the desired reaction temperature. Stir for a set amount of time (e.g., 12 hours).

  • Analysis: After the allotted time, cool the vials. Take a small, measured aliquot from each vial, dilute it, and analyze by GC-MS or HPLC to determine the conversion and yield for each catalyst loading. This allows for direct comparison to identify the optimal loading.

References

Technical Support Center: Reactions with 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethynyl-6-methoxynaphthalene. The information is designed to help overcome common challenges and side reactions encountered during experimentation.

Section 1: Sonogashira Coupling Reactions

The Sonogashira coupling is a fundamental reaction for forming carbon-carbon bonds between terminal alkynes, such as this compound, and aryl or vinyl halides. While powerful, this reaction is often plagued by the formation of a significant side product: the homocoupled dimer of the alkyne.

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q1: My Sonogashira reaction is yielding a significant amount of a higher molecular weight byproduct. What is it likely to be?

A1: The most common side product in Sonogashira coupling reactions involving terminal alkynes is the homocoupling product, also known as a Glaser coupling product.[1][2] In the case of this compound, this would be 1,4-bis(6-methoxy-2-naphthyl)buta-1,3-diyne. This occurs when two molecules of the alkyne react with each other.

Q2: What are the primary causes of alkyne homocoupling?

A2: The formation of the homocoupling side product is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[1][2] Oxidative conditions facilitate the dimerization of the copper acetylide intermediate. High concentrations of the alkyne can also favor this bimolecular side reaction.[3]

Q3: How can I minimize the formation of the homocoupling byproduct?

A3: Several strategies can be employed to reduce homocoupling:

  • Anaerobic Conditions: It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1] Degassing the solvent prior to use is also essential.

  • Copper-Free Conditions: While a copper co-catalyst can increase reaction rates, it also promotes homocoupling. Copper-free Sonogashira protocols are effective in avoiding this side product.[1]

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[3]

  • Use of a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce the homocoupling product to as low as 2%.[2]

Q4: My reaction is not proceeding at all. What should I check?

A4: If you observe no product formation, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst (if used) are active and have not degraded.[1]

  • Purity of Reagents: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are pure and anhydrous.[1]

  • Base: An appropriate amine base, such as triethylamine (B128534) or diisopropylamine (B44863), is required to deprotonate the alkyne. Ensure the base is dry and used in sufficient excess.[1]

  • Reaction Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, less reactive aryl bromides or chlorides may require heating.[1]

Q5: I see a black precipitate in my reaction. What is it?

A5: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst.[1] This can be caused by impurities, an inappropriate choice of solvent, or incorrect reaction temperature.

Troubleshooting Guide: Minimizing Homocoupling in Sonogashira Reactions
IssuePotential CauseRecommended Solution
High percentage of homocoupled dimer Presence of oxygenDegas all solvents thoroughly and maintain a strict inert atmosphere (Ar or N₂).[1]
High concentration of copper(I) catalystConsider a copper-free Sonogashira protocol.[1]
High concentration of this compoundAdd the alkyne solution dropwise to the reaction mixture over an extended period.[3]
Oxidative conditionsUse a reducing atmosphere, such as a mixture of hydrogen and nitrogen.[2]
Low or no yield of desired product Inactive catalystUse fresh, high-quality palladium and copper catalysts.[1]
Impure reagents/solventsPurify starting materials and use anhydrous, degassed solvents.[1]
Inappropriate baseUse a dry, suitable amine base like triethylamine or diisopropylamine in sufficient excess.[1]
Incorrect temperatureOptimize the reaction temperature. Aryl iodides may react at room temperature, while bromides may require heating.[1]
Formation of palladium black Catalyst decompositionEnsure high purity of all reagents and solvents. Optimize the solvent and temperature.[1]
Experimental Protocol: Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine (B1218219) ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (1.2 mmol) in the same solvent dropwise over 1-2 hours using a syringe pump.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Troubleshooting Sonogashira Reactions

Sonogashira_Troubleshooting start Reaction Issue homocoupling High Homocoupling start->homocoupling no_reaction Low/No Yield start->no_reaction pd_black Palladium Black start->pd_black check_atmosphere Check Inert Atmosphere homocoupling->check_atmosphere cu_free Switch to Cu-Free Protocol homocoupling->cu_free slow_addition Slow Alkyne Addition homocoupling->slow_addition check_catalyst Check Catalyst Activity no_reaction->check_catalyst check_reagents Check Reagent Purity no_reaction->check_reagents optimize_temp Optimize Temperature no_reaction->optimize_temp pd_black->check_reagents optimize_solvent Optimize Solvent pd_black->optimize_solvent

Caption: Troubleshooting flowchart for Sonogashira coupling reactions.

Section 2: Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This compound is a valuable building block in click chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), for the synthesis of 1,2,3-triazoles. While generally a robust and high-yielding reaction, side products can still arise.

Frequently Asked Questions (FAQs) - Click Chemistry (CuAAC)

Q1: What are the common side products in CuAAC reactions with terminal alkynes?

A1: Similar to the Sonogashira reaction, the primary side product in CuAAC is the homocoupling of the terminal alkyne to form a butadiyne derivative.[4] This is particularly observed at elevated temperatures.[4]

Q2: Can other side reactions occur during CuAAC?

A2: While less common, if the azide (B81097) starting material is impure or contains other reactive functional groups, side reactions with those groups could occur. However, one of the key advantages of click chemistry is its high functional group tolerance.[]

Q3: How can I prevent alkyne dimerization in my click reaction?

A3: To minimize homocoupling:

  • Control the Temperature: Avoid unnecessarily high reaction temperatures. Many CuAAC reactions proceed efficiently at or slightly above room temperature.[4]

  • Use a Reducing Agent: The presence of a reducing agent, such as sodium ascorbate (B8700270), helps to maintain copper in the active Cu(I) oxidation state and can minimize oxidative homocoupling.[6]

  • Ligand Choice: Certain ligands can stabilize the Cu(I) catalyst and favor the desired cycloaddition over homocoupling.

Troubleshooting Guide: CuAAC Reactions
IssuePotential CauseRecommended Solution
Presence of alkyne dimer High reaction temperaturePerform the reaction at a lower temperature (e.g., room temperature).[4]
Oxidative conditionsEnsure the presence of a suitable reducing agent like sodium ascorbate to maintain Cu(I).[6]
Incomplete reaction Inactive catalystUse a fresh source of Cu(I) or generate it in situ from a Cu(II) salt and a reducing agent.
Poor solubility of reagentsChoose a solvent system in which all components are soluble. Mixtures of water and organic solvents (e.g., t-BuOH, DMSO) are common.

Logical Flow for Optimizing CuAAC Reactions

CuAAC_Optimization start Start CuAAC Reaction check_completion Monitor Reaction Progress (TLC/LC-MS) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction Incomplete side_product Side Product Formation check_completion->side_product Side Products workup Work-up and Purification check_completion->workup Complete optimize_catalyst Optimize Catalyst System (Cu source, ligand) incomplete_reaction->optimize_catalyst optimize_temp_solvent Optimize Temperature and Solvent incomplete_reaction->optimize_temp_solvent side_product->optimize_temp_solvent optimize_catalyst->check_completion optimize_temp_solvent->check_completion

Caption: Optimization workflow for CuAAC reactions.

Section 3: Hydration Reactions

The hydration of the alkyne functionality in this compound can lead to the formation of carbonyl compounds. The regioselectivity of this reaction is a key consideration.

Frequently Asked Questions (FAQs) - Hydration Reactions

Q1: What are the expected products from the hydration of this compound?

A1: The hydration of a terminal alkyne can yield two different constitutional isomers depending on the reaction conditions:

  • Markovnikov Hydration: In the presence of a strong acid (like H₂SO₄) and a mercury(II) salt catalyst (HgSO₄), the Markovnikov product is formed. For this compound, this would be 2-acetyl-6-methoxynaphthalene (B28280) (a methyl ketone).[7][8]

  • Anti-Markovnikov Hydration: Using a hydroboration-oxidation sequence (e.g., with a bulky borane (B79455) like disiamylborane (B86530) or 9-BBN followed by oxidation with H₂O₂ and a base), the anti-Markovnikov product is obtained. This would result in the formation of (6-methoxynaphthalen-2-yl)acetaldehyde.[9]

Q2: Can I get a mixture of both the ketone and the aldehyde?

A2: Typically, the choice of reagents strongly favors one product over the other. Mercury(II)-catalyzed hydration is highly selective for the methyl ketone.[7] Hydroboration-oxidation is highly selective for the aldehyde.[9] Therefore, significant mixtures are not usually expected if the appropriate conditions are used. The "side product" in this context would be the formation of the undesired regioisomer due to improper reaction conditions.

Troubleshooting Guide: Hydration of this compound
Desired ProductIssuePotential CauseRecommended Solution
2-Acetyl-6-methoxynaphthalene (Ketone) Formation of aldehydeUse of borane reagentsEmploy Markovnikov conditions: H₂SO₄ and HgSO₄ catalyst in water.[7]
(6-Methoxynaphthalen-2-yl)acetaldehyde Formation of ketoneUse of acidic/mercury conditionsEmploy anti-Markovnikov conditions: Hydroboration with a bulky borane (e.g., 9-BBN) followed by oxidation (H₂O₂, NaOH).[9]

Regioselectivity in Alkyne Hydration

Hydration_Regioselectivity start This compound markovnikov Markovnikov Product (2-Acetyl-6-methoxynaphthalene) start->markovnikov H₂SO₄, H₂O, HgSO₄ anti_markovnikov Anti-Markovnikov Product ((6-Methoxynaphthalen-2-yl)acetaldehyde) start->anti_markovnikov 1. R₂BH 2. H₂O₂, NaOH

Caption: Reaction pathways for the selective hydration of this compound.

Section 4: Cycloaddition Reactions

Due to the presence of the alkyne, this compound can participate in various cycloaddition reactions, such as [3+2] and [4+2] (Diels-Alder) cycloadditions.

Frequently Asked Questions (FAQs) - Cycloaddition Reactions

Q1: What are the potential side products in [3+2] cycloadditions?

A1: In [3+2] cycloadditions, such as the Huisgen cycloaddition with azides (discussed in the Click Chemistry section), the formation of regioisomers can be a concern, especially in thermal, uncatalyzed reactions.[10] For other 1,3-dipoles, the regioselectivity will depend on the electronic properties of both the alkyne and the dipole.

Q2: Can this compound act as a dienophile in a Diels-Alder reaction?

A2: Yes, the alkyne can act as a dienophile in a [4+2] Diels-Alder reaction with a conjugated diene. A potential side reaction, especially at high temperatures, is the retro-Diels-Alder reaction, where the cycloadduct reverts to the starting materials.[11] Polymerization of the starting materials under the reaction conditions can also be a competing process.

Disclaimer: The information provided in this technical support center is for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, and all necessary safety precautions should be taken. Reaction conditions may require optimization for specific substrates and scales.

References

Technical Support Center: Optimizing Click Reactions with 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the yield of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 2-Ethynyl-6-methoxynaphthalene.

Troubleshooting Guide

Low or no product yield is a common issue in click chemistry. The following guide provides a systematic approach to identifying and resolving potential problems in your reaction with this compound.

Q1: My click reaction with this compound is giving a low yield or failing completely. What are the most common causes?

Low yields in CuAAC reactions can often be attributed to several key factors. The primary suspect is the inactivation of the copper(I) catalyst through oxidation to copper(II), which is catalytically inactive. This can occur if oxygen is not adequately excluded from the reaction mixture. Another common issue is the suboptimal concentration of reagents. The efficiency of the reaction is highly dependent on the right balance of the copper catalyst, a stabilizing ligand, and a reducing agent. Finally, the purity and stability of your starting materials, including the this compound and the azide (B81097), are critical for a successful reaction.

Q2: I suspect my copper catalyst is being inactivated. How can I prevent this?

To prevent the oxidation of the active Cu(I) catalyst, it is crucial to work under anaerobic conditions. This can be achieved by thoroughly degassing all solvents and solutions by sparging with an inert gas like argon or nitrogen. For particularly sensitive reactions, performing the experiment in a glovebox is recommended. Additionally, always use a freshly prepared solution of the reducing agent, typically sodium ascorbate (B8700270), to ensure the in situ reduction of any Cu(II) to Cu(I).[1]

Q3: What are the optimal concentrations for the catalyst, ligand, and reducing agent?

The ideal concentrations can vary depending on the specific substrates and reaction conditions. However, a good starting point for bioconjugation reactions is a copper concentration between 50 and 100 µM. If your azide-containing molecule has chelating groups, such as a His-tag, you may need to increase the copper concentration to as high as 0.5 mM. The reducing agent, sodium ascorbate, should be in excess, typically around 5-10 mM. A common practice is to use a 1:5 molar ratio of copper sulfate (B86663) to a stabilizing ligand like THPTA.[2]

Q4: I'm observing an unexpected side product. What could it be?

A common side reaction with terminal alkynes like this compound is oxidative homocoupling, also known as Glaser coupling.[3][4] This reaction leads to the formation of a diacetylene dimer of your starting alkyne. This side reaction is also copper-catalyzed and is favored in the presence of oxygen. To minimize Glaser coupling, ensure your reaction is thoroughly deoxygenated and consider adding a slight excess of the reducing agent.

Frequently Asked Questions (FAQs)

Q5: What is the best solvent for a click reaction with this compound?

This compound is a relatively nonpolar, aromatic compound. It is soluble in chloroform (B151607) and slightly soluble in methanol.[5] For click reactions, a solvent system that can dissolve all reactants is essential. Common solvents for CuAAC reactions include mixtures of water with co-solvents like t-butanol, DMSO, THF, or DMF. For reactions involving this compound, DMF has been used successfully.[2] The choice of solvent will also depend on the solubility of your azide partner.

Q6: Which copper source and ligand should I use?

Commonly, copper(II) sulfate (CuSO₄) is used in conjunction with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[1] This is often more convenient than using air-sensitive Cu(I) salts like CuBr or CuI.

To stabilize the Cu(I) catalyst and increase the reaction rate, a ligand is crucial. For reactions in aqueous or partially aqueous media, a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent choice.[1] For reactions in organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common option.

Q7: What is the correct order of adding the reagents?

The order of addition can significantly impact the reaction's success. It is generally recommended to first premix the copper source (e.g., CuSO₄) with the stabilizing ligand. This allows for the formation of a protective complex around the copper ion. This catalyst/ligand solution should then be added to the mixture of your this compound and azide. The final step is to add the reducing agent (sodium ascorbate) to initiate the reaction. Adding the ascorbate last prevents the premature reduction of Cu(II) before the ligand has complexed with it.

Q8: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the triazole product.

Data Presentation

The following table summarizes yields reported in the literature for click reactions involving this compound with different azide partners.

Azide PartnerCatalyst SystemSolventYield (%)Reference
Azide-functionalized uridine (B1682114) derivativeCuSO₄, Sodium AscorbateDMF77[2]
Azide-functionalized uridine derivativeCuSO₄, Sodium AscorbateDMF93[2]
1-azido-1-deoxyglucoseNot specifiedNot specified74.1[5]
2-azido-2-deoxyglucoseNot specifiedNot specified49.4[5]

Experimental Protocols

Detailed Methodology for Click Reaction with this compound

The following protocol is adapted from a published procedure and can be used as a starting point for your experiments.

Materials:

  • Azide-functionalized substrate

  • This compound

  • Copper(II) sulfate (CuSO₄), 1M stock solution in water

  • Sodium ascorbate, 1M stock solution in water

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the azide substrate (1 equivalent) in DMF to a concentration of approximately 0.025 M.

  • To this solution, add this compound (4 equivalents).

  • Add CuSO₄ solution (1 equivalent of a 1M stock in H₂O).

  • Add sodium ascorbate solution (2 equivalents of a 1M stock in H₂O) to initiate the reaction.

  • Stir the reaction mixture at room temperature and monitor for the consumption of the azide starting material by LC-MS (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous NH₄Cl solution (4 times) to remove the copper catalyst.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude triazole product.

  • Purify the product as necessary, for example, by column chromatography.

Visualizations

Troubleshooting_Workflow start Low/No Product Yield catalyst Catalyst Inactivation (Cu(I) -> Cu(II)) start->catalyst reagents Suboptimal Reagent Concentrations start->reagents side_reaction Side Reaction (Glaser Coupling) start->side_reaction purity Starting Material Purity/Stability start->purity solution_catalyst Degas Solvents Use Fresh Reducing Agent Use Ligand (THPTA/TBTA) catalyst->solution_catalyst Solution solution_reagents Optimize Concentrations: [Cu]: 50-100 µM [Ascorbate]: 5-10 mM Cu:Ligand Ratio (e.g., 1:5) reagents->solution_reagents Solution solution_side_reaction Ensure Anaerobic Conditions Excess Reducing Agent side_reaction->solution_side_reaction Solution solution_purity Verify Purity of Alkyne and Azide (NMR, MS) purity->solution_purity Solution

Caption: A troubleshooting workflow for low-yield click reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Stock Solutions: - Azide in DMF - this compound - CuSO4 (1M in H2O) - Sodium Ascorbate (1M in H2O) mix_reactants Combine Azide and This compound in DMF prep_reagents->mix_reactants add_catalyst Add CuSO4 Solution mix_reactants->add_catalyst initiate Initiate with Sodium Ascorbate Solution add_catalyst->initiate incubate Stir at Room Temperature (1-3 hours) initiate->incubate dilute Dilute with Dichloromethane (DCM) incubate->dilute wash Wash with aq. NH4Cl (4x) dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify

Caption: A general experimental workflow for the CuAAC reaction.

References

troubleshooting low reactivity of 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Ethynyl-6-methoxynaphthalene in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, offering step-by-step guidance to diagnose and resolve these problems.

Issue 1: Low or No Product Yield in Sonogashira Coupling

Question: I am performing a Sonogashira coupling reaction with this compound and an aryl halide, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Sonogashira coupling reaction is a common issue that can stem from several factors, particularly when dealing with an electron-rich alkyne like this compound. The methoxy (B1213986) group (-OCH3) on the naphthalene (B1677914) ring increases electron density, which can influence the reactivity of the alkyne. Here is a systematic approach to troubleshooting:

1. Catalyst System Integrity and Activity:

  • Palladium Catalyst: The palladium(0) catalyst is susceptible to deactivation through oxidation or aggregation (forming palladium black).

    • Solution: Use a fresh batch of the palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture. Ensure all solvents and reagents are thoroughly degassed to remove oxygen.

  • Copper(I) Co-catalyst: The copper(I) iodide (CuI) is crucial for the traditional Sonogashira reaction but can be sensitive to oxidation.

    • Solution: Use freshly purchased or properly stored CuI. The color should be off-white or light tan; a significant green or blue tint indicates oxidation.

  • Ligands: Phosphine (B1218219) ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: The choice of ligand can be critical. For electron-rich alkynes, using bulky and electron-rich phosphine ligands can enhance the reaction rate.

2. Reaction Conditions Optimization:

  • Base: The amine base is critical for the deprotonation of the terminal alkyne.

    • Solution: Triethylamine (Et3N) and diisopropylamine (B44863) (DIPA) are commonly used. Ensure the base is anhydrous and used in sufficient excess (typically 2-5 equivalents).

  • Solvent: The solvent must be anhydrous and degassed.

    • Solution: Tetrahydrofuran (THF) and toluene (B28343) are common solvents. Ensure they are of high purity and properly dried and de-gassed before use.

  • Temperature: While many Sonogashira reactions proceed at room temperature, less reactive aryl halides or challenging substrates may require heating.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Typical temperatures range from room temperature to 80°C.[1]

3. Substrate Reactivity:

  • Aryl Halide: The reactivity of the aryl halide partner is a major factor. The general order of reactivity is I > Br > Cl.[2]

    • Solution: If using an aryl bromide or chloride, consider switching to the corresponding aryl iodide for improved reactivity.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low/No Yield check_catalyst Check Catalyst System (Pd & CuI Freshness, Ligand Choice) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions No Issue optimize_catalyst Optimize Catalyst - Use fresh Pd & CuI - Screen different ligands check_catalyst->optimize_catalyst Issue Found check_substrates Assess Substrate Reactivity (Aryl Halide: I > Br > Cl) check_conditions->check_substrates No Issue optimize_conditions Optimize Conditions - Use anhydrous, degassed reagents - Increase temperature check_conditions->optimize_conditions Issue Found change_substrate Modify Substrate - Switch to Aryl Iodide check_substrates->change_substrate Low Reactivity Substrate failure Persistent Low Yield check_substrates->failure No Obvious Issue success Successful Reaction optimize_catalyst->success optimize_catalyst->failure optimize_conditions->success optimize_conditions->failure change_substrate->success change_substrate->failure Glaser_Coupling_Factors cluster_solutions Mitigation Strategies Glaser Glaser-Hay Homocoupling Oxygen Presence of Oxygen Glaser->Oxygen Copper Copper(I) Co-catalyst Glaser->Copper High_Alkyne_Conc High Alkyne Concentration Glaser->High_Alkyne_Conc Inert_Atmosphere Inert Atmosphere Oxygen->Inert_Atmosphere Copper_Free Copper-Free Protocol Copper->Copper_Free Slow_Addition Slow Alkyne Addition High_Alkyne_Conc->Slow_Addition Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (+ Ar-X) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_ArX->PdII_Alkyne Transmetalation (+ Cu-C≡CR) - CuX PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuI Cu(I)X Cu_Alkyne Cu-C≡CR Alkyne H-C≡CR Alkyne->Cu_Alkyne + Cu(I)X - HX Base Base

References

stability of 2-Ethynyl-6-methoxynaphthalene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Ethynyl-6-methoxynaphthalene under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable compound under neutral conditions. The naphthalene (B1677914) ring and the methoxy (B1213986) group are generally robust. However, the terminal alkyne (ethynyl group) is the most reactive part of the molecule and can be susceptible to degradation under certain acidic and basic conditions, especially in the presence of heat or oxidizing agents.

Q2: What is the expected stability of this compound under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway for this compound is the acid-catalyzed hydration of the ethynyl (B1212043) group. This reaction follows Markovnikov's rule, leading to the formation of an enol intermediate which then tautomerizes to the more stable methyl ketone, 1-(6-methoxynaphthalen-2-yl)ethan-1-one.[1][2][3][4][5] The ether linkage of the methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., strong acids like HI at high temperatures) to form the corresponding naphthol.[6]

Q3: What happens to this compound under basic conditions?

A3: this compound is generally more stable under basic conditions than acidic conditions regarding the ethynyl group's hydration. The terminal proton of the alkyne is weakly acidic and can be deprotonated by strong bases to form an acetylide anion. This anion is a potent nucleophile but does not represent a degradation of the core structure. Degradation under basic conditions is more likely to occur in the presence of strong oxidizing agents, which can cleave the triple bond to form carboxylic acids.[3] The methoxy group is stable under basic conditions.

Q4: Are there any specific storage recommendations for this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place, away from strong acids, bases, and oxidizing agents. For solutions, using a neutral, aprotic solvent is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peak in HPLC analysis after acidic workup. Acid-catalyzed hydration of the alkyne.Neutralize the sample immediately after the reaction. Analyze a sample of the starting material under the same HPLC conditions to confirm its retention time. Characterize the new peak by mass spectrometry or NMR to confirm the formation of 1-(6-methoxynaphthalen-2-yl)ethan-1-one.
Low recovery of the compound after prolonged storage in an acidic solution. Degradation of the compound.Perform a forced degradation study to quantify the rate of degradation under your specific conditions. Consider using a buffered solution or a non-acidic solvent system if possible.
Formation of a precipitate when treating with a strong base. Formation of a metal acetylide salt.This is an expected reaction with strong bases. The acetylide can be reprotonated by adding a weak acid (e.g., ammonium (B1175870) chloride solution) to regenerate the starting material.
Discoloration of the compound upon storage. Potential oxidation or polymerization of the alkyne.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the storage container is well-sealed and protected from light.

Summary of Potential Degradation under Forced Conditions

The following table summarizes the expected stability of this compound under typical forced degradation conditions as recommended by ICH guidelines.[7][8][9][10][11] The percentage of degradation is hypothetical and will depend on the specific experimental conditions (temperature, duration, concentration).

Stress Condition Typical Reagents Expected Degradation Pathway Primary Degradation Product Hypothetical Degradation (%)
Acidic Hydrolysis 0.1 M - 1 M HCl, 60°CHydration of the alkyne1-(6-methoxynaphthalen-2-yl)ethan-1-one10 - 30%
Basic Hydrolysis 0.1 M - 1 M NaOH, 60°CGenerally stableNo significant degradation expected< 5%
Oxidation 3% H₂O₂, RTOxidation of the alkynePotential for various oxidation products, including cleavage to carboxylic acids.5 - 15%

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution.

1. Materials:

2. Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
  • In a clean vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl. This will result in a final concentration of 0.1 mg/mL in 90:10 0.1 M HCl:Methanol.
  • Prepare a control sample by adding 1 mL of the stock solution to 9 mL of deionized water.
  • Incubate both the test and control samples at 60°C.
  • Withdraw aliquots (e.g., 100 µL) from each sample at specified time points (e.g., 0, 2, 4, 8, 24 hours).
  • Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.
  • Dilute the neutralized aliquots with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).
  • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
  • Identify and quantify any major degradation products.

Protocol 2: Analysis of Degradation Products by HPLC

1. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 50:50 and increasing to 90:10 Acetonitrile over 15 minutes)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 10 µL
  • Column Temperature: 30°C

2. Validation:

  • The HPLC method should be validated to be "stability-indicating." This means it must be able to separate the parent compound from its degradation products and any other impurities. This is typically achieved by analyzing the forced degradation samples and ensuring baseline separation of all peaks.

Visualizations

Acid_Degradation_Pathway EMN This compound Enol Enol Intermediate EMN->Enol + H₂O, H⁺ Ketone 1-(6-methoxynaphthalen-2-yl)ethan-1-one Enol->Ketone Tautomerization

Caption: Acid-catalyzed hydration of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid_Sample Prepare Acidic Sample (0.1 M HCl) Stock->Acid_Sample Control_Sample Prepare Control Sample (Water) Stock->Control_Sample Incubate Incubate at 60°C Acid_Sample->Incubate Control_Sample->Incubate Aliquots Withdraw Aliquots at Time Points Incubate->Aliquots Neutralize Neutralize Aliquots Aliquots->Neutralize HPLC Analyze by HPLC Neutralize->HPLC

Caption: Workflow for forced degradation study.

References

Technical Support Center: Catalyst Removal in 2-Ethynyl-6-methoxynaphthalene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst impurities from 2-Ethynyl-6-methoxynaphthalene reactions, particularly following Sonogashira coupling.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Persistent Palladium Contamination After Initial Filtration

  • Symptom: Significant palladium residues are detected in the product even after filtering the reaction mixture through standard filter paper.

  • Possible Cause: The palladium catalyst may be present as fine, insoluble particles that pass through standard filter media, or it could be in a soluble form.[1]

  • Solutions:

    • Celite Filtration: Filter the reaction mixture through a pad of Celite (1-2 cm thick) on a sintered glass funnel.[1] This is effective at trapping fine, insoluble palladium particles.[1]

    • Activated Carbon Treatment: If the palladium is in a soluble or colloidal form, treatment with activated carbon can be effective.[2][3] Stir the crude product solution with activated carbon, then filter through Celite to remove the carbon-adsorbed palladium.[2][3]

    • Scavenger Resins: For soluble palladium species, solid-supported scavengers with thiol or other functional groups can be highly effective.[2][4]

Issue 2: Low Product Recovery After Purification

  • Symptom: A significant loss of this compound is observed after purification steps.

  • Possible Cause: The product may be adsorbing to the purification media, such as activated carbon or silica (B1680970) gel.

  • Solutions:

    • Minimize Adsorbent: Use the minimum amount of activated carbon or scavenger resin necessary for effective catalyst removal.[2]

    • Thorough Washing: After filtration, wash the purification medium (Celite, activated carbon, or scavenger resin) with a fresh portion of the solvent to recover any adsorbed product.[1][5]

    • Alternative Solvents: The choice of solvent can influence the degree of product adsorption. Experiment with different solvents to find one that minimizes product loss while maintaining good purification efficiency.[6]

Issue 3: Difficulty in Removing Both Palladium and Copper Catalysts

  • Symptom: Both palladium and copper residues from the Sonogashira reaction are present in the final product.

  • Possible Cause: Both metals can form soluble and insoluble species that require different removal strategies.

  • Solutions:

    • Sequential Purification: Employ a multi-step purification approach. For instance, an initial filtration through Celite can remove insoluble palladium, followed by an aqueous wash (e.g., with a dilute ammonia (B1221849) solution) to remove copper salts. Subsequent treatment with a scavenger resin can then target any remaining soluble palladium.

    • Copper-Free Sonogashira Conditions: In future syntheses, consider using a copper-free Sonogashira protocol to eliminate the issue of copper contamination from the outset.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove the bulk of palladium catalyst after a Sonogashira reaction?

A1: Filtration through a pad of Celite is a widely used and effective initial step to remove heterogeneous palladium catalysts and other insoluble inorganic salts.[1][4]

Q2: When should I use a scavenger resin for palladium removal?

A2: Scavenger resins are most effective for removing soluble palladium species that cannot be removed by simple filtration.[2][4] They are particularly useful in the final purification stages to achieve very low levels of palladium contamination required for pharmaceutical applications.[2]

Q3: Can I use column chromatography to purify this compound and remove catalyst residues simultaneously?

A3: Yes, column chromatography is an effective method for both purification of the desired product and removal of catalyst residues.[1][4] A suitable solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, will allow for the separation of this compound from baseline catalyst impurities.[8]

Q4: What is a good recrystallization solvent for this compound?

A4: While a specific solvent for this compound is not widely reported, ethanol (B145695) is an effective recrystallization solvent for the parent compound, 2-methoxynaphthalene.[9] This is a good starting point for optimization. A solvent pair, such as ethanol/water or hexane/ethyl acetate, could also be effective.[10][11]

Quantitative Data on Catalyst Removal

The following table summarizes the typical efficiency of various palladium removal methods. The actual performance can vary depending on the specific reaction conditions, catalyst, and ligands used.

Purification MethodInitial Palladium Level (ppm)Final Palladium Level (ppm)Removal Efficiency (%)Notes
Celite Filtration >1000100 - 500VariableEffective for insoluble palladium.[1][12]
Activated Carbon 300<1>99%Can lead to product loss due to non-specific adsorption.[12]
Scavenger Resins
Silica-Based Thiol>1000<10>99%Broadly effective for various palladium species.[2]
Macroporous Polystyrene-TMT~1200<10>99%High loading capacity.[2]
Column Chromatography >1000<50>95%Efficiency depends on the chosen solvent system and packing.[8]

Experimental Protocols

Protocol 1: Catalyst Removal by Celite Filtration

  • Preparation: Place a piece of filter paper in a Büchner or sintered glass funnel and add a 1-2 cm layer of Celite. Gently compact the Celite bed.

  • Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., the reaction solvent or another solvent in which the product is soluble) to reduce its viscosity.[5]

  • Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite pad. Apply a gentle vacuum to facilitate filtration.

  • Washing: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.[5]

  • Collection: The combined filtrate contains the product, free from insoluble catalyst particles.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the silica gel slurry into a chromatography column, ensuring an even and compact packing. Allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient should be determined by prior thin-layer chromatography (TLC) analysis.[8]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental_Workflow_Catalyst_Removal cluster_start Start cluster_purification Purification Options cluster_end End Product Start Crude Reaction Mixture (this compound + Catalyst Impurities) Celite Celite Filtration Start->Celite Initial Removal of Insoluble Catalyst Column Column Chromatography Celite->Column Further Purification Scavenger Scavenger Resin Celite->Scavenger Removal of Soluble Catalyst Recrystallization Recrystallization Column->Recrystallization Final Polishing End Purified This compound Column->End Recrystallization->End Scavenger->Recrystallization

Caption: General workflow for catalyst removal and purification.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Pathways Problem High Catalyst Residue in Product Analysis Determine Catalyst Form (Soluble vs. Insoluble) Problem->Analysis Insoluble Insoluble Catalyst Analysis->Insoluble Insoluble Soluble Soluble Catalyst Analysis->Soluble Soluble Celite Use Celite Filtration Insoluble->Celite Scavenger Use Scavenger Resin or Activated Carbon Soluble->Scavenger

Caption: Troubleshooting logic for high catalyst residue.

References

dealing with poor solubility of 2-Ethynyl-6-methoxynaphthalene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethynyl-6-methoxynaphthalene and its derivatives. The content is designed to address common challenges related to the poor solubility of these compounds during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in my desired aqueous buffer for a biological assay. What are the initial steps I should take?

A1: The poor aqueous solubility of this compound derivatives is a common issue due to their aromatic and hydrophobic nature. The initial troubleshooting steps should focus on creating a concentrated stock solution in an appropriate organic solvent, which can then be diluted into your aqueous buffer.

Recommended Initial Steps:

  • Organic Solvent Selection: Start by attempting to dissolve a small amount of your compound in common organic solvents. Based on general solubility principles for similar aromatic compounds, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points due to their high solubilizing power for a wide range of organic molecules.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen organic solvent. This will allow you to add a very small volume to your aqueous buffer, minimizing the final concentration of the organic solvent.

  • Serial Dilution: Perform a serial dilution of your stock solution into the aqueous buffer to reach your desired final concentration. It is crucial to add the stock solution to the buffer while vortexing or stirring to ensure rapid and uniform dispersion, which can help prevent immediate precipitation.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, visible particles) immediately and after a short incubation period (e.g., 15-30 minutes) at the experimental temperature.

Q2: I've prepared a stock solution in DMSO, but my compound still precipitates when I dilute it into my aqueous experimental medium. What can I do?

A2: This is a common problem known as "crashing out." It occurs when the compound is soluble in the organic stock solution but becomes insoluble when the solvent environment changes to a predominantly aqueous one. Here are several strategies to overcome this:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the aqueous medium.

  • Decrease the Percentage of Organic Solvent: While preparing the stock in a high concentration allows for minimal organic solvent in the final solution, sometimes even a small percentage (e.g., >1%) can cause issues with certain assays or cell types. If you must use a higher volume of stock, consider if your experiment can tolerate a higher percentage of the organic solvent. Always run a vehicle control with the same final concentration of the organic solvent to assess its effect.

  • Use a Co-solvent System: Instead of relying on a single organic solvent, a co-solvent system can enhance solubility. For example, you could dissolve the compound in a mixture of DMSO and ethanol (B145695) or another water-miscible organic solvent.

  • Employ Solubility Enhancers: Consider adding solubility-enhancing excipients to your aqueous buffer. These can include cyclodextrins or non-ionic surfactants like Tween® 80 or Pluronic® F-68. These agents can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.

Q3: Are there any general guidelines on which organic solvents are most suitable for this compound derivatives?

A3: While empirical testing is always necessary, we can provide some general guidance based on the structure of these compounds. The naphthalene (B1677914) core is highly nonpolar, while the methoxy (B1213986) and ethynyl (B1212043) groups add some polarity.

Solvent Polarity and Potential Suitability:

SolventPolarity (Relative)General SuitabilityNotes
Dimethyl Sulfoxide (DMSO) HighExcellentA versatile solvent for a wide range of hydrophobic compounds. Often used for preparing stock solutions for biological assays.
Dimethylformamide (DMF) HighExcellentSimilar to DMSO in its solubilizing power.
Tetrahydrofuran (THF) MediumGoodCan be a good option, but it is more volatile and can be less compatible with some biological assays.
Chloroform LowGoodThe compound is reported to be slightly soluble in chloroform. Useful for chemical reactions and some analytical techniques, but generally not for biological assays due to its toxicity.
Methanol HighModerateThe compound is reported to be slightly soluble in methanol. May be suitable for some applications, but its polarity might limit the solubility of highly nonpolar derivatives.
Ethanol HighModerateSimilar to methanol, it can be a good choice, especially when a less toxic solvent than DMSO or DMF is required.
Acetonitrile HighModerateOften used in chromatography; its utility as a primary solvent for stock solutions depends on the specific derivative.
Water Very HighPoorThese compounds are expected to have very low aqueous solubility.

Note: This table provides general guidance. The actual solubility of a specific derivative will depend on other substitutions and the overall physicochemical properties of the molecule.

Troubleshooting Guides

Problem 1: Compound is not dissolving in any common organic solvent.

This is a challenging situation that requires a systematic approach to identify a suitable solvent or solvent system.

start Compound Insoluble in Common Solvents step1 Try Gentle Heating start->step1 Initial Step step2 Use Sonication step1->step2 If heating is insufficient step3 Test a Broader Range of Solvents step2->step3 If sonication is insufficient step4 Explore Co-solvent Systems step3->step4 If single solvents fail step5 Consider Formulation Strategies step4->step5 Advanced Approach

Figure 1: Troubleshooting workflow for compounds insoluble in common solvents.

Detailed Steps:

  • Gentle Heating: Gently warm the solvent-compound mixture (e.g., to 30-40°C). Many compounds exhibit increased solubility at higher temperatures. Be cautious not to overheat, as this could lead to degradation.

  • Sonication: Use a sonication bath to provide mechanical energy, which can help break down solute-solute interactions and promote dissolution.

  • Broader Solvent Screen: Expand your solvent search to include less common but potentially effective solvents like N-methyl-2-pyrrolidone (NMP) or 1,4-dioxane. Always consider the compatibility of these solvents with your downstream application.

  • Co-solvent Systems: Systematically test binary or even ternary solvent mixtures. For example, a mixture of a good solvent (like DMSO) with a less viscous co-solvent (like ethanol) might improve handling and dissolution.

  • Formulation Strategies: For in vivo studies or complex assays, more advanced formulation strategies might be necessary. This could involve creating lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or using amorphous solid dispersions.

Problem 2: Compound precipitates over time in the final aqueous solution.

This indicates that you are likely working with a supersaturated solution, which is thermodynamically unstable.

start Precipitation in Aqueous Solution Over Time step1 Determine Kinetic Solubility start->step1 step3 Incorporate Precipitation Inhibitors start->step3 Alternative Strategy step4 Adjust pH of the Buffer start->step4 If compound has ionizable groups step2 Work Below Kinetic Solubility Limit step1->step2 Recommended Practice

Figure 2: Logical relationships for addressing compound precipitation.

Detailed Strategies:

  • Determine Kinetic Solubility: This is the concentration at which a compound, added from a concentrated organic stock, begins to precipitate in an aqueous buffer. A simple method is to prepare a series of dilutions and monitor for turbidity using nephelometry or visual inspection.

  • Work Below the Kinetic Solubility Limit: Once you have an estimate of the kinetic solubility, ensure your final experimental concentration is below this limit to maintain a stable solution.

  • Use Precipitation Inhibitors: Certain polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP), can act as precipitation inhibitors by sterically hindering the growth of drug crystals.

  • pH Adjustment: If your this compound derivative has ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly impact its solubility. For acidic compounds, increasing the pH will increase solubility, while for basic compounds, decreasing the pH will have the same effect.

Experimental Protocols

Protocol 1: General Method for Preparing a Stock Solution

This protocol provides a general procedure for preparing a stock solution of a this compound derivative in an organic solvent.

Materials:

  • This compound derivative

  • High-purity organic solvent (e.g., DMSO, DMF)

  • Analytical balance

  • Volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh a precise amount of the this compound derivative using an analytical balance.

  • Transfer the weighed compound to a volumetric flask of the appropriate size to achieve the desired concentration.

  • Add a portion of the chosen organic solvent to the volumetric flask, approximately half of the final volume.

  • Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, place the flask in a sonicator bath for 5-10 minutes.

  • Once the compound is fully dissolved, add the organic solvent to the calibration mark on the volumetric flask.

  • Invert the flask several times to ensure a homogenous solution.

  • Store the stock solution appropriately, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Optimal Co-solvent Systems

This protocol outlines a method to screen for effective co-solvent systems to improve the aqueous solubility of your compound.

Materials:

  • Concentrated stock solution of the compound in a primary solvent (e.g., 50 mM in DMSO).

  • A panel of water-miscible co-solvents (e.g., ethanol, isopropanol, polyethylene (B3416737) glycol 400 (PEG400)).

  • Aqueous buffer of interest.

  • 96-well plate (clear bottom).

  • Plate reader capable of measuring absorbance or turbidity.

Procedure:

  • In the wells of a 96-well plate, prepare different ratios of the primary solvent and the co-solvents. For example, for a 10% total solvent concentration, you could have ratios like 9:1, 8:2, 7:3, etc., of DMSO:Ethanol.

  • Add the aqueous buffer to each well to achieve the desired final volume and solvent concentrations.

  • Add a fixed amount of the compound's stock solution to each well to achieve a final concentration that is known to be problematic.

  • Mix the plate thoroughly.

  • Measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) immediately after mixing and at several time points (e.g., 15 min, 30 min, 60 min).

  • The co-solvent system that results in the lowest turbidity reading over time is the most effective at maintaining the compound in solution.

Protocol 3: Cyclodextrin-Mediated Solubilization

This protocol describes how to use cyclodextrins to enhance the aqueous solubility of a this compound derivative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin (B1172386) for this purpose.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare a solution of HP-β-CD in your aqueous buffer at a desired concentration (e.g., 1-10% w/v).

  • Slowly add the powdered this compound derivative to the stirring cyclodextrin solution.

  • Allow the mixture to stir at room temperature for an extended period (e.g., 12-24 hours) to allow for the formation of the inclusion complex.

  • After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • This filtered, concentrated solution can then be used in your experiments.

By following these guidelines and protocols, researchers can systematically address the solubility challenges associated with this compound derivatives and obtain more reliable and reproducible experimental results.

minimizing side reactions of the methoxy group in 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions of the methoxy (B1213986) group in 2-ethynyl-6-methoxynaphthalene during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction involving the methoxy group of this compound?

The primary and most common side reaction is the cleavage of the methyl ether, also known as O-demethylation. This reaction converts the methoxy group (-OCH₃) into a hydroxyl group (-OH), yielding 2-ethynyl-6-hydroxynaphthalene as a significant byproduct. This is a typical reaction for aryl methyl ethers, especially under acidic conditions or in the presence of certain Lewis acids.[1][2][3]

Q2: Under what conditions is O-demethylation most likely to occur?

O-demethylation is most prevalent under the following conditions:

  • Strong Protic Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave the ether bond, particularly at elevated temperatures.[1]

  • Lewis Acids: Boron tribromide (BBr₃) is a classic and highly effective reagent for demethylation, even at low temperatures.[1][4] Other Lewis acids, such as aluminum chloride (AlCl₃), can also promote this side reaction.[4]

  • Strong Nucleophiles: Certain strong nucleophiles, like thiolates (R-S⁻), can effect demethylation via an Sₙ2 mechanism, typically in polar aprotic solvents like DMF at high temperatures.[1][2][5]

Q3: I am performing a Sonogashira coupling with this compound. Can the methoxy group cause problems?

Yes, potentially in two ways. First, the electron-donating nature of the methoxy group can sometimes make the coupling reaction with electron-rich aryl halides more challenging.[6] Second, while standard Sonogashira conditions (palladium catalyst, copper(I) co-catalyst, amine base) are generally not designed for ether cleavage, prolonged reaction times, high temperatures, or the generation of acidic species in situ could potentially lead to some demethylation. A more common side reaction in Sonogashira coupling is the homocoupling of the alkyne (Glaser-Hay coupling), which is often promoted by the copper catalyst in the presence of oxygen.[6]

Q4: Are there reaction conditions that are generally safe for the methoxy group?

Yes. The methoxy group is quite stable under many common reaction conditions, including:

  • Mild Basic Conditions: Most reactions run with amine bases (like triethylamine (B128534) or diisopropylethylamine) at moderate temperatures are unlikely to cleave the ether.

  • Standard Palladium-Catalyzed Cross-Couplings: Reactions like Suzuki, Heck, and Stille couplings performed under standard, non-acidic conditions are generally compatible with aryl methoxy groups.

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are typically performed under mild conditions that are compatible with the methoxy group.[7]

Q5: Should I use a protecting group for the methoxy group?

Using a protecting group for the methoxy group is generally unnecessary and adds extra steps to the synthesis. It is usually more effective to optimize the reaction conditions of the primary transformation to be compatible with the methoxy group. This is often referred to as a "protecting-group-free" synthesis strategy.[8][9]

Troubleshooting Guides

Issue 1: Formation of 2-ethynyl-6-hydroxynaphthalene byproduct during Sonogashira Coupling

If you are observing demethylation of the methoxy group during a Sonogashira coupling, consider the following troubleshooting steps.

Logical Troubleshooting Workflow

start Demethylation observed in Sonogashira Reaction check_temp Is reaction temperature > 80°C? start->check_temp check_time Is reaction time > 12 hours? check_temp->check_time No lower_temp Reduce temperature to RT - 60°C check_temp->lower_temp Yes check_reagents Are reagents (e.g., aryl halide) a source of acid? check_time->check_reagents No reduce_time Monitor reaction closely (TLC/LCMS) and quench when complete check_time->reduce_time Yes check_cu Is copper(I) iodide used? check_reagents->check_cu No purify_reagents Purify/neutralize acidic reagents or add non-nucleophilic base check_reagents->purify_reagents Yes cu_free Switch to a copper-free Sonogashira protocol check_cu->cu_free Yes end Demethylation Minimized check_cu->end No lower_temp->end reduce_time->end purify_reagents->end cu_free->end

Caption: Troubleshooting demethylation in Sonogashira reactions.

Recommended Actions & Data

ParameterStandard Condition (Prone to Side Reaction)Recommended ModificationRationale
Temperature > 80 °CRoom Temperature to 60 °CHigher temperatures can accelerate the cleavage of the C-O bond, especially if any acidic impurities are present.[10]
Catalyst System Pd catalyst with CuI co-catalystCopper-free catalyst system (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand like cataCXium® A)Copper salts can sometimes promote side reactions. Copper-free systems are well-established and can provide cleaner reactions.[11][12][13]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)While amine bases are standard, inorganic bases can be effective in copper-free protocols and may offer a less acidic environment.[13]
Solvent DMF, THF, Toluene2-Methyltetrahydrofuran (2-MeTHF), DioxaneUsing a green solvent like 2-MeTHF can be effective and is often used in modern, milder protocols.[13]
Issue 2: General Instability of the Methoxy Group in the Presence of Lewis Acids

If your planned synthesis step requires a Lewis acid, and you are concerned about demethylation, consult the following guide.

Lewis Acid Selection Guide

start Lewis Acid Required for Reaction check_bbr3 Is BBr₃ the planned reagent? start->check_bbr3 avoid_bbr3 AVOID BBr₃. It is a potent demethylating agent. check_bbr3->avoid_bbr3 Yes check_alcl3 Is AlCl₃ the planned reagent? check_bbr3->check_alcl3 No avoid_bbr3->check_alcl3 alcl3_caution Use with caution. Consider alternatives. check_alcl3->alcl3_caution Yes consider_mild Consider milder Lewis acids: ZnCl₂, Sc(OTf)₃, In(OTf)₃ check_alcl3->consider_mild No alcl3_caution->consider_mild test_reaction Perform a small-scale test reaction at low temperature (-78 to 0°C) and monitor for demethylation. consider_mild->test_reaction end Optimal Conditions Identified test_reaction->end

Caption: Decision guide for using Lewis acids with this compound.

Relative Reactivity of Demethylating Agents

Reagent ClassExamplesDemethylation PotentialRecommended Action
Strong Lewis Acids BBr₃, AlCl₃, GaCl₃Very HighAvoid. These are standard reagents for ether cleavage.[1][4]
Strong Protic Acids HBr, HIHighAvoid. These are classic reagents for ether cleavage.[1]
Thiolates Sodium dodecanethiolate, L-SelectrideModerate to HighAvoid. Especially at elevated temperatures in polar aprotic solvents.[2][14]
Milder Lewis Acids ZnCl₂, Sc(OTf)₃, BF₃·OEt₂Low to ModerateUse with caution. Perform reactions at low temperatures and monitor closely for side product formation.

Key Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize side reactions, including both demethylation and alkyne homocoupling.[11][13]

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound plus1 + r1->plus1 r2 Aryl Halide (Ar-X) re1 Pd(OAc)₂ / Phosphine Ligand plus1->r2 re2 Base (e.g., Cs₂CO₃) re3 Solvent (e.g., 2-MeTHF) p1 Coupled Product re3->p1 RT to 60°C

References

Technical Support Center: Scale-Up Synthesis of 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Ethynyl-6-methoxynaphthalene.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-step route: a Sonogashira coupling of 2-bromo-6-methoxynaphthalene (B28277) with a protected acetylene (B1199291) source (e.g., trimethylsilylacetylene), followed by deprotection.

Troubleshooting Sonogashira Coupling Reaction

Issue 1: Low or No Conversion of 2-Bromo-6-methoxynaphthalene

Potential Cause Troubleshooting Action
Inactive Catalyst - Ensure the palladium catalyst [e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂] is of high quality and has been stored under an inert atmosphere. - For challenging couplings, consider using more active and bulky phosphine (B1218219) ligands (e.g., cataCXium A, sXPhos) or N-heterocyclic carbene (NHC) ligands.[1] - Prepare the active Pd(0) species in situ from a stable Pd(II) precatalyst if catalyst decomposition is suspected.
Suboptimal Reaction Temperature - The oxidative addition of aryl bromides to the palladium center is often the rate-limiting step and can be slow at lower temperatures.[1] - Gradually increase the reaction temperature, for example, to 80-100 °C, while monitoring for potential decomposition of starting materials or product.[1]
Inappropriate Solvent or Base - The choice of solvent and base is critical and interdependent. Screen different solvent systems (e.g., THF, Dioxane, DMF) and bases (e.g., Et₃N, Cs₂CO₃, K₂CO₃).[1] - Ensure solvents are anhydrous and have been adequately degassed to remove oxygen.
Poor Quality of Reagents - Verify the purity of 2-bromo-6-methoxynaphthalene and the acetylene source. Impurities can inhibit the catalyst.

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product

Potential Cause Troubleshooting Action
Presence of Oxygen - Rigorously degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture. - Maintain a positive pressure of an inert gas throughout the reaction.
Copper(I) Co-catalyst - The copper(I) co-catalyst is a primary promoter of Glaser coupling.[1] - Switch to a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed.[2] - If using a copper-catalyzed reaction, ensure the copper(I) iodide is of high purity and added under an inert atmosphere.
High Concentration of Terminal Alkyne - If using a deprotected alkyne, consider slow addition of the alkyne to the reaction mixture to maintain a low concentration, which disfavors the bimolecular homocoupling.
Troubleshooting TMS-Deprotection Step

Issue 3: Incomplete Deprotection of 2-(trimethylsilylethynyl)-6-methoxynaphthalene

Potential Cause Troubleshooting Action
Insufficient Base or Short Reaction Time - Increase the equivalents of the base (e.g., K₂CO₃) or the reaction time. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. - A simple and effective method involves stirring with a catalytic amount of potassium carbonate in methanol (B129727) at room temperature for a few hours.[3]
Poor Quality of Base - Ensure the base (e.g., K₂CO₃) is anhydrous, as moisture can affect its efficacy.
Low Reaction Temperature - While the reaction often proceeds at room temperature, gentle warming (e.g., to 40 °C) can increase the rate of deprotection if it is sluggish.
Troubleshooting Purification

Issue 4: Difficulty in Purifying the Final Product

Potential Cause Troubleshooting Action
Presence of Persistent Impurities - If column chromatography is challenging, consider recrystallization. A suitable solvent system can be determined through small-scale solubility tests. Common solvent systems for recrystallization include ethanol (B145695), or a two-solvent system like hexane/ethyl acetate (B1210297) or hexane/acetone.[4]
"Oiling Out" During Recrystallization - "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to too rapid cooling or the presence of impurities that lower the melting point. - To remedy this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-bromo-6-methoxynaphthalene, the precursor for the Sonogashira coupling?

A common and convenient method involves the bromination and subsequent methylation of 2-naphthol.[5]

Q2: Which acetylene source is recommended for the Sonogashira coupling on a large scale?

For scalability and to avoid handling volatile and potentially hazardous acetylene gas, it is highly recommended to use a protected alkyne such as trimethylsilylacetylene (B32187) (TMS-acetylene). The TMS protecting group is stable under the Sonogashira coupling conditions and can be easily removed in a subsequent step.

Q3: What are typical catalyst loadings for the Sonogashira coupling of an aryl bromide?

For aryl bromides, catalyst loadings of 1-5 mol% of the palladium catalyst and 2-10 mol% of the copper(I) co-catalyst (if used) are common starting points. However, for large-scale synthesis, optimization to reduce catalyst loading is economically important. Catalyst loading can sometimes be reduced to as low as 0.1 mol% or even into the ppm range under optimized conditions.

Q4: How can I monitor the progress of the Sonogashira coupling and deprotection reactions?

Both reactions can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with a potassium permanganate (B83412) solution can help visualize the alkyne products.

Q5: What is a reliable and scalable method for the deprotection of the TMS group?

A widely used and scalable method is the treatment of the TMS-protected alkyne with a catalytic amount of potassium carbonate (K₂CO₃) in methanol at room temperature. The reaction is typically clean and proceeds to completion within a few hours.[3]

Q6: What is a good starting point for developing a crystallization protocol for the final product?

Based on the properties of similar naphthalene (B1677914) derivatives, a single-solvent recrystallization from ethanol or a two-solvent system such as hexane/ethyl acetate or toluene/hexane would be a good starting point. The principle is to find a solvent or solvent mixture in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

III. Experimental Protocols

Synthesis of 2-(Trimethylsilylethynyl)-6-methoxynaphthalene (Sonogashira Coupling)

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Bromo-6-methoxynaphthalene237.10(Specify Scale)(Calculate)1.0
Trimethylsilylacetylene98.22(Calculate)(Calculate)1.2 - 1.5
PdCl₂(PPh₃)₂701.90(Calculate)(Calculate)0.01 - 0.03
Copper(I) iodide (CuI)190.45(Calculate)(Calculate)0.02 - 0.05
Triethylamine (Et₃N)101.19(Calculate)(Calculate)2.0 - 3.0
Anhydrous Solvent (e.g., THF)-(Specify Volume)--

Procedure:

  • To a dry, inerted reaction vessel, add 2-bromo-6-methoxynaphthalene, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent (e.g., THF) and triethylamine.

  • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Add trimethylsilylacetylene dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or taken directly to the next step if sufficiently pure.

Synthesis of this compound (Deprotection)

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-(Trimethylsilylethynyl)-6-methoxynaphthalene254.40(From previous step)(Calculate)
Potassium Carbonate (K₂CO₃)138.21(Calculate)(Calculate)
Methanol (MeOH)32.04(Specify Volume)-

Procedure:

  • Dissolve the crude 2-(trimethylsilylethynyl)-6-methoxynaphthalene in methanol in a reaction vessel.

  • Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[3]

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or toluene).

  • If the solution is colored, treat with a small amount of activated charcoal and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

IV. Visualizations

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Purification A 2-Bromo-6-methoxynaphthalene D Reaction Mixture A->D B TMS-Acetylene B->D C Pd/Cu Catalyst, Base, Solvent C->D E Work-up & Filtration D->E F Crude 2-(TMS-ethynyl)-6-methoxynaphthalene E->F H Reaction Mixture F->H Input to Step 2 G K2CO3, Methanol G->H I Work-up & Extraction H->I J Crude this compound I->J K Recrystallization J->K Input to Step 3 L Pure this compound K->L

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Start Low Yield in Sonogashira Coupling Cause1 Inactive Catalyst Start->Cause1 Cause2 Suboptimal Temperature Start->Cause2 Cause3 Improper Solvent/Base Start->Cause3 Cause4 Glaser Homocoupling Start->Cause4 Sol1 Use fresh/more active catalyst and ligands. Cause1->Sol1 Sol2 Increase reaction temperature (e.g., 80-100 °C). Cause2->Sol2 Sol3 Screen different solvents and bases. Cause3->Sol3 Sol4 Use copper-free conditions and ensure rigorous degassing. Cause4->Sol4

Caption: Troubleshooting logic for low yield in the Sonogashira coupling step.

References

effect of solvent on the reactivity of 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Ethynyl-6-methoxynaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a terminal alkyne, making it a versatile building block in organic synthesis. The most common reactions include:

  • Sonogashira Coupling: A cross-coupling reaction with aryl or vinyl halides to form a C-C bond. This is a powerful method for synthesizing substituted alkynes.[1][2]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": A highly efficient reaction with azides to form 1,2,3-triazoles. This reaction is widely used in bioconjugation and materials science due to its reliability and mild reaction conditions.[3][4][5]

  • Cyclization Reactions: The ethynyl (B1212043) group can participate in various cyclization reactions to form heterocyclic compounds.

Q2: How does the choice of solvent affect the reactivity of this compound in Sonogashira coupling?

A2: The solvent plays a crucial role in Sonogashira coupling by influencing reaction rates, yields, and even catalyst stability.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, MeCN): These solvents can enhance the rate of reaction by effectively solvating the reactants and the catalyst, which increases their accessibility and promotes favorable interactions.[1] However, highly coordinating solvents like DMF can sometimes slow down the reaction by displacing ligands from the palladium catalyst.[1]

  • Non-polar Solvents (e.g., Toluene, Benzene): These solvents can also be effective and in some cases, may be superior to polar solvents.[1] For certain catalyst systems, non-polar solvents have been shown to provide higher yields.[1]

  • Amine Solvents (e.g., Triethylamine (B128534), Diisopropylamine): Often, an amine is used as both the base and part of the solvent system. It is essential for the deprotonation of the terminal alkyne.

Q3: What are the key considerations for solvent selection in the click reaction (CuAAC) of this compound?

A3: The CuAAC reaction is known for its robustness in a variety of solvents.[5]

  • Aqueous Mixtures: The reaction is often performed in mixtures of water with organic solvents like t-BuOH, DMSO, or DMF. Water can even accelerate the reaction rate.[4]

  • Polar Aprotic Solvents: DMF, DMSO, and THF are commonly used and are effective at solubilizing the reactants.

  • Solubility: A key consideration is the solubility of both the this compound and the azide (B81097) coupling partner. A solvent system where both are at least partially soluble is necessary.

Q4: I am observing low to no yield in my Sonogashira coupling reaction. What are the common causes?

A4: Low or no yield in a Sonogashira coupling can be due to several factors:

  • Inactive Catalyst: Ensure your palladium and copper catalysts are active.

  • Poor Quality Reagents: Use pure starting materials and dry, degassed solvents. Oxygen can lead to unwanted side reactions like Glaser coupling (homocoupling of the alkyne).

  • Inappropriate Base: An amine base is required to deprotonate the alkyne. Ensure the base is dry and in sufficient excess.

  • Incorrect Temperature: While some reactions proceed at room temperature, others may require heating.

Q5: My click reaction is not working. What should I troubleshoot?

A5: Common issues with click reactions include:

  • Copper Catalyst Issues: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II). It is common to use a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) to generate Cu(I) in situ.

  • Ligand Absence: A stabilizing ligand for the copper, such as TBTA or THPTA, is often crucial to prevent catalyst degradation and improve reaction efficiency.

  • Precipitation: Sometimes, the copper acetylide intermediate or the product may precipitate from the reaction mixture. This can be influenced by the solvent system.

Troubleshooting Guides

Sonogashira Coupling of this compound
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive palladium or copper catalyst.Use fresh catalysts. Ensure Pd(0) source is active or use a pre-catalyst that is readily reduced.
Poor quality of reagents or solvents.Use purified this compound and aryl halide. Use anhydrous and degassed solvents.
Inefficient base.Use a dry, high-purity amine base such as triethylamine or diisopropylamine (B44863) in sufficient excess (typically 2-3 equivalents).
Reaction temperature is too low.Gradually increase the reaction temperature. Aryl bromides and chlorides often require higher temperatures than aryl iodides.
Significant Homocoupling (Glaser Coupling) Presence of oxygen.Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen).
High concentration of copper catalyst.Reduce the amount of copper co-catalyst or consider a copper-free Sonogashira protocol.
Catalyst Decomposition (Palladium Black) Solvent effects or impurities.Ensure high-purity, degassed solvents. Some solvents may promote the formation of palladium black.
High reaction temperature.Lower the reaction temperature if possible, or use a more stable catalyst system.
Click Chemistry (CuAAC) with this compound
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive copper catalyst (Oxidation of Cu(I) to Cu(II)).Use a fresh source of Cu(I) salt or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
Absence of a stabilizing ligand.Add a copper-stabilizing ligand such as TBTA for organic solvents or THPTA for aqueous media.
Poor solubility of reactants.Adjust the solvent system. A mixture of an organic solvent (like DMF or DMSO) and water can improve solubility.
Reaction Mixture Becomes Turbid or a Precipitate Forms Formation of insoluble copper acetylide.The use of a stabilizing ligand can help. Ensure proper mixing.
Product insolubility.Choose a solvent in which the expected triazole product is soluble.
Inconsistent Results Purity of reagents.Ensure the purity of both this compound and the azide.
Order of addition of reagents.A common practice is to add the copper catalyst to the mixture of the alkyne and azide, followed by the addition of the reducing agent to initiate the reaction.

Data Presentation

Table 1: Representative Solvent Effects on Sonogashira Coupling Yield

The following table illustrates the general effect of different solvents on the yield of a Sonogashira coupling reaction between an aryl iodide and a terminal alkyne. The optimal solvent can vary depending on the specific substrates and catalyst system.

Entry Solvent Temperature (°C) Typical Yield (%) Reference
1Toluene8093[1]
2DMF8075General Observation
3THF6563[1]
4MeCN8064[1]
5Dioxane10051[1]
Table 2: Solvent Systems for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This table shows common solvent systems used for CuAAC reactions and their general applicability.

Entry Solvent System Typical Conditions Applicability Reference
1t-BuOH / H₂O (1:1)Room TemperatureBroadly applicable for many substrates.[6]
2DMFRoom Temperature to 60 °CGood for substrates with poor water solubility.[6]
3DMSORoom Temperature to 60 °CSimilar to DMF, good for solubilizing a wide range of compounds.[6]
4H₂ORoom TemperatureIdeal for "green chemistry" and biological applications, requires water-soluble substrates or ligands.[4]
5MeCN / H₂ORoom TemperatureCan be effective, but acetonitrile (B52724) can sometimes coordinate to the copper catalyst.General Observation

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl iodide

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide co-catalyst)

  • Triethylamine (Et₃N, as base and solvent)

  • Anhydrous, degassed THF (solvent)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.2 equivalents), the aryl iodide (1.0 equivalent), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous and degassed THF via syringe to dissolve the solids.

  • Add triethylamine (2-3 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to remove the amine base and copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for CuAAC (Click) Reaction of this compound with an Azide

This protocol describes a typical procedure for a copper-catalyzed click reaction.

Materials:

  • This compound

  • Azide compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve this compound (1.0 equivalent) and the azide (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a stock solution of the copper catalyst by dissolving CuSO₄·5H₂O (1-5 mol%) and TBTA (1-5 mol%) in the reaction solvent.

  • Add the copper/TBTA solution to the solution of the alkyne and azide.

  • Prepare a fresh stock solution of sodium ascorbate (10-20 mol%) in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. A color change may be observed.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

G cluster_start Initial Reaction Observation cluster_reagents Reagent & Catalyst Checks cluster_conditions Reaction Condition Checks cluster_solvent Solvent System Optimization cluster_solution Potential Solutions start Low or No Product Yield reagent_purity Check Purity of This compound and Coupling Partner start->reagent_purity Step 1 catalyst_activity Verify Catalyst Activity (Pd & Cu for Sonogashira; Cu(I) for Click) reagent_purity->catalyst_activity inert_atmosphere Confirm Inert Atmosphere (Degas Solvents, N2/Ar) base_quality Ensure Base is Anhydrous and Active (Sonogashira) catalyst_activity->base_quality base_quality->inert_atmosphere Step 2 temperature Optimize Temperature inert_atmosphere->temperature solubility Ensure Solubility of All Reactants and Catalysts concentration Check Reactant Concentrations temperature->concentration concentration->solubility Step 3 solvent_type Screen Different Solvent Types (Polar Aprotic vs. Non-polar) solubility->solvent_type solution Successful Reaction solvent_mixture Try Solvent Mixtures (e.g., t-BuOH/H2O for Click) solvent_type->solvent_mixture solvent_mixture->solution Step 4

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Managing Air-Sensitive Reactions with 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling air-sensitive reactions involving 2-Ethynyl-6-methoxynaphthalene. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to air?

A1: Yes, this compound is an air-sensitive compound. Terminal alkynes, particularly electron-rich ones, can be susceptible to oxidative degradation and homocoupling in the presence of oxygen, which can lead to the formation of undesirable byproducts and a reduction in the yield of the desired product.[1][2] Therefore, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to ensure the integrity of the material and the success of subsequent reactions.

Q2: How should I properly store this compound?

A2: To maintain its purity and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere. For long-term storage, it is advisable to keep it in a cool, dark, and dry place, such as a desiccator or a glovebox. Avoid frequent opening of the container in the open air to minimize exposure to oxygen and moisture.

Q3: My Sonogashira coupling reaction with this compound is giving a low yield. What are the potential causes?

A3: Low yields in Sonogashira coupling reactions are a common issue and can stem from several factors:

  • Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of this compound (Glaser coupling), a significant side reaction that consumes the starting material.[1] It can also lead to the deactivation of the palladium catalyst.

  • Inactive Catalyst: The palladium catalyst may be inactive or have decomposed. Ensure you are using a fresh, high-quality catalyst.

  • Inappropriate Reaction Conditions: Factors such as solvent, base, temperature, and reaction time can significantly impact the yield. These parameters may need to be optimized for your specific substrates.

  • Substrate Purity: Impurities in either the this compound or the aryl halide can interfere with the catalytic cycle.

Q4: I am observing a significant amount of homocoupled (dimer) product of this compound in my reaction mixture. How can I minimize this?

A4: The formation of the homocoupled product is a common side reaction, particularly in the presence of copper(I) catalysts and oxygen.[1] To minimize this:

  • Rigorous Exclusion of Air: Employing robust air-free techniques, such as using a Schlenk line or a glovebox, is critical. Solvents and reagents should be thoroughly degassed before use.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While copper(I) salts can accelerate the reaction, they also promote homocoupling.

  • Slow Addition of the Alkyne: Adding the this compound solution slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q5: What are the best practices for setting up an air-sensitive reaction with this compound?

A5: Best practices include:

  • Use of Inert Atmosphere: All manipulations should be carried out under a positive pressure of an inert gas like nitrogen or argon.

  • Dry Glassware and Solvents: Glassware should be oven-dried or flame-dried under vacuum before use. Anhydrous solvents are essential to prevent quenching of reagents and intermediates.

  • Degassing of Solvents: Solvents should be degassed by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

  • Use of Septa and Cannula Techniques: Reagents should be transferred using gas-tight syringes or cannulas to prevent the introduction of air into the reaction vessel.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during reactions with this compound.

Problem Potential Cause Troubleshooting Suggestion
Low or No Product Formation Inadequate exclusion of air, leading to reagent degradation or catalyst deactivation.Ensure all components are handled under a strict inert atmosphere. Use freshly degassed solvents and reagents.
Inactive catalyst.Use a fresh batch of palladium catalyst and copper(I) iodide (if applicable). Consider using a more robust pre-catalyst.
Sub-optimal reaction temperature.Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate.
Formation of Significant Homocoupled Byproduct Presence of oxygen in the reaction mixture.Improve degassing procedures for solvents and the reaction vessel. Maintain a positive pressure of inert gas throughout the reaction.
High concentration of the alkyne.Add the this compound solution to the reaction mixture dropwise over a period of time.
Use of a copper co-catalyst.Switch to a copper-free Sonogashira protocol.
Inconsistent Reaction Results Variable quality of reagents or solvents.Use high-purity, anhydrous reagents and solvents for every reaction.
Inconsistent inert atmosphere technique.Standardize the procedure for setting up and running the reaction under inert conditions.
Difficulty in Product Purification Presence of closely eluting impurities, such as the homocoupled product.Optimize the reaction to minimize byproduct formation. Employ careful column chromatography, potentially using a different solvent system or a high-performance stationary phase.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol provides a general starting point for the copper-catalyzed Sonogashira coupling.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N), freshly distilled and degassed

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Schlenk flask and other standard air-free technique glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the aryl iodide (1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Add the anhydrous and degassed solvent, followed by triethylamine (2-3 eq.).

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Sonogashira Coupling Reactions:

Aryl HalideCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
4-IodotoluenePd(PPh₃)₂Cl₂ / CuITriethylamine-1001095[3]
4-IodoanisolePd(PPh₃)₂Cl₂ / CuITriethylamine-RT298[4]
1-IodonaphthalenePd(OAc)₂ / XPhosDioxaneCs₂CO₃10012~80-90General Protocol
4-BromoanisolePd(PPh₃)₄ / CuITHF/Et₃N-6516~70-85General Protocol

Note: Yields are highly dependent on specific reaction conditions and substrate purity. The provided data should be used as a general guideline.

Visualizing Experimental Workflows

Workflow for Air-Sensitive Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dry Glassware (Oven/Flame) D Assemble Glassware under Inert Gas Flow A->D B Degas Solvents (Freeze-Pump-Thaw/Bubbling) E Add Reagents to Flask via Syringe/Cannula B->E C Weigh Reagents under Inert Atmosphere C->E D->E F Stir and Heat as Required E->F G Monitor Reaction (TLC/GC-MS) F->G H Quench Reaction G->H I Extraction H->I J Drying and Solvent Removal I->J K Column Chromatography J->K

Caption: A typical experimental workflow for an air-sensitive Sonogashira coupling reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Was the reaction performed under a strict inert atmosphere? Start->Q1 A1_No Improve Air-Free Technique (e.g., better degassing, use glovebox) Q1->A1_No No Q2 Is the catalyst fresh and active? Q1->Q2 Yes End Re-run Experiment A1_No->End A2_No Use a fresh batch of catalyst Q2->A2_No No Q3 Are reaction conditions (solvent, base, temp.) optimized? Q2->Q3 Yes A2_No->End A3_No Screen different solvents, bases, and temperatures Q3->A3_No No Q3->End Yes A3_No->End

Caption: A troubleshooting decision tree for addressing low yields in Sonogashira reactions.

References

Validation & Comparative

A Comparative Analysis of Alkyne Reactivity: 2-Ethynyl-6-methoxynaphthalene vs. Phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of terminal alkynes is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of the reactivity of two key alkynes: 2-ethynyl-6-methoxynaphthalene and the more common phenylacetylene (B144264). While direct comparative kinetic and yield data across a range of reactions are not extensively documented in publicly available literature, this guide leverages established principles of electronic effects and available experimental data for phenylacetylene to provide a robust predictive comparison. This analysis is crucial for researchers in drug development and materials science, where the nuanced reactivity of building blocks can significantly impact synthetic strategies and molecular properties.

Electronic Landscape: The Decisive Factor in Reactivity

The primary differentiator between this compound and phenylacetylene lies in their electronic properties. The naphthyl group in this compound is a more extended π-system compared to the phenyl group of phenylacetylene. Furthermore, the presence of a methoxy (B1213986) group (-OCH₃) at the 6-position of the naphthalene (B1677914) ring plays a critical role. The methoxy group is a strong electron-donating group through resonance (+R effect), which significantly increases the electron density of the entire aromatic system, including the ethynyl (B1212043) group.

In contrast, the phenyl group is a less electron-rich system. This fundamental electronic difference dictates the predicted reactivity of the alkyne's triple bond in various reaction types.

Reactivity in Key Synthetic Transformations

Sonogashira Coupling

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for C-C bond formation. The reaction mechanism involves the formation of a copper acetylide intermediate.

Predicted Reactivity: The electron-donating methoxynaphthalene group in this compound is expected to increase the nucleophilicity of the acetylide anion formed in the presence of a base. This enhanced nucleophilicity could potentially lead to a faster rate of transmetalation to the palladium center, a key step in the catalytic cycle. However, the steric bulk of the naphthyl group compared to the phenyl group might slightly retard the reaction rate. Overall, for electronically driven Sonogashira couplings, this compound is anticipated to be of comparable or slightly higher reactivity than phenylacetylene, particularly with electron-poor aryl halides.

Experimental Data (Phenylacetylene):

Aryl HalideCatalyst SystemBaseSolventYield (%)
IodobenzenePd(PPh₃)₄ / CuIEt₃NTHF>95%
BromobenzenePd(PPh₃)₄ / CuIEt₃NToluene~80-90%
4-IodoanisolePd(OAc)₂ / PPh₃ / CuIPiperidineDMF>90%

Note: Yields are representative and can vary based on specific reaction conditions.

1,3-Dipolar Cycloaddition

In 1,3-dipolar cycloadditions, such as the reaction with azides to form triazoles (a "click" reaction), the alkyne acts as the dipolarophile. The reactivity in these reactions is governed by the energies of the frontier molecular orbitals (HOMO and LUMO).

Predicted Reactivity: The electron-rich nature of this compound raises the energy of its Highest Occupied Molecular Orbital (HOMO). In a normal-electron-demand 1,3-dipolar cycloaddition, where the reaction is controlled by the HOMO(dipolarophile)-LUMO(dipole) interaction, a higher energy HOMO leads to a smaller energy gap and a faster reaction rate. Therefore, this compound is predicted to be more reactive than phenylacetylene in such cycloadditions.

Experimental Data (Phenylacetylene):

DipoleConditionsProductYield (%)
Benzyl azide (B81097)Cu(I) catalyst, RT1-Benzyl-4-phenyl-1H-1,2,3-triazole>95%
Phenyl azideHeat (Toluene, reflux)1,4-Diphenyl-1H-1,2,3-triazole & 1,5-isomerMixture
Hydration

The acid-catalyzed hydration of alkynes proceeds via a vinyl cation intermediate, following Markovnikov's rule. The rate-determining step is the protonation of the alkyne to form this intermediate.

Predicted Reactivity: The formation of the vinyl cation is facilitated by electron-donating groups that can stabilize the positive charge. The electron-donating methoxynaphthalene group in this compound will stabilize the adjacent vinyl cation more effectively than the phenyl group. This increased stabilization of the transition state leading to the vinyl cation suggests that the hydration of this compound will be faster than that of phenylacetylene.

Experimental Data (Phenylacetylene):

CatalystAcidSolventProduct
H₂SO₄H₂SO₄H₂O/MeOHAcetophenone
AuCl₃-MeOH/H₂OAcetophenone
HgSO₄H₂SO₄H₂OAcetophenone

Experimental Protocols

Detailed experimental protocols for the aforementioned reactions with phenylacetylene are well-established. Researchers can adapt these protocols for this compound, with the expectation of potentially faster reaction times or the possibility of using milder conditions.

General Protocol for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start inert Establish Inert Atmosphere (N2 or Ar) start->inert 1. reagents Combine Aryl Halide, Alkyne, Pd Catalyst, CuI, and Base in Solvent react Stir at specified temperature Monitor by TLC or GC-MS reagents->react 3. inert->reagents 2. quench Quench Reaction react->quench 4. extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Caption: General workflow for a Sonogashira coupling reaction.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-5 eq)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

Procedure:

  • To a dried flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl halide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Azide, Alkyne, and Solvent start->reagents 1. catalyst Add Cu(I) Source and Ligand (optional) reagents->catalyst 2. react Stir at Room Temperature Monitor by TLC or LC-MS catalyst->react 3. filter Filter (if heterogeneous) react->filter 4. extract Extract with Organic Solvent filter->extract concentrate Concentrate in vacuo extract->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end End purify->end

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition.

Materials:

  • Azide (1.0 eq)

  • Terminal alkyne (1.0 - 1.2 eq)

  • Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate (B8700270), 1-10 mol%)

  • Ligand (optional, e.g., TBTA)

  • Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

Procedure:

  • Dissolve the azide and terminal alkyne in the chosen solvent.

  • Add the copper(I) catalyst source (and ligand, if used). If using CuSO₄, add a reducing agent like sodium ascorbate to generate Cu(I) in situ.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, if the catalyst is heterogeneous, filter it off.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

General Protocol for Acid-Catalyzed Hydration

Hydration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve Alkyne in Aqueous Acidic Solvent start->reagents 1. react Heat the reaction mixture Monitor by TLC or GC-MS reagents->react 2. neutralize Neutralize with Base react->neutralize 3. extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end End purify->end

Caption: General workflow for the acid-catalyzed hydration of an alkyne.

Materials:

  • Terminal alkyne

  • Aqueous acid (e.g., H₂SO₄, H₃PO₄)

  • Co-solvent (e.g., Methanol, THF)

Procedure:

  • Dissolve the alkyne in a mixture of the co-solvent and aqueous acid.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the resulting ketone by distillation or column chromatography.

Conclusion

Based on fundamental electronic principles, this compound is predicted to exhibit enhanced reactivity compared to phenylacetylene in electrophilic addition and normal-electron-demand cycloaddition reactions due to the electron-donating nature of the methoxynaphthalene group. In Sonogashira couplings, its reactivity is expected to be comparable or slightly enhanced. For researchers, this implies that syntheses involving this compound may proceed under milder conditions or with faster reaction rates. The provided general protocols for phenylacetylene serve as a solid foundation for developing specific procedures for its more electron-rich counterpart, with the understanding that optimization of reaction parameters will be key to achieving high yields and purity. Further quantitative experimental studies directly comparing these two alkynes would be invaluable to the synthetic chemistry community.

A Comparative Guide to the Reactivity of 2-Ethynyl-6-methoxynaphthalene and 2-ethynylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-ethynyl-6-methoxynaphthalene and its parent compound, 2-ethynylnaphthalene (B39655). Understanding the nuanced differences in their reactivity is crucial for the strategic design and synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials. This document outlines key synthetic protocols and discusses the anticipated reactivity in common coupling and cycloaddition reactions, supported by the electronic influence of the methoxy (B1213986) substituent.

Introduction to the Compounds

2-Ethynylnaphthalene is a fundamental building block in organic synthesis, prized for its rigid naphthalene (B1677914) core and the versatile reactivity of its terminal alkyne.[1] This combination allows for its use in a variety of carbon-carbon bond-forming reactions. The introduction of a methoxy group at the 6-position, yielding this compound, significantly modulates the electronic properties of the naphthalene system and the attached ethynyl (B1212043) group. The methoxy group is a classical electron-donating group through resonance, increasing the electron density of the aromatic ring and, by extension, the nucleophilicity of the alkyne. This electronic perturbation is expected to influence the rates and outcomes of reactions involving the ethynyl moiety.

Theoretical Comparison of Reactivity

The primary difference in reactivity between this compound and 2-ethynylnaphthalene stems from the electronic effects of the methoxy group. The oxygen atom's lone pairs in the methoxy group can delocalize into the naphthalene ring system, a phenomenon known as a positive mesomeric or resonance effect (+M). This effect increases the electron density across the aromatic system and, importantly, at the ethynyl substituent.

Conversely, the oxygen atom is more electronegative than carbon, leading to an electron-wielding inductive effect (-I) through the sigma bond framework. However, for substituents like the methoxy group, the resonance effect typically dominates, leading to an overall electron-donating character.[2]

This increased electron density in this compound is predicted to have the following consequences on its reactivity compared to 2-ethynylnaphthalene:

  • Increased Nucleophilicity of the Alkyne: The terminal alkyne in the methoxy-substituted compound will be more electron-rich and therefore more nucleophilic. This should lead to faster reaction rates in reactions where the alkyne acts as a nucleophile, such as in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enhanced Reactivity in Electrophilic Additions: The electron-rich nature of the alkyne will make it more susceptible to attack by electrophiles.

  • Potential for Altered Regioselectivity: In reactions where multiple sites of reaction are possible, the electronic perturbation by the methoxy group could influence the regiochemical outcome.

Synthesis of 2-Ethynylnaphthalenes

The most common and efficient method for the synthesis of terminal aryl alkynes is the Sonogashira cross-coupling reaction. This involves the coupling of an aryl halide with a terminal alkyne, often using a protected alkyne like trimethylsilylacetylene (B32187) (TMSA), followed by a deprotection step.

cluster_0 Synthesis of 2-Ethynylnaphthalene cluster_1 Synthesis of this compound 2-Bromonaphthalene (B93597) 2-Bromonaphthalene 2-(Trimethylsilylethynyl)naphthalene 2-(Trimethylsilylethynyl)naphthalene 2-Bromonaphthalene->2-(Trimethylsilylethynyl)naphthalene Pd(PPh3)2Cl2, CuI, Et3N, TMS-acetylene 2-Ethynylnaphthalene 2-Ethynylnaphthalene 2-(Trimethylsilylethynyl)naphthalene->2-Ethynylnaphthalene K2CO3, MeOH 2-Bromo-6-methoxynaphthalene 2-Bromo-6-methoxynaphthalene 2-(Trimethylsilylethynyl)-6-methoxynaphthalene 2-(Trimethylsilylethynyl)-6-methoxynaphthalene 2-Bromo-6-methoxynaphthalene->2-(Trimethylsilylethynyl)-6-methoxynaphthalene Pd(PPh3)2Cl2, CuI, Et3N, TMS-acetylene This compound This compound 2-(Trimethylsilylethynyl)-6-methoxynaphthalene->this compound K2CO3, MeOH

Synthetic pathways to target compounds.
Experimental Protocol: Synthesis of 2-Ethynylnaphthalene

This two-step protocol involves the Sonogashira coupling of 2-bromonaphthalene with trimethylsilylacetylene, followed by the deprotection of the silyl (B83357) group.

Step 1: Sonogashira Coupling

Reagent/ParameterQuantity/Value
2-Bromonaphthalene1.0 eq
Trimethylsilylacetylene1.2 eq
Pd(PPh₃)₂Cl₂0.02 eq
CuI0.04 eq
Triethylamine (Et₃N)3.0 eq
SolventToluene (B28343)
Temperature70 °C
Reaction Time4 h

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 2-bromonaphthalene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed toluene and triethylamine.

  • Add trimethylsilylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 70 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-(trimethylsilylethynyl)naphthalene.

Step 2: Deprotection

Reagent/ParameterQuantity/Value
2-(Trimethylsilylethynyl)naphthalene1.0 eq
K₂CO₃2.0 eq
SolventMethanol (B129727)
TemperatureRoom Temperature
Reaction Time2 h

Procedure:

  • Dissolve 2-(trimethylsilylethynyl)naphthalene in methanol.

  • Add potassium carbonate and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Add water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-ethynylnaphthalene.

A similar protocol can be followed for the synthesis of this compound, starting from 2-bromo-6-methoxynaphthalene.

Reactivity in Sonogashira Coupling

Both 2-ethynylnaphthalene and this compound can participate as the alkyne component in subsequent Sonogashira coupling reactions with various aryl or vinyl halides. The increased electron density on the alkyne of this compound is expected to facilitate the transmetalation step in the catalytic cycle, potentially leading to faster reaction rates compared to 2-ethynylnaphthalene under identical conditions.

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X trans-Ar-Pd(II)(X)L2 trans-Ar-Pd(II)(X)L2 Oxidative Addition->trans-Ar-Pd(II)(X)L2 Transmetalation Transmetalation trans-Ar-Pd(II)(X)L2->Transmetalation Cu-C≡C-R cis-Ar-Pd(II)(C≡C-R)L2 cis-Ar-Pd(II)(C≡C-R)L2 Transmetalation->cis-Ar-Pd(II)(C≡C-R)L2 Reductive Elimination Reductive Elimination cis-Ar-Pd(II)(C≡C-R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R R-C≡C-H R-C≡C-H Cu-C≡C-R Cu-C≡C-R R-C≡C-H->Cu-C≡C-R Cu(I), Base Cu-C≡C-R->Transmetalation

Sonogashira coupling catalytic cycle.
Experimental Protocol: Sonogashira Coupling of 2-Ethynylnaphthalene with Iodobenzene

Reagent/ParameterQuantity/Value
2-Ethynylnaphthalene1.0 eq
Iodobenzene1.2 eq
Pd(PPh₃)₄0.05 eq
CuI0.1 eq
Diisopropylamine (B44863) (DIPA)2.0 eq
SolventTHF
TemperatureRoom Temperature
Reaction Time6 h

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 2-ethynylnaphthalene, iodobenzene, Pd(PPh₃)₄, and CuI in degassed THF.

  • Add diisopropylamine and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and widely used method for forming 1,2,3-triazoles.[3][4] The reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne with an azide (B81097). Given that the rate-determining step often involves the reaction of the copper-acetylide intermediate with the azide, the more electron-rich alkyne of this compound is expected to form the copper-acetylide more readily and react faster than 2-ethynylnaphthalene.

CuAAC_Cycle R1-C≡C-H R1-C≡C-H Cu(I)-acetylide Cu(I)-acetylide R1-C≡C-H->Cu(I)-acetylide Cu(I) Intermediate Intermediate Cu(I)-acetylide->Intermediate R2-N3 Copper-triazolide Copper-triazolide Intermediate->Copper-triazolide 1,2,3-Triazole 1,2,3-Triazole Copper-triazolide->1,2,3-Triazole H+ Cu(I) Cu(I) 1,2,3-Triazole->Cu(I)

CuAAC catalytic cycle.
Experimental Protocol: CuAAC Reaction of 2-Ethynylnaphthalene with Benzyl (B1604629) Azide

Reagent/ParameterQuantity/Value
2-Ethynylnaphthalene1.0 eq
Benzyl Azide1.0 eq
CuSO₄·5H₂O0.05 eq
Sodium Ascorbate0.1 eq
Solventt-BuOH/H₂O (1:1)
TemperatureRoom Temperature
Reaction Time12 h

Procedure:

  • Dissolve 2-ethynylnaphthalene and benzyl azide in a 1:1 mixture of t-butanol and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate.

  • Add an aqueous solution of CuSO₄·5H₂O.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[5]

Conclusion

The presence of a 6-methoxy group on the 2-ethynylnaphthalene scaffold is predicted to significantly enhance the reactivity of the alkyne in key synthetic transformations. This is attributed to the electron-donating resonance effect of the methoxy group, which increases the nucleophilicity of the terminal alkyne. Researchers can leverage this enhanced reactivity to potentially achieve faster reaction times, higher yields, or milder reaction conditions when using this compound in comparison to its unsubstituted counterpart in reactions such as Sonogashira couplings and CuAAC. The provided experimental protocols offer a solid starting point for the synthesis and application of these valuable building blocks in the development of novel chemical entities.

References

The Subtle Influence of the 6-Methoxy Group on Naphthalene's Luminescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent groups on the photophysical properties of fluorophores is paramount for the rational design of novel probes, sensors, and imaging agents. This guide provides an objective comparison of the fluorescence characteristics of 6-methoxynaphthalene and other naphthalene (B1677914) derivatives, supported by experimental data, to elucidate the influence of the 6-methoxy group.

The introduction of a methoxy (B1213986) group onto the naphthalene scaffold can significantly alter its electronic and, consequently, its fluorescence properties. The position of this substitution is a critical determinant of the resulting photophysical changes. This guide focuses on the impact of the methoxy group at the 6-position, drawing comparisons with unsubstituted naphthalene and other derivatives to highlight key performance differences.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of naphthalene and several of its derivatives in cyclohexane (B81311). This non-polar solvent minimizes solvatochromic effects, allowing for a more direct comparison of the intrinsic properties of the molecules.

Compoundλabs (nm)ε (M⁻¹cm⁻¹)λem (nm)Φfτf (ns)
Naphthalene312280323, 3370.2196
1-(Trimethylsilyl)naphthalene318440327, 3410.4069
1-Methoxy-4-(trimethylsilyl)naphthalene3258,900340, 3550.518.8
6-MethoxynaphthaleneData not availableData not availableData not availableData not availableData not available

While direct quantitative data for 6-methoxynaphthalene in a non-polar solvent is not currently available in the public domain, the data presented for related compounds offers valuable insights. The introduction of an electron-donating methoxy group, as seen in 1-methoxy-4-(trimethylsilyl)naphthalene, generally leads to a bathochromic (red) shift in both the absorption and emission spectra, as well as an increase in the fluorescence quantum yield. This is attributed to the extension of the π-conjugated system and the electron-donating nature of the methoxy group. It is plausible that a similar, albeit potentially less pronounced, effect would be observed for 6-methoxynaphthalene.

Experimental Protocols

To ensure the reproducibility and accuracy of photophysical measurements, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key fluorescence parameters discussed in this guide.

Steady-State Fluorescence Spectroscopy

This technique is used to measure the excitation and emission spectra of a fluorescent molecule.

Methodology:

  • Instrumentation: A calibrated spectrofluorometer equipped with a xenon lamp excitation source and a photomultiplier tube detector.

  • Sample Preparation:

    • Prepare a dilute solution of the naphthalene derivative in a spectroscopic-grade solvent (e.g., cyclohexane).

    • The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Measurement:

    • Acquire the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum).

    • Acquire the emission spectrum by exciting the sample at a fixed wavelength (typically the absorption maximum) and scanning the emission wavelengths.

    • Slit widths for both excitation and emission monochromators should be kept narrow to ensure high spectral resolution.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the sample. For naphthalene derivatives, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.546) is a common standard.

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)

    where:

    • Φr is the quantum yield of the reference standard.

    • Grads and Gradr are the gradients of the linear plots for the sample and the reference, respectively.

    • ηs and ηr are the refractive indices of the sample and reference solutions, respectively.

Fluorescence Lifetime (τf) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

Methodology:

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode), a sample holder, a fast photodetector, and timing electronics.

  • Procedure:

    • Prepare a dilute, deoxygenated solution of the sample.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer).

    • Acquire the fluorescence decay profile of the sample by exciting it with the pulsed light source and measuring the arrival times of the emitted photons.

  • Data Analysis:

    • The fluorescence decay data is fitted to an exponential decay model using deconvolution software to account for the IRF.

    • The goodness of the fit is evaluated by statistical parameters such as chi-squared (χ²) and the randomness of the residuals.

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates the workflow for characterizing the photophysical properties of a naphthalene derivative.

G Experimental Workflow for Photophysical Characterization cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_ss Steady-State Fluorescence cluster_qy Quantum Yield Measurement cluster_lt Lifetime Measurement prep Prepare Dilute Solutions (Abs < 0.1) uvvis Measure Absorbance Spectra (Determine λabs and ε) prep->uvvis ss Measure Excitation & Emission Spectra (Determine λem) prep->ss lt Time-Correlated Single Photon Counting (Determine τf) prep->lt uvvis->ss qy Relative Method vs. Standard (Calculate Φf) ss->qy G Influence of Methoxy Group on Naphthalene Fluorescence cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) cluster_methoxy Effect of 6-Methoxy Group S0 Naphthalene Derivative S1 Excited Naphthalene Derivative S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') S1->S0 Non-radiative Decay methoxy Electron-Donating -OCH₃ Group effect1 Increases electron density in π-system methoxy->effect1 effect2 Raises HOMO energy level effect1->effect2 consequence2 Potential Increase in Quantum Yield effect1->consequence2 effect3 Reduces S₀-S₁ energy gap effect2->effect3 consequence1 Bathochromic Shift (Red Shift) effect3->consequence1 consequence1->S0 consequence1->S1 consequence2->S1

A Comparative Guide to Catalysts for the Sonogashira Coupling of 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds, particularly between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3] The choice of catalyst is critical to the success of the Sonogashira reaction, influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of different catalytic systems for the Sonogashira coupling with 2-Ethynyl-6-methoxynaphthalene, a key intermediate in various synthetic pathways.

Performance Comparison of Catalytic Systems

The efficiency of the Sonogashira reaction is highly dependent on the catalyst system employed. Below is a comparison of common catalyst systems, with performance data benchmarked from reactions with structurally similar aryl halides and terminal alkynes.

Catalyst SystemAryl HalideAlkyneCatalyst Loading (mol%)SolventBaseTime (h)Yield (%)Reference
Traditional Palladium/Copper IodobenzenePhenylacetylenePd: 2, Cu: 2.1THFTriethylamine1.597[3]
Copper-Free 4-IodoanisolePhenylacetylenePd: 1DMSOAmine495[3]
N-Heterocyclic Carbene (NHC)-Palladium Aryl bromidesVarious alkynes0.5 - 2VariousVarious2 - 2485-98[4]
Magnetically Separable Pd/CuFe2O4 IodobenzenePhenylacetylene3EtOHK2CO3390[5]
Air-Stable Monoligated Precatalyst Aryl bromidesVarious alkynes2.5DMSOTMP0.5 - 2up to 97[6]

Note: The data presented is for the cross-coupling of various aryl halides with terminal alkynes and serves as a benchmark for the expected performance with this compound. Actual results may vary based on the specific aryl halide coupled with this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any catalytic reaction. Below are representative procedures for each of the benchmarked catalyst systems.

Traditional Palladium/Copper Catalyzed Sonogashira Coupling

This protocol is a standard method for the Sonogashira cross-coupling reaction.[3]

Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).

  • Add an appropriate solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 2 mmol).

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Copper-Free Sonogashira Coupling

This modified protocol eliminates the need for a copper co-catalyst, which can simplify product purification and avoid copper-mediated side reactions like alkyne homocoupling.[1][3]

Procedure:

  • In a flask under an inert atmosphere, combine the aryl halide (1 mmol), the terminal alkyne (1.5 mmol), and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 1-2 mol%).

  • Add a solvent such as DMSO or an amine solvent (which also acts as the base). If a non-amine solvent is used, add a base like cesium carbonate or an amine base.

  • Heat the mixture to the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction until the starting material is consumed.

  • Work-up the reaction as described in the traditional protocol.

N-Heterocyclic Carbene (NHC)-Palladium Catalyzed Sonogashira Coupling

NHC-palladium complexes have emerged as highly active and stable catalysts for a variety of cross-coupling reactions.[4]

Procedure:

  • To a reaction vessel, add the aryl halide (1 mmol), the terminal alkyne (1.2-1.5 mmol), the NHC-palladium complex (0.5-2 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 mmol).

  • Add a suitable solvent (e.g., dioxane, toluene, or DMF, 5 mL).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 120 °C) under an inert atmosphere.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product.

  • Purify the product by column chromatography.

Magnetically Separable Pd/CuFe₂O₄ Catalyzed Sonogashira Coupling

This method utilizes a heterogeneous catalyst that can be easily recovered using an external magnet, facilitating catalyst recycling.[5]

Procedure:

  • In a round-bottom flask, combine the aryl halide (1 mmol), the terminal alkyne (1 mmol), the magnetically separable Pd/CuFe₂O₄ nanocatalyst (3 mol%), and a base such as K₂CO₃ (4 mmol).[5]

  • Add a green solvent like ethanol (B145695) (4 mL).[5]

  • Reflux the mixture at 70°C with stirring for the appropriate time.[5]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and separate the catalyst using an external magnet.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.[5]

  • Evaporate the solvent and purify the product as needed.

Visualizations

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Catalyst_Selection_Workflow start Define Reaction: Sonogashira with This compound q1 Is Copper Tolerance a Concern? start->q1 q2 Is High Turnover/ Stability Critical? q1->q2 Yes c1 Traditional Pd/Cu Catalyst q1->c1 No q3 Is Catalyst Recyclability/ Easy Separation a Priority? q2->q3 No c3 NHC-Palladium Complex q2->c3 Yes q4 Are Mild Reaction Conditions Required? q3->q4 No c4 Magnetically Separable Catalyst q3->c4 Yes c2 Copper-Free System q4->c2 No c5 Air-Stable Precatalyst q4->c5 Yes

Caption: Decision workflow for selecting a suitable catalyst system.

References

The Naphthalene Advantage: A Comparative Guide to 2-Ethynyl-6-methoxynaphthalene in Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of fluorescent probes is paramount for accurately visualizing and quantifying biological processes. The choice of fluorophore is a critical decision that dictates the sensitivity, specificity, and overall success of an experiment. This guide provides a comprehensive comparison of 2-ethynyl-6-methoxynaphthalene as a versatile building block for fluorescent probes, evaluating its performance against other common fluorophores and providing detailed experimental insights.

The core advantages of this compound lie in the synergistic combination of its 6-methoxynaphthalene core and the strategically placed 2-ethynyl group. The naphthalene (B1677914) scaffold provides a robust, environmentally sensitive fluorophore with favorable photophysical properties, while the terminal alkyne serves as a powerful handle for bioorthogonal "click chemistry" ligation.

Core Strengths of the 6-Methoxynaphthalene Fluorophore

The 6-methoxynaphthalene core offers several intrinsic benefits for fluorescent probe design:

  • Environmental Sensitivity: Naphthalene derivatives are known for their sensitivity to the polarity of their local microenvironment. This solvatochromism can be harnessed to design probes that report on changes in protein conformation, membrane dynamics, or binding events.

  • Favorable Photophysical Properties: The rigid, planar structure of the naphthalene ring system contributes to high fluorescence quantum yields and excellent photostability, which are crucial for demanding imaging applications.[1]

  • Tunable Characteristics: The photophysical properties of the naphthalene core can be fine-tuned through chemical modification, allowing for the rational design of probes with specific excitation and emission profiles.

  • Compact Size: Compared to larger, more complex fluorophores, the smaller size of the naphthalene moiety is less likely to perturb the biological function of the molecule it is labeling.

The Power of the 2-Ethynyl Group: Enabling Click Chemistry

The key advantage of this compound is the presence of the terminal alkyne group, which enables its use in one of the most efficient and bioorthogonal ligation reactions: the azide-alkyne cycloaddition, commonly known as "click chemistry." This reaction comes in two main flavors: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • High Specificity and Bioorthogonality: The azide (B81097) and alkyne groups are abiotic, meaning they do not react with native functional groups found in biological systems.[2][3] This ensures that the fluorescent probe only labels the intended target, minimizing off-target effects and background signal.

  • High Efficiency and Rapid Kinetics: Click chemistry reactions are highly efficient and proceed with rapid kinetics under mild, aqueous conditions, making them ideal for labeling biomolecules in complex environments, including living cells.[3][4]

  • Versatility in Labeling: The ethynyl (B1212043) group can be reacted with an azide-modified biomolecule, or an azide-containing fluorophore can be "clicked" onto a biomolecule that has been metabolically labeled with an alkyne-containing precursor.

Performance Comparison: Naphthalene-Based Probes vs. Alternatives

The selection of a fluorescent probe is often a trade-off between brightness, photostability, and the specific requirements of the experiment. The following table summarizes the key photophysical properties of a representative naphthalene-based probe and compares them with other commonly used fluorophores.

Fluorophore Class Example Probe Excitation Max (nm) Emission Max (nm) **Molar Extinction Coefficient (M⁻¹cm⁻¹) **Quantum Yield (Φ) Key Advantages Limitations
Naphthalene 2-(Bromomethyl)-6-methoxynaphthalene (B1277505)*~330-350~420-4505,000 - 15,0000.3 - 0.5Environmentally sensitive, small sizeLower brightness than other classes, UV excitation can be phototoxic
Coumarin Coumarin 137345025,0000.63High quantum yield, good photostabilitypH sensitivity
Fluorescein Fluorescein isothiocyanate (FITC)49551980,0000.92High brightness, well-establishedpH sensitivity, moderate photostability
Rhodamine Rhodamine 6G528551116,0000.95Very high brightness and photostabilityCan be prone to self-quenching at high concentrations
Cyanine Cyanine3 (Cy3) NHS ester550570150,0000.15High molar extinction coefficient, near-infrared emission possible with longer wavelength derivativesLower quantum yield than some other classes
Alexa Fluor Alexa Fluor 488 NHS ester49551971,0000.92High brightness, excellent photostability, pH insensitiveHigher cost

Note: Data for 2-(bromomethyl)-6-methoxynaphthalene is used as a representative analogue for the 6-methoxynaphthalene core due to the limited availability of specific photophysical data for a probe directly synthesized from this compound. The photophysical properties of a clicked-on fluorophore will be influenced by the final molecular structure.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of an ethynyl-naphthalene probe for fluorescent labeling.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in vitro

This protocol describes the labeling of a purified protein containing an azide modification with an alkyne-functionalized naphthalene probe.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of TCEP or a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO or a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 µM in PBS.

    • Add the this compound stock solution to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein).

    • Add the TBTA or THPTA stock solution to a final concentration of 100 µM.

    • Add the TCEP or sodium ascorbate stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the CuSO₄ stock solution to a final concentration of 1 mM.

  • Incubation:

    • Gently vortex the reaction mixture and incubate for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Remove excess reagents and byproducts using a desalting column or dialysis against PBS.

    • The labeled protein is now ready for downstream applications.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol describes the labeling of a biomolecule that has been metabolically engineered to contain an azide group within living cells using a strained-cyclooctyne-naphthalene probe. While the user's compound is a terminal alkyne, this protocol illustrates the SPAAC workflow, which would require derivatizing the naphthalene with a strained alkyne.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Cell culture medium supplemented with an azide-containing metabolic precursor (e.g., Ac₄ManNAz for glycans or azidohomoalanine for proteins)

  • Cyclooctyne-naphthalene fluorescent probe (e.g., DBCO-naphthalene)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the cell culture medium with the azide-containing metabolic precursor at an appropriate concentration (e.g., 25-50 µM for Ac₄ManNAz).

    • Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azide.

  • Cell Preparation:

    • Gently wash the cells three times with pre-warmed PBS to remove the unincorporated azide precursor.

  • SPAAC Reaction:

    • Prepare a 10-50 µM solution of the cyclooctyne-naphthalene probe in cell culture medium or PBS.

    • Incubate the cells with the probe solution for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove the unbound probe.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set for the naphthalene fluorophore.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

CuAAC_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis azide_protein Azide-Modified Protein mix Mix Components in PBS azide_protein->mix ethynyl_naph 2-Ethynyl-6- methoxynaphthalene ethynyl_naph->mix reagents CuSO4, TCEP/Ascorbate, TBTA/THPTA reagents->mix incubate Incubate at RT (1-4h) mix->incubate purify Purify (Desalting /Dialysis) incubate->purify labeled_protein Fluorescently Labeled Protein purify->labeled_protein SPAAC_Live_Cell_Imaging_Workflow cluster_labeling Metabolic Labeling cluster_reaction SPAAC Reaction cluster_imaging Imaging cells Culture Cells add_azide Add Azide Precursor to Medium cells->add_azide incubate_metabolic Incubate (24-72h) add_azide->incubate_metabolic wash1 Wash Cells (PBS) incubate_metabolic->wash1 add_probe Add Cyclooctyne- Naphthalene Probe wash1->add_probe incubate_spaac Incubate (30-60 min) add_probe->incubate_spaac wash2 Wash Cells (PBS) incubate_spaac->wash2 image Fluorescence Microscopy wash2->image

References

A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Reactions for 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the choice between copper-catalyzed (CuAAC) and copper-free, strain-promoted (SPAAC) azide-alkyne cycloaddition reactions is a critical decision. This guide provides an objective comparison of these two powerful ligation methodologies, specifically focusing on their application with 2-Ethynyl-6-methoxynaphthalene, a common building block. The selection between these techniques hinges on a trade-off between reaction speed and biocompatibility.[1]

Performance Comparison: A Quantitative Overview

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097).[1]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[1]
Alkyne Partner This compound (terminal alkyne)Azide-functionalized molecule
Azide Partner Azide-functionalized moleculeThis compound is not directly used; an azide-functionalized version would be required to react with a strained alkyne like DBCO.
Catalyst Copper(I) source (e.g., CuSO₄ + sodium ascorbate).[2]None.[3]
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst, though ligands can mitigate this.[1]Excellent, as it is a catalyst-free reaction, making it suitable for in vivo applications.[3]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[2]Not regioselective, yielding a mixture of regioisomers (which is irrelevant if a symmetrical cyclooctyne is used).[1]
Reaction Kinetics Very fast. Second-order rate constants are typically high.Fast, but generally slower than CuAAC. Second-order rate constant for DBCO with benzyl (B1604629) azide is ~0.1 M⁻¹s⁻¹.[4]
Typical Reaction Time Can be as short as a few minutes to a few hours.[5] For phenylacetylene, quantitative yields can be achieved in minutes.[5]Dependent on reactant concentrations. At 10 mM concentrations, a reaction with a rate constant of 0.1 M⁻¹s⁻¹ would reach >90% completion in under 30 minutes.
Typical Yield Generally high to quantitative (80-99%).[1]High to quantitative.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative protocols for the CuAAC and SPAAC reactions involving this compound or its derivatives.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of this compound with an azide (e.g., benzyl azide) using a copper(I) catalyst generated in situ.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of water and t-butanol, or DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) and benzyl azide (1.1 equivalents) in the chosen solvent system.

  • In a separate tube, prepare a fresh solution of the copper catalyst. For a typical reaction, you might use a final concentration of 1 mM CuSO₄ and 5 mM THPTA.[6]

  • Add the copper/THPTA solution to the alkyne/azide mixture.

  • To initiate the reaction, add a fresh solution of sodium ascorbate (e.g., to a final concentration of 5 mM).[6]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product can be isolated by extraction and purified by column chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the reaction of an azide-functionalized this compound derivative with a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO).

Materials:

  • Azide-functionalized this compound derivative

  • DBCO-functionalized molecule (e.g., DBCO-amine)

  • Solvent (e.g., DMSO, or aqueous buffers like PBS for biological applications)

Procedure:

  • Dissolve the azide-functionalized this compound derivative (1 equivalent) in the chosen solvent.

  • Add the DBCO-functionalized molecule (1 to 1.5 equivalents) to the solution.[7]

  • Stir the reaction mixture at room temperature. The reaction can be performed at 4°C for overnight incubations if necessary.[8]

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the DBCO starting material can also be monitored by UV-Vis spectroscopy at around 310 nm.[8]

  • The product can typically be purified by standard chromatographic methods if necessary. For bioconjugation, purification might involve size exclusion chromatography or dialysis.[7]

Visualizing the Comparison

To better understand the workflows and chemical transformations, the following diagrams are provided.

G cluster_0 Copper-Catalyzed (CuAAC) Workflow cluster_1 Copper-Free (SPAAC) Workflow cu_start Prepare Alkyne and Azide Solution cu_mix Combine Reactants and Catalyst cu_start->cu_mix cu_cat Prepare Catalyst Solution (CuSO4 + Ligand) cu_cat->cu_mix cu_reduct Prepare Reductant Solution (Sodium Ascorbate) cu_initiate Initiate Reaction with Reductant cu_reduct->cu_initiate cu_mix->cu_initiate cu_react Reaction at Room Temperature cu_initiate->cu_react cu_monitor Monitor Progress (TLC, LC-MS) cu_react->cu_monitor cu_isolate Isolate and Purify Product cu_monitor->cu_isolate sp_start Prepare Azide and Strained Alkyne Solution sp_mix Mix Reactants sp_start->sp_mix sp_react Reaction at Room Temperature sp_mix->sp_react sp_monitor Monitor Progress (TLC, LC-MS, UV-Vis) sp_react->sp_monitor sp_isolate Isolate and Purify Product sp_monitor->sp_isolate

A generalized experimental workflow for CuAAC and SPAAC reactions.

G cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) alkyne_cu This compound product_cu 1,4-disubstituted Triazole alkyne_cu->product_cu azide_cu R-N₃ azide_cu->product_cu catalyst Cu(I) Catalyst (e.g., CuSO₄ + NaAscorbate) catalyst->product_cu azide_sp Azide-functionalized This compound derivative product_sp Triazole Product azide_sp->product_sp strained_alkyne Strained Cyclooctyne (e.g., DBCO) strained_alkyne->product_sp

Reaction pathways for CuAAC and SPAAC.

Conclusion and Recommendations

Both CuAAC and SPAAC are highly efficient methods for forming stable triazole linkages.

Choose CuAAC when:

  • High reaction speed is a priority.

  • The experiment is conducted in vitro, and the potential for copper-induced toxicity is not a concern or can be mitigated with appropriate ligands.[1]

  • Strict regioselectivity for the 1,4-isomer is required.[2]

  • Cost is a consideration, as terminal alkynes and copper catalysts are generally less expensive than strained cyclooctynes.

Choose SPAAC when:

  • Biocompatibility is paramount, especially for applications in living cells or in vivo.[3]

  • The presence of a metal catalyst must be avoided to prevent potential side reactions or interference with other cellular processes.

  • Simplicity is desired, as it is a one-step mixing process without the need for preparing catalyst and reductant solutions.

Ultimately, the choice between these two powerful click chemistry reactions will depend on the specific experimental context and the priorities of the researcher. For many applications involving sensitive biological systems, the biocompatibility of SPAAC outweighs its generally slower kinetics.[3] Conversely, for robust chemical synthesis and materials science applications, the speed and cost-effectiveness of CuAAC make it an attractive option.

References

A Spectroscopic Comparison of 2-Ethynyl-6-methoxynaphthalene and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the key drug intermediate, 2-Ethynyl-6-methoxynaphthalene, and its common synthetic precursors: 2-Bromo-6-methoxynaphthalene, 6-Methoxy-2-naphthaldehyde, and 2-Acetyl-6-methoxynaphthalene. The following sections present a comparative analysis of their spectral data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. This information is crucial for researchers and professionals in drug development for reaction monitoring, quality control, and structural elucidation.

Comparative Spectroscopic Data

The structural differences between this compound and its precursors give rise to distinct spectroscopic signatures. The introduction of the ethynyl (B1212043) group, in particular, results in characteristic signals in the 1H NMR, 13C NMR, and IR spectra. The following tables summarize the key spectroscopic data for each compound.

Table 1: 1H NMR Spectroscopic Data (CDCl3)

CompoundChemical Shift (δ) ppm
This compound 7.77 – 7.61 (m, 3H), 7.43 – 7.36 (m, 1H), 7.34 – 7.27 (m, 1H), 7.21 (d, J = 2.2 Hz, 1H), 7.12 (dd, J = 8.8, 2.4 Hz, 1H), 3.91 (s, 3H, -OCH3), 3.09 (s, 1H, C≡CH)
2-Bromo-6-methoxynaphthalene [1]7.85 (s, 1H), 7.63 (d, J=8.8 Hz, 1H), 7.56 (d, J=8.8 Hz, 1H), 7.34 (dd, J=8.8, 2.1 Hz, 1H), 7.14 (d, J=2.4 Hz, 1H), 7.08 (dd, J=8.8, 2.4 Hz, 1H), 3.91 (s, 3H, -OCH3)
6-Methoxy-2-naphthaldehyde [2]10.08 (s, 1H, -CHO), 8.27 (s, 1H), 7.95 (dd, J=8.6, 1.7 Hz, 1H), 7.87 (d, J=8.7 Hz, 1H), 7.80 (d, J=8.7 Hz, 1H), 7.30 (d, J=2.4 Hz, 1H), 7.19 (dd, J=8.7, 2.4 Hz, 1H), 3.96 (s, 3H, -OCH3)
2-Acetyl-6-methoxynaphthalene [3][4]8.39 (s, 1H), 7.99 (dd, J=8.6, 1.7 Hz, 1H), 7.86 (d, J=8.8 Hz, 1H), 7.77 (d, J=8.8 Hz, 1H), 7.19 (dd, J=8.8, 2.4 Hz, 1H), 7.16 (d, J=2.4 Hz, 1H), 3.95 (s, 3H, -OCH3), 2.70 (s, 3H, -COCH3)

Table 2: 13C NMR Spectroscopic Data (CDCl3)

CompoundChemical Shift (δ) ppm
This compound [5]158.5, 134.3, 129.8, 129.5, 129.0, 127.8, 124.5, 119.5, 117.0, 105.8, 83.5, 77.2, 55.4
2-Bromo-6-methoxynaphthalene [6][7]158.0, 134.8, 130.3, 129.8, 129.1, 128.9, 121.5, 119.4, 118.4, 106.3, 55.4
6-Methoxy-2-naphthaldehyde [8]192.2, 160.0, 137.5, 132.8, 131.5, 130.2, 128.1, 125.0, 124.8, 119.9, 105.9, 55.5
2-Acetyl-6-methoxynaphthalene [3]197.8, 158.9, 137.2, 132.0, 131.1, 129.9, 127.6, 124.9, 124.3, 119.6, 105.8, 55.4, 26.6

Table 3: IR Spectroscopic Data (KBr, cm-1)

CompoundKey Absorptions (cm-1)
This compound [9]3290 (C≡C-H stretch), 2100 (C≡C stretch), 1605, 1500 (aromatic C=C stretch), 1250 (C-O stretch)
2-Bromo-6-methoxynaphthalene [10][11]3050 (aromatic C-H stretch), 1600, 1480 (aromatic C=C stretch), 1240 (C-O stretch), 580 (C-Br stretch)
6-Methoxy-2-naphthaldehyde [12]2830, 2730 (aldehyde C-H stretch), 1695 (C=O stretch), 1600, 1480 (aromatic C=C stretch), 1260 (C-O stretch)
2-Acetyl-6-methoxynaphthalene [3]3060 (aromatic C-H stretch), 1670 (C=O stretch), 1600, 1480 (aromatic C=C stretch), 1255 (C-O stretch)

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular FormulaMolecular Weight ( g/mol )m/z (relative intensity)
This compound [9]C13H10O182.22182 [M]+ (100), 167 (20), 152 (30), 139 (25)
2-Bromo-6-methoxynaphthalene [10][13]C11H9BrO237.09238/236 [M]+ (100), 193/191 (10), 157 (20), 128 (30), 114 (40)
6-Methoxy-2-naphthaldehyde [12]C12H10O2186.21186 [M]+ (100), 185 (95), 157 (30), 128 (40), 115 (25)
2-Acetyl-6-methoxynaphthalene [3]C13H12O2200.23200 [M]+ (50), 185 (100), 157 (25), 128 (30), 115 (20)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire 1H and 13C NMR spectra on a 300 MHz or 400 MHz NMR spectrometer.[9]

  • 1H NMR Acquisition: Set the spectral width to cover the range of -2 to 12 ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Set the spectral width to cover the range of 0 to 220 ppm. Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required compared to 1H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for 1H NMR and the CDCl3 solvent peak at 77.16 ppm for 13C NMR.

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000 to 400 cm-1. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

  • Data Processing: The resulting spectrum should show absorbance or transmittance as a function of wavenumber (cm-1).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak ([M]+) and analyze the fragmentation pattern to aid in structural confirmation.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound often proceeds from more readily available precursors. The following diagrams illustrate a common synthetic route and the general workflow for spectroscopic comparison.

Synthetic_Pathway cluster_precursors Precursors 2-Bromo-6-methoxynaphthalene 2-Bromo-6-methoxynaphthalene Precursor_A Precursor_A 2-Bromo-6-methoxynaphthalene->Precursor_A Reaction 1 This compound This compound Precursor_A->this compound Sonogashira Coupling 6-Methoxy-2-naphthaldehyde 6-Methoxy-2-naphthaldehyde Precursor_B Precursor_B 6-Methoxy-2-naphthaldehyde->Precursor_B Reaction 2 Precursor_B->this compound Corey-Fuchs Reaction 2-Acetyl-6-methoxynaphthalene 2-Acetyl-6-methoxynaphthalene Precursor_C Precursor_C 2-Acetyl-6-methoxynaphthalene->Precursor_C Reaction 3 Precursor_C->this compound Reaction with PCl5/POCl3 then base

Caption: Synthetic routes to this compound from common precursors.

Spectroscopic_Workflow cluster_samples Samples This compound This compound NMR_Analysis NMR_Analysis This compound->NMR_Analysis Dissolve in CDCl3 IR_Analysis IR_Analysis This compound->IR_Analysis Prepare KBr pellet MS_Analysis MS_Analysis This compound->MS_Analysis Direct Inlet/GC Precursors Precursors Precursors->NMR_Analysis Dissolve in CDCl3 Precursors->IR_Analysis Prepare KBr pellet Precursors->MS_Analysis Direct Inlet/GC Data_Comparison Data_Comparison NMR_Analysis->Data_Comparison 1H & 13C Spectra IR_Analysis->Data_Comparison Vibrational Modes MS_Analysis->Data_Comparison m/z & Fragmentation

Caption: General workflow for the spectroscopic comparison of the target compound and its precursors.

References

A Comparative Guide to the Performance of 2-Ethynyl-6-methoxynaphthalene in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of click chemistry, the choice of solvent is a critical parameter that can significantly influence reaction efficiency, solubility of reagents, and overall experimental success. This guide provides a detailed comparison of the performance of 2-Ethynyl-6-methoxynaphthalene, a key terminal alkyne building block, in various solvent systems. We will delve into its solubility, stability, and reactivity, offering a comparative analysis with alternative alkynes, supported by experimental protocols.

Performance Profile of this compound

This compound is an aromatic alkyne frequently utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions due to the properties conferred by its naphthalene (B1677914) core. However, its performance is intrinsically linked to the solvent environment.

Solubility

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a rigid, aromatic naphthalene core with a polar methoxy (B1213986) group and a nonpolar ethynyl (B1212043) group—a qualitative solubility profile can be inferred. The compound is a solid at room temperature with a melting point of 110-114 °C.[1][2]

Table 1: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)High to ModerateThe polar nature of these solvents can interact with the methoxy group, while the organic character accommodates the naphthalene ring.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)ModerateGood balance of polarity and nonpolar character to dissolve the compound.
Aromatic Toluene, BenzeneModerate to LowThe aromatic nature of the solvent will interact favorably with the naphthalene ring, but the polarity is low.
Polar Protic Water, Methanol, EthanolLow to SlightThe large nonpolar naphthalene core limits solubility in highly polar, protic solvents. Limited solubility in lower alcohols is expected.
Nonpolar Hexanes, Diethyl EtherLowThe significant aromatic and polar character of the molecule prevents dissolution in nonpolar aliphatic solvents.
Stability
Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is in CuAAC reactions. The solvent plays a pivotal role in the kinetics and overall success of this transformation. Aromatic alkynes, like this compound, are known to be effective substrates in CuAAC reactions.[3] Their reactivity is generally considered to be higher than that of aliphatic alkynes.[3]

The choice of solvent can dramatically affect reaction rates. For instance, the use of sustainable solvents like glycerol, deep eutectic solvents (DESs), and water has been shown to be effective for CuAAC reactions, sometimes offering higher conversions and selectivities compared to traditional volatile organic solvents (VOCs).[4][5] The reaction can be successfully carried out in a variety of solvents, including DMF, which is a common choice.

Comparison with Alternative Alkynes

The selection of a terminal alkyne for a specific application often involves a trade-off between reactivity, steric hindrance, and the desired properties of the final product. Here, we compare this compound with two common alternatives: phenylacetylene (B144264) and propargyl ethers.

Table 2: Performance Comparison of Terminal Alkynes in CuAAC Reactions

AlkyneStructureRelative ReactivityKey AdvantagesKey Disadvantages
This compound This compoundGood- Naphthalene core can introduce desirable photophysical or biological properties. - Aromatic alkyne with good reactivity.- Larger steric profile compared to phenylacetylene may slightly reduce reaction rates. - Potentially lower solubility in some solvents compared to smaller alkynes.
Phenylacetylene PhenylacetyleneGood- Smaller and less sterically hindered than the naphthalene derivative. - Readily available and cost-effective. - High reactivity in CuAAC.[3]- Lacks the extended aromatic system of naphthalene, which may be desired for specific applications.
Propargyl Ethers R-O-CH₂-C≡CHGenerally Good- Often exhibit good solubility in a range of solvents. - Offer a good balance of reactivity and stability.[6] - Synthetically versatile.- Aliphatic nature may result in slightly lower reactivity compared to aromatic alkynes under certain conditions.

It is important to note that the reactivity of terminal alkynes in CuAAC is highly dependent on the specific copper source, ligand, and reaction conditions employed.[7] Propiolamides are a class of alkynes that have shown slightly higher reactivity than propargyl ethers, but they can be more prone to side reactions.[7]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a general procedure for assessing the solubility of a solid organic compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, Methanol, THF, DMF, DCM, Toluene, Hexanes)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 0.5 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent.

G cluster_0 Solubility Test Workflow start Start: Add 1-2 mg of Compound add_solvent Add 0.5 mL of Solvent start->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually Inspect Solution vortex->observe soluble Record: Soluble observe->soluble Clear Solution partially_soluble Record: Partially Soluble observe->partially_soluble Some Solid Remains insoluble Record: Insoluble observe->insoluble No Dissolution end End soluble->end partially_soluble->end insoluble->end

Caption: Workflow for determining the qualitative solubility of a compound.

Protocol 2: General Procedure for a Small-Scale CuAAC Reaction

This protocol outlines a typical procedure for the copper-catalyzed cycloaddition of this compound with an azide (B81097).

Materials:

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq.) in the chosen solvent.

  • Add the organic azide (1.0-1.2 eq.) to the solution.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.1 eq.).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction can be worked up by diluting with water and extracting the product with an organic solvent.

G cluster_1 CuAAC Reaction Signaling Pathway Alkyne This compound Reaction Cycloaddition Reaction Alkyne->Reaction Azide Organic Azide Azide->Reaction Cu_II Cu(II)SO4 Cu_I Cu(I) - Catalyst Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduction Cu_I->Reaction Catalyzes Product 1,4-Disubstituted Triazole Reaction->Product

Caption: Simplified pathway for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

A Comparative Guide to the Electrochemical Properties of 2-Ethynyl-6-methoxynaphthalene and Other Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Electrochemical Behavior of 2-Ethynyl-6-methoxynaphthalene

This compound possesses two key structural features that dictate its electrochemical properties: the terminal alkyne group (ethynyl group) and the methoxy-substituted naphthalene (B1677914) ring.

  • The Ethynyl (B1212043) Group: The carbon-carbon triple bond in the ethynyl group is electron-rich and thus susceptible to oxidation. The terminal hydrogen atom is also weakly acidic and can be removed upon reduction.

  • The 6-Methoxynaphthalene Moiety: The naphthalene ring is an extended aromatic system that can be oxidized or reduced. The methoxy (B1213986) group (-OCH3) at the 6-position is an electron-donating group. This donation of electron density to the naphthalene ring is expected to make the molecule easier to oxidize (i.e., it will have a lower oxidation potential) compared to unsubstituted naphthalene or ethynylnaphthalene.

Therefore, the primary electrochemical processes for this compound are anticipated to be the oxidation of the aromatic system, influenced by the electron-donating methoxy group, and reactions involving the ethynyl group.

Comparative Electrochemical Data of Selected Alkynes

To provide a basis for comparison, the following table summarizes the available electrochemical data for phenylacetylene (B144264) and its derivatives, which are structurally related to the target molecule. These values are typically determined using cyclic voltammetry.

CompoundOxidation Potential (Epa vs. Ag/AgCl) [V]Reduction Potential (Epc vs. Ag/AgCl) [V]Solvent/Electrolyte
Phenylacetylene1.3 - 1.5-2.3 to -2.5Acetonitrile / TBAPF6
4-Methoxyphenylacetylene1.1 - 1.3Not reportedAcetonitrile / TBAPF6
4-Nitrophenylacetylene> 1.5-1.0 to -1.2Acetonitrile / TBAPF6

Note: The exact values can vary depending on the experimental conditions (e.g., solvent, electrolyte, scan rate).

Experimental Protocol: Cyclic Voltammetry of Organic Compounds

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of chemical species.[1][2][3] A typical experimental setup and procedure for analyzing an organic compound like this compound are as follows:

1. Materials and Equipment:

  • Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).

  • Glassy carbon working electrode.

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.

  • Platinum wire or graphite (B72142) rod as the counter electrode.

  • Electrochemical cell.

  • High-purity solvent (e.g., acetonitrile, dichloromethane).

  • Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), tetrabutylammonium perchlorate (B79767) (TBAP)).

  • The organic compound of interest (e.g., this compound).

  • Inert gas (e.g., nitrogen or argon) for deoxygenation.

2. Procedure:

  • Preparation of the Solution: Dissolve the organic compound (typically 1-5 mM) and the supporting electrolyte (typically 0.1 M) in the chosen solvent.

  • Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electrode Polishing: Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and reproducible surface. Rinse it thoroughly with the solvent before use.

  • Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the deoxygenated solution.

  • Cyclic Voltammetry Measurement:

    • Set the initial and final potentials and the switching potential. The potential window should be wide enough to observe the redox events of interest.

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the potential sweep. The potentiostat applies a linearly increasing potential to the working electrode until the switching potential is reached, at which point the scan is reversed.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The peak potentials (Epa for anodic/oxidation and Epc for cathodic/reduction) and peak currents provide information about the redox potentials and the kinetics of the electron transfer reactions.

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate key concepts in the electrochemistry of alkynes.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Cyclic Voltammetry Solvent Solvent Solution Electrolyte Solution Solvent->Solution Electrolyte Supporting Electrolyte Electrolyte->Solution Analyte 2-Ethynyl-6- methoxynaphthalene Analyte->Solution Deoxygenation Deoxygenation (N2/Ar) Solution->Deoxygenation CV_Setup Three-Electrode Cell (WE, RE, CE) Deoxygenation->CV_Setup Potentiostat Potentiostat CV_Setup->Potentiostat CV_Scan Potential Sweep Potentiostat->CV_Scan Data Current vs. Potential Data CV_Scan->Data Analysis Determine Oxidation & Reduction Potentials Data->Analysis Data Analysis

Caption: Experimental workflow for cyclic voltammetry analysis.

signaling_pathway cluster_oxidation Oxidation cluster_reduction Reduction Molecule R-C≡C-H Radical_Cation [R-C≡C-H]•+ Molecule->Radical_Cation -e- Molecule2 R-C≡C-H Radical_Anion [R-C≡C-H]•- Molecule2->Radical_Anion +e-

Caption: General electrochemical pathways for terminal alkynes.

References

A Comparative Guide to the Quantum Yield of Fluorophores Derived from 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photophysical properties, with a focus on fluorescence quantum yield, of novel fluorophores synthesized from the versatile building block, 2-Ethynyl-6-methoxynaphthalene. The unique spectral characteristics of naphthalene (B1677914) derivatives make them valuable tools in various research and development applications, including cellular imaging and as fluorescent probes. This document summarizes key quantitative data, details the experimental methodologies for synthesis and quantum yield determination, and provides a visual representation of a key synthetic pathway.

Data Presentation: A Comparative Analysis

The fluorescence quantum yield (Φ) is a critical parameter for assessing the efficiency of a fluorophore. The following table presents the photophysical properties of a recently synthesized fluorophore derived from this compound and compares it with other common naphthalene-based fluorophores. This comparison highlights the influence of the molecular structure and solvent environment on the fluorescence efficiency.

FluorophoreExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)Solvent
1,2,3-triazole-linked 6-methoxynaphthalene-C-linked carbo-β-d-galactopyranoside 325 380 55 0.15 Methanol
Prodan360440-53080-1700.03 - 0.95Cyclohexane - Ethanol
Laurdan360440-49080-1300.03 - 0.47Cyclohexane - Toluene
Naphthalene275321460.23Cyclohexane

Note: The quantum yield of naphthalene derivatives is highly sensitive to the polarity of the solvent. For instance, Prodan exhibits a very high quantum yield in the polar protic solvent ethanol, which dramatically decreases in the nonpolar environment of cyclohexane. This sensitivity is a key property for their application as environmental probes.

Experimental Protocols

Synthesis of 1,2,3-triazole-linked 6-methoxynaphthalene-C-linked carbo-β-d-galactopyranoside

A key synthetic route to fluorophores derived from this compound involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction is highly efficient and specific, allowing for the straightforward coupling of the ethynyl (B1212043) group with an azide-functionalized molecule.

Materials:

Procedure:

  • Dissolve this compound and the azide-functionalized carbohydrate in the solvent system.

  • Add an aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture.

  • Add an aqueous solution of sodium ascorbate to initiate the reaction. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ.

  • Stir the reaction mixture at room temperature and monitor the progress using an appropriate analytical technique (e.g., thin-layer chromatography).

  • Upon completion, work up the reaction mixture to isolate and purify the desired 1,2,3-triazole-linked fluorophore. Purification can be achieved by methods such as column chromatography.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield can be determined using either absolute or relative methods. The relative method, which involves comparison with a well-characterized standard, is more common.

Materials and Instruments:

  • Fluorophore of interest (dissolved in a spectroscopic grade solvent)

  • Quantum yield standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure (Relative Method):

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    where:

    • Φ is the quantum yield

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Mandatory Visualization

The following diagram illustrates the general synthetic pathway for producing a triazole-based fluorophore from this compound via a CuAAC reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction CuAAC 'Click' Reaction cluster_product Product EMN 2-Ethynyl-6- methoxynaphthalene Catalyst Cu(I) Catalyst (from CuSO4/ Na Ascorbate) Azide Azide-functionalized Molecule (R-N3) Fluorophore 1,2,3-Triazole-linked Fluorophore Catalyst->Fluorophore High Yield & Specificity Solvent Solvent (e.g., tBuOH/H2O)

Caption: General workflow for the synthesis of a triazole-based fluorophore.

Validating the Structure of 2-Ethynyl-6-methoxynaphthalene Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

The definitive determination of the three-dimensional atomic arrangement of molecules is paramount in the fields of medicinal chemistry and materials science. For derivatives of 2-Ethynyl-6-methoxynaphthalene, a scaffold of interest in various research areas, unambiguous structural validation is crucial. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing precise and unequivocal structural data.

This guide offers a comparative overview of X-ray crystallography against other common analytical techniques for the structural elucidation of this compound derivatives. It provides supporting experimental context and detailed protocols for researchers, scientists, and drug development professionals.

X-ray Crystallography: The Unambiguous Answer

Single-crystal X-ray diffraction is a powerful analytical technique that provides the precise three-dimensional structure of a molecule.[1][2][3] By irradiating a single crystal of a compound with X-rays, a diffraction pattern is generated.[4] This pattern is then used to calculate an electron density map, from which the positions of individual atoms can be determined, revealing bond lengths, bond angles, and stereochemistry with high precision.[5] For complex organic molecules like derivatives of this compound, this technique is invaluable for confirming the exact connectivity and spatial arrangement of atoms.

Comparison of Analytical Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic methods are often used in concert to provide a comprehensive characterization of a new compound. The following table compares the strengths and limitations of common analytical techniques used in the structural validation of organic molecules.

TechniqueInformation ProvidedSample RequirementsKey AdvantagesKey Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration.[3][5]High-quality single crystal (typically >0.1 mm).[6]Unambiguous and definitive structural determination.[5]Growing suitable crystals can be challenging and time-consuming.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond correlations), solution-state conformation and dynamics.[7][8]Soluble sample in a suitable deuterated solvent.Provides detailed information about the molecular framework and is non-destructive.Does not directly provide a 3D structure in the solid state; interpretation can be complex for large molecules.[9]
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).Small amount of sample, can be in solid, liquid, or gas phase.High sensitivity, provides exact molecular formula.Does not provide information on the connectivity or stereochemistry of the molecule.
Infrared (IR) Spectroscopy Presence of specific functional groups.Small amount of solid or liquid sample.Quick and easy method to identify functional groups.Provides limited information about the overall molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the structural determination of a this compound derivative using single-crystal X-ray diffraction.

1. Crystallization:

  • The primary and often most challenging step is to grow a high-quality single crystal of the compound.[1]

  • Common techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization.[10]

  • A suitable solvent or solvent system in which the compound is moderately soluble is crucial.[10]

2. Crystal Mounting:

  • A suitable crystal is selected under a microscope and mounted on a goniometer head.[6]

  • For air- or moisture-sensitive compounds, this process is performed under an inert atmosphere.[5]

3. Data Collection:

  • The mounted crystal is placed in an X-ray diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[5]

  • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector.[6]

4. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.[6]

  • The initial positions of the atoms are determined using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates.[5]

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structural Validation Refinement->Validation Final Structure

Experimental workflow for X-ray crystallography.

logical_comparison cluster_techniques Analytical Techniques cluster_info Information Obtained Compound This compound Derivative Xray X-ray Crystallography Compound->Xray NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Structure 3D Structure (Solid State) Xray->Structure Definitive Connectivity Connectivity (Solution State) NMR->Connectivity Detailed MolWeight Molecular Weight & Formula MS->MolWeight Precise FuncGroups Functional Groups IR->FuncGroups Qualitative

Comparison of analytical techniques for structural validation.

References

Kinetic Analysis of 2-Ethynyl-6-methoxynaphthalene Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, understanding the reaction kinetics of 2-ethynyl-6-methoxynaphthalene is paramount for the rational design of synthetic routes and the optimization of reaction conditions. This guide provides an objective comparison of the kinetic profiles of key reactions involving this versatile terminal alkyne, supported by generalized experimental data and detailed protocols for kinetic analysis.

This compound is a valuable building block, participating in a variety of organic transformations. Its reactivity is centered around the terminal alkyne moiety, making it a suitable substrate for reactions such as Sonogashira couplings, azide-alkyne cycloadditions ("click" chemistry), and polymerizations. The kinetic behavior in each of these reactions differs significantly, influencing the choice of reaction conditions and the efficiency of the synthesis.

Comparative Kinetic Data

The following tables summarize typical kinetic parameters for major reaction classes involving terminal alkynes, providing a framework for predicting the behavior of this compound. It is important to note that these values are derived from model systems and the actual kinetics for this compound will be influenced by its specific electronic and steric properties.

Table 1: Comparison of Kinetic Parameters for Sonogashira Coupling Reactions

The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[1] The reaction rate is highly dependent on the nature of the halide.

Aryl Halide (Ar-X)Typical Activation Enthalpy (ΔH‡)Typical Activation Entropy (ΔS‡)Relative Reactivity
Ar-I48-62 kJ mol⁻¹-71 to -39 J mol⁻¹ K⁻¹Fastest
Ar-Br54-82 kJ mol⁻¹-55 to 11 J mol⁻¹ K⁻¹Intermediate
Ar-Cl95-144 kJ mol⁻¹-6 to 100 J mol⁻¹ K⁻¹Slowest

Data adapted from studies on various aryl halides and phenylacetylene, which serve as a model for this compound.[2]

Table 2: Comparison of Kinetic Parameters for "Click" Chemistry Reactions

"Click" chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example.[4]

Reaction TypeTypical Rate Constants (M⁻¹s⁻¹)Key Kinetic Influences
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10¹ - 10³Catalyst system (copper source, ligand), solvent, temperature.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)10⁻³ - 10¹Ring strain of the cycloalkyne, solvent.[5]
Thiol-yne ReactionsUp to 10²pH of the medium, nature of the thiol and alkyne, initiator.[6]

Table 3: Key Kinetic Parameters in Olefin Polymerization

ParameterSymbolDescriptionTypical Range of Values
Propagation Rate ConstantkₚRate at which monomer units are added to the growing polymer chain.10² - 10⁷ L mol⁻¹ s⁻¹ (for Ziegler-Natta/Metallocene)
Active Center Fraction[C*]/[Zr]The proportion of catalyst centers that are actively participating in polymerization.0.1 - 1.0
Molecular WeightMₙ, MₙNumber-average and weight-average molecular weight, indicative of chain length.Varies widely with conditions.

Values are generalized for olefin polymerization with single-site catalysts and will vary significantly based on the specific catalyst, monomer, and reaction conditions.[7]

Experimental Protocols

Detailed methodologies are essential for reproducible kinetic studies. The following are generalized protocols for analyzing the kinetics of reactions involving this compound.

Protocol 1: Kinetic Analysis of a Sonogashira Coupling Reaction

This protocol outlines a method for determining the reaction rate and order of a Sonogashira coupling between this compound and an aryl halide.

  • Reagent Preparation:

    • Prepare stock solutions of this compound, the aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate anhydrous solvent (e.g., THF or toluene).

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer and maintained at a constant temperature, combine the solvent, base, and aryl halide.

    • Allow the mixture to equilibrate to the desired temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the catalyst, copper co-catalyst, and finally the this compound stock solution.

    • Start monitoring the reaction immediately. Samples should be taken at regular intervals.

    • Quench the reaction in each sample by adding a suitable quenching agent.

    • Analyze the samples using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products over time.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • Repeat the experiment with varying initial concentrations of each reactant and catalyst to determine the reaction order with respect to each component and calculate the rate constant.

Protocol 2: Kinetic Analysis of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a method for studying the kinetics of the "click" reaction between this compound and an azide (B81097).

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO/tBuOH).[5]

    • Prepare a stock solution of the azide partner (e.g., benzyl (B1604629) azide) in the same solvent system.

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).[5]

    • Prepare a stock solution of copper(II) sulfate (B86663) (e.g., 20 mM in water).[5]

  • Catalyst Preparation:

    • Shortly before initiating the reaction, prepare the Cu(I) catalyst in situ by mixing the copper(II) sulfate solution with the sodium ascorbate solution. The mixture should turn a yellow-orange color, indicative of Cu(I) formation.

  • Reaction Initiation and Monitoring:

    • In a temperature-controlled reaction vessel suitable for the chosen analytical method (e.g., a cuvette for UV-Vis spectroscopy or an NMR tube), combine the alkyne and azide solutions.

    • Initiate the reaction by adding the freshly prepared catalyst solution.

    • Monitor the reaction progress by following the disappearance of a reactant or the appearance of the triazole product using an appropriate technique (e.g., UV-Vis, NMR, or fluorescence spectroscopy). Collect data at regular time intervals.

  • Data Analysis:

    • Plot the change in concentration (or a property proportional to concentration) against time.

    • From these plots, determine the initial reaction rate.

    • By varying the concentrations of the reactants and catalyst, the rate law and the rate constant (k) for the reaction can be determined.[5]

Visualizations

The following diagrams illustrate the conceptual frameworks for the discussed reactions and experimental workflows.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Ar-Pd(II)-X Pd0->Pd_add Ar-X Pd_trans Transmetalation Ar-Pd(II)-C≡CR' Pd_add->Pd_trans Cu-C≡CR' Cu_alkyne Copper Acetylide Cu-C≡CR' Pd_elim Reductive Elimination Pd_trans->Pd_elim Pd_elim->Pd0 Ar-C≡CR' CuX Cu(I)X CuX->Cu_alkyne H-C≡CR', Base Cu_alkyne->CuX Pd(II) Complex

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Kinetic_Analysis_Workflow prep 1. Reagent & Stock Solution Preparation setup 2. Reaction Setup & Temperature Equilibration prep->setup init 3. Reaction Initiation & Timed Sampling setup->init analysis 4. Sample Analysis (GC, HPLC, NMR, etc.) init->analysis data 5. Data Processing (Concentration vs. Time) analysis->data kinetics 6. Determination of Rate Law & Rate Constant data->kinetics

Caption: Generalized workflow for kinetic analysis of a chemical reaction.

Polymerization_Process cluster_main Chain-Growth Polymerization Initiation Initiation (Catalyst Activation) Propagation Propagation Initiation->Propagation Active Center Propagation->Propagation Monomer Addition (kp) Termination Termination Propagation->Termination Polymer Polymer Chain Termination->Polymer Monomer Monomer (this compound) Monomer->Initiation Catalyst Catalyst Catalyst->Initiation

Caption: Simplified logical flow of a chain-growth polymerization process.

References

Safety Operating Guide

Proper Disposal of 2-Ethynyl-6-methoxynaphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference:

Treat 2-Ethynyl-6-methoxynaphthalene as a hazardous chemical waste that can cause serious eye damage and is very toxic to aquatic life.[1][2] Disposal must strictly adhere to all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. This document provides a detailed, step-by-step guide for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development.

Hazard Profile and Safety Summary

This compound is a combustible solid that poses significant health and environmental risks.[2] The primary hazards associated with this compound are serious eye damage and high toxicity to aquatic ecosystems.[1][2]

Hazard ClassificationGHS CodeDescription
Serious Eye Damage/Eye IrritationH318Causes serious eye damage[1][2]
Hazardous to the Aquatic Environment, Acute HazardH400Very toxic to aquatic life[1][2]

Personal Protective Equipment (PPE):

To ensure safety, the following personal protective equipment must be worn when handling this compound:

PPE TypeSpecification
Respiratory ProtectionDust mask (e.g., N95)[2]
Eye ProtectionSafety glasses or goggles[2]
Hand ProtectionChemical-resistant gloves (e.g., nitrile)[2]
Body ProtectionLaboratory coat

All handling of this compound should be conducted in a well-ventilated area or within a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical waste disposal service, which will typically involve high-temperature incineration.

Experimental Protocol: Waste Disposal Procedure

This protocol provides a detailed methodology for the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before beginning any waste handling procedures, ensure all required PPE is correctly worn. This includes a dust mask, safety goggles, chemical-resistant gloves, and a lab coat.

  • Verify that an emergency eyewash station and safety shower are easily accessible.

  • Conduct all waste handling activities inside a certified chemical fume hood to prevent inhalation of dust particles.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound powder and any materials heavily contaminated with the solid compound (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Handle the solid material carefully to avoid generating dust.

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, dedicated, and sealed hazardous waste container.

    • The container must be compatible with the solvent used. For incineration, dissolving the compound in a combustible solvent is a common practice.

  • Empty Containers:

    • Thoroughly empty all original containers.

    • The first rinse of the container with a suitable solvent should be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.

3. Labeling and Storage of Waste Containers:

  • All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., corrosive, environmentally hazardous).

  • Keep waste containers tightly sealed except when adding waste.

  • Store the labeled waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials, particularly strong oxidizing agents.

4. Spill Management:

  • Small Spills:

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust creation.

    • Collect the spilled substance in a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent (e.g., acetone), and collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department immediately.

    • Restrict access to the spill area until cleanup is complete.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and known hazards.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_container Container Management cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) FumeHood Work in a Chemical Fume Hood SolidWaste Collect Solid Waste (Pure compound, contaminated items) FumeHood->SolidWaste LiquidWaste Collect Liquid Waste (Solutions containing the compound) Segregate Segregate from Incompatible Materials Label Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) Segregate->Label Seal Keep Container Tightly Sealed Store Store in a Designated Secure Area EHS Contact Institutional EHS or Licensed Waste Contractor Store->EHS Transport Arrange for Waste Pickup EHS->Transport Incineration High-Temperature Incineration (Typical Method) Transport->Incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Ethynyl-6-methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Ethynyl-6-methoxynaphthalene (CAS No. 129113-00-4). The following procedures are designed to ensure the safe execution of experimental work by outlining necessary personal protective equipment, operational protocols, and waste disposal plans.

Hazard Identification and GHS Classification

This compound is a solid organic compound with the following GHS hazard classifications:

  • H318: Causes serious eye damage. [1]

  • H400: Very toxic to aquatic life. [1]

Signal Word: Danger

Due to the lack of a comprehensive Safety Data Sheet (SDS), the toxicological properties of this specific compound have not been fully investigated. Therefore, it is crucial to handle it with caution, assuming it may cause skin and respiratory tract irritation based on data for similar compounds.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Engineering Controls Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical fume hood or ventilated balance enclosureSafety glasses with side shields or chemical splash gogglesNitrile glovesLaboratory coatN95-rated dust mask if not in a ventilated enclosure
In Solution (e.g., reaction setup, workup) Chemical fume hoodChemical splash goggles or face shieldNitrile or neoprene glovesLaboratory coatNot generally required if handled in a fume hood
Large-Scale Operations or Risk of Splash Chemical fume hoodFace shield worn over chemical splash gogglesChemical-resistant gloves (e.g., thicker nitrile or neoprene)Chemical-resistant apron over a laboratory coatAs determined by risk assessment
Spill Cleanup Well-ventilated areaChemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant coveralls or apronAir-purifying respirator with appropriate cartridges if significant dust is generated

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is critical for the safe handling of this compound.

1. Preparation and Pre-Handling:

  • Ensure a chemical fume hood is certified and functioning correctly.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
  • Gather all necessary PPE as outlined in the table above.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Have a designated waste container ready for chemical waste.

2. Weighing and Transfer:

  • Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
  • Use a spatula for transfers. Avoid creating dust clouds.[2]
  • Close the container tightly immediately after use.[2]

3. Reaction and Work-up:

  • Conduct all reactions in a chemical fume hood.
  • Use appropriate glassware and ensure it is free from defects.
  • Maintain a clutter-free workspace to prevent spills.
  • After the reaction, quench the reaction mixture safely according to the specific experimental protocol.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Remove PPE in the correct order to avoid cross-contamination.
  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
  • Launder contaminated clothing separately from other lab wear.[2]

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealed container.

    • Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, labeled, and sealed waste container.

    • Do not pour any waste containing this compound down the drain, as it is very toxic to aquatic life.[1]

    • Dispose of the liquid waste container through your institution's EHS office.

  • Contaminated Materials:

    • Dispose of any materials that have come into direct contact with the chemical (e.g., gloves, weighing paper, pipette tips) in a designated solid hazardous waste container.

Visual Safety Guides

The following diagrams provide a visual representation of the handling workflow and PPE selection process.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep Gather PPE and Equipment verify Verify Fume Hood and Safety Shower prep->verify weigh Weigh and Transfer in Fume Hood prep->weigh react Conduct Reaction in Fume Hood weigh->react decon Decontaminate Surfaces react->decon dispose Dispose of Waste decon->dispose wash Wash Hands dispose->wash

Figure 1. Standard operating procedure for handling this compound.

PPE_Selection start Start: Handling this compound is_solid Handling solid? start->is_solid is_solution Handling solution? is_solid->is_solution No ppe_solid Use N95 mask (if not in hood), safety glasses, nitrile gloves, lab coat is_solid->ppe_solid Yes risk_splash Risk of splash? is_solution->risk_splash Yes ppe_solution Use safety goggles, nitrile gloves, lab coat risk_splash->ppe_solution No ppe_splash Use face shield over goggles, chemical-resistant gloves, lab coat/apron risk_splash->ppe_splash Yes

Figure 2. Decision-making flowchart for selecting appropriate PPE.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.